molecular formula C59H117ClN2 B15578558 IM21.7c

IM21.7c

Cat. No.: B15578558
M. Wt: 890.0 g/mol
InChI Key: USLNWJNSKRHZMZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IM21.7c is a useful research compound. Its molecular formula is C59H117ClN2 and its molecular weight is 890.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C59H117ClN2

Molecular Weight

890.0 g/mol

IUPAC Name

1-butyl-3-(2,6-dimethyl-14-octadecyldotriacontan-9-yl)imidazol-1-ium chloride

InChI

InChI=1S/C59H117N2.ClH/c1-7-10-13-15-17-19-21-23-25-27-29-31-33-35-37-39-46-58(47-40-38-36-34-32-30-28-26-24-22-20-18-16-14-11-8-2)48-41-42-49-59(51-50-57(6)45-43-44-56(4)5)61-54-53-60(55-61)52-12-9-3;/h53-59H,7-52H2,1-6H3;1H/q+1;/p-1

InChI Key

USLNWJNSKRHZMZ-UHFFFAOYSA-M

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IM21.7c in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IM21.7c, commercially known as LipidBrick® this compound, is a novel cationic lipid developed for the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery.[1][2][3][4] Its unique structure, featuring an imidazolium (B1220033) polar head, confers distinct properties to mRNA-LNP formulations, including modulation of particle charge, improved stability, and altered in vivo biodistribution.[1][2][5] This guide provides a comprehensive overview of the available technical information on this compound, focusing on its mechanism of action in mRNA delivery, with detailed experimental protocols and data presented for the scientific community.

Physicochemical Properties and Formulation Data

This compound is a cationic lipid with the chemical name 3-butyl-1-(2,6-dimethyl-14-octadecyldotriacontan-9-yl)-1H-imidazol-3-ium chloride and a molecular weight of 890.03 g/mol .[6] Its structure plays a crucial role in the formulation and function of LNPs. Unlike ionizable lipids that have a pKa and are neutral at physiological pH, this compound is permanently cationic. This property significantly influences the LNP's surface charge and its interaction with biological membranes.

Quantitative data from studies on this compound-based LNPs are summarized below. These formulations demonstrate high encapsulation efficiency and specific physicochemical characteristics that contribute to their unique biological activity.

Table 1: Physicochemical Properties of this compound-based LNPs

ParameterValueReference
Size (Hydrodynamic Diameter) < 100 nm[2]
mRNA Encapsulation Efficiency High[2]
Zeta Potential Positive[1]
Release Kinetics Sustained[2]

Table 2: Optimized LNP Formulation with this compound

Lipid ComponentMolar Ratio (%)
Cationic Lipid (this compound) 10 - 40%
Ionizable Lipid (e.g., DODMA) 20 - 50%
Helper Lipid (e.g., DPyPE) 10%
Cholesterol 15 - 30%
PEG Lipid (e.g., DSG-PEG2k) 1.5 - 5%
Data sourced from Polyplus/Sartorius recommended protocols.

Proposed Mechanism of Action in mRNA Delivery

The delivery of mRNA to the cytoplasm of target cells is a multi-step process. The mechanism of action for this compound-containing LNPs can be broken down into the following key stages: cellular uptake, endosomal escape, and mRNA release.

Cellular Uptake and Endosomal Trafficking

LNPs are typically internalized by cells through endocytosis.[7][8] The overall positive charge conferred by this compound can enhance the interaction of the LNPs with the negatively charged cell surface, promoting uptake. Once inside the cell, the LNPs are enclosed within endosomes.

G cluster_extracellular Extracellular Space cluster_cellular Intracellular Space LNP This compound LNP (Positive Charge) endocytosis Endocytosis LNP->endocytosis Cellular Uptake early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation lysosome Lysosome (Degradation) late_endosome->lysosome endosomal_escape Endosomal Escape late_endosome->endosomal_escape Release cytoplasm Cytoplasm (mRNA Translation) endosomal_escape->cytoplasm

Figure 1. Cellular uptake and intracellular trafficking pathway of this compound LNPs.

Endosomal Escape: The Critical Step

For the mRNA to be translated into protein, it must be released from the endosome into the cytoplasm. This process, known as endosomal escape, is a major bottleneck in drug delivery.[9] While the precise mechanism for this compound has not been fully elucidated, two primary hypotheses for cationic lipids are the "proton sponge" effect and membrane destabilization through interaction with anionic lipids.

  • Proton Sponge Effect: The imidazolium headgroup of this compound may act as a "proton sponge." As the endosome matures, its internal pH drops due to the activity of proton pumps. The imidazolium groups could buffer this acidification, leading to a continuous influx of protons and counter-ions (Cl⁻) into the endosome. This increases the osmotic pressure, causing the endosome to swell and eventually rupture, releasing the LNP into the cytoplasm.[9]

  • Membrane Destabilization: The permanently positive charge of this compound can lead to strong electrostatic interactions with negatively charged (anionic) lipids present in the endosomal membrane.[9] This interaction can disrupt the integrity of the endosomal membrane, potentially leading to the formation of non-bilayer lipid structures, such as hexagonal HII phases, which create pores or defects in the membrane, allowing the LNP to escape.[9][10]

G cluster_endosome Late Endosome (Acidic pH) proton_pump V-ATPase Proton Pump proton_influx H+ Influx proton_pump->proton_influx LNP This compound LNP proton_influx->LNP Protonation of Imidazolium Head osmotic_swelling Osmotic Swelling rupture Endosomal Rupture osmotic_swelling->rupture membrane_destabilization Membrane Destabilization membrane_destabilization->rupture cytoplasm Cytoplasm rupture->cytoplasm mRNA Release LNP->osmotic_swelling Proton Sponge Effect LNP->membrane_destabilization Interaction with Anionic Lipids

Figure 2. Proposed mechanisms of endosomal escape for this compound LNPs.

In Vivo Biodistribution

A key feature of this compound is its ability to alter the biodistribution of LNPs. While many conventional ionizable lipid-based LNPs accumulate predominantly in the liver, formulations with this compound have shown increased delivery to the lungs.[1][2] This shift in tropism is likely due to the overall positive charge of the LNPs, which influences their interactions with proteins in the bloodstream and different cell types in the body. This property makes this compound a promising candidate for therapies targeting lung diseases.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the formulation and evaluation of this compound-based mRNA LNPs, based on publicly available protocols.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic system, such as the NanoAssemblr™.

Materials:

  • LipidBrick® this compound

  • Helper lipids (e.g., DODMA, DPyPE, Cholesterol, DSG-PEG2k)

  • Ethanol (B145695) (absolute)

  • mRNA in an appropriate buffer (e.g., 10 mM Sodium Acetate (B1210297), pH 4.0)

  • Microfluidic mixing device and cartridges

  • Dialysis or centrifugal filter units (e.g., 10 kDa MWCO) for buffer exchange

  • Phosphate-buffered saline (PBS)

Procedure:

  • Lipid Stock Preparation: Dissolve this compound and other lipids in absolute ethanol to create stock solutions (e.g., 100 mM for this compound). Gentle heating (up to 37°C) and sonication can aid dissolution.[6]

  • Lipid Mixture Preparation: Combine the lipid stock solutions in an ethanol solution to achieve the desired molar ratios (see Table 2).

  • mRNA Solution Preparation: Dilute the mRNA to the target concentration in 10 mM sodium acetate buffer (pH 4.0).[6]

  • Microfluidic Mixing: Load the lipid mixture (in ethanol) and the mRNA solution (in aqueous buffer) into the microfluidic device. The system rapidly mixes the two phases at a defined flow rate and volumetric ratio (typically 3:1 aqueous to organic).[6] This rapid mixing process leads to the self-assembly of the LNPs.

  • Purification and Buffer Exchange: Remove the ethanol and exchange the acidic buffer for a physiological buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

G cluster_inputs Input Solutions cluster_process Process lipids Lipids in Ethanol (this compound, Helper Lipids, etc.) mixing Microfluidic Mixing lipids->mixing mrna mRNA in Acetate Buffer (pH 4.0) mrna->mixing purification Buffer Exchange (Dialysis/TFF) mixing->purification sterilization Sterile Filtration (0.22 µm) purification->sterilization output Final mRNA-LNP Formulation in PBS sterilization->output

Figure 3. Experimental workflow for the formulation of this compound mRNA-LNPs.

In Vitro Transfection

This protocol outlines the steps to transfect cells in culture with the formulated mRNA-LNPs.

Materials:

  • Adherent cells (e.g., HeLa, HEK293)

  • 24-well cell culture plates

  • Complete cell growth medium

  • This compound mRNA-LNP formulation

  • Assay reagents for detecting protein expression (e.g., luciferase assay system, fluorescence microscope)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection (typically 40,000 to 100,000 cells per well).[6] Incubate for 24 hours.

  • Transfection: Add the mRNA-LNP solution dropwise to the cells in their growth medium. Gently rock the plate to ensure even distribution.[6]

  • Incubation: Incubate the cells for 24-48 hours to allow for mRNA translation.

  • Analysis: Analyze the expression of the reporter protein (e.g., luciferase, GFP) using an appropriate method.

In Vivo Biodistribution Study

This protocol provides a general framework for assessing the biodistribution of this compound LNPs in an animal model.

Materials:

  • Animal model (e.g., mice)

  • mRNA-LNP formulation with a reporter mRNA (e.g., Luciferase)

  • In vivo imaging system (IVIS)

  • Anesthesia

Procedure:

  • Administration: Administer the mRNA-LNP formulation to the animals via the desired route (e.g., intravenous injection).

  • Imaging: At various time points post-administration (e.g., 6, 24, 48 hours), anesthetize the animals and perform whole-body imaging using an IVIS to detect the luminescence signal from the expressed luciferase.

  • Ex Vivo Analysis: After the final imaging time point, euthanize the animals and harvest major organs (liver, spleen, lungs, heart, kidneys).

  • Organ Imaging: Image the harvested organs individually to quantify the luminescence signal in each tissue. This will reveal the primary sites of protein expression and thus, effective mRNA delivery.

Conclusion

This compound represents a significant advancement in the field of cationic lipids for mRNA delivery. Its unique imidazolium-based structure results in LNPs with a distinct positive charge, leading to high mRNA encapsulation, sustained release, and a notable shift in biodistribution towards the lungs. While the precise endosomal escape mechanism is still under investigation, it is likely driven by a combination of the proton sponge effect and membrane destabilization. The provided data and protocols offer a valuable resource for researchers aiming to leverage the unique properties of this compound for the development of novel mRNA-based therapeutics and vaccines. Further studies are warranted to fully elucidate its mechanism of action and expand its therapeutic applications.[2]

References

The Structure and Application of IM21.7c: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Novel Cationic Lipid for Enhanced mRNA Delivery

The landscape of nucleic acid therapeutics has been revolutionized by the development of effective delivery systems, with lipid nanoparticles (LNPs) emerging as a clinically validated and versatile platform. Central to the efficacy of these LNPs are the constituent lipids, particularly the cationic or ionizable lipids responsible for encapsulating and facilitating the intracellular delivery of messenger RNA (mRNA). IM21.7c is a novel, proprietary cationic lipid that has demonstrated significant potential in modulating the physicochemical properties and in vivo biodistribution of mRNA-LNP formulations. This technical guide provides a comprehensive overview of the structure, properties, and application of this compound for researchers, scientists, and drug development professionals.

Core Molecular Structure of this compound

This compound is a cationic lipid with the chemical formula C₅₉H₁₁₇ClN₂ and a molecular weight of 890.03 g/mol .[1] Its formal chemical name is 1-butyl-3-[1-(3,7-dimethyloctyl)-6-octadecyltetracosyl]-1H-imidazolium, monochloride.[2] The structure of this compound is distinguished by its imidazolium-based polar head group, which confers a permanent positive charge. This cationic nature is a key determinant of its interaction with the negatively charged phosphate (B84403) backbone of mRNA and its subsequent influence on the properties of LNP formulations.[3][4]

The molecular architecture of this compound can be deconstructed into three primary functional domains:

  • Cationic Head Group: An imidazolium (B1220033) ring substituted with a butyl group. This positively charged moiety is crucial for the electrostatic interaction with mRNA, enabling its encapsulation within the LNP core.

  • Linker: A central component connecting the cationic head group to the hydrophobic lipid tails.

  • Lipid Tails: Two long, hydrophobic hydrocarbon chains (an octadecyl chain and a branched tetracosyl chain) that form the lipidic core of the nanoparticle, ensuring stability and facilitating membrane interactions.

IM21_7c_Structure cluster_head Cationic Head Group cluster_linker Linker cluster_tails Lipid Tails head Imidazolium-Butyl linker Central Linker head->linker tail1 Octadecyl Chain linker->tail1 tail2 Branched Tetracosyl Chain (1-(3,7-dimethyloctyl)) linker->tail2 LNP_Formulation_Workflow prep_lipids 1. Lipid Mixture Preparation (this compound, Helper Lipids, Cholesterol, PEG-lipid in Ethanol) mixing 3. Microfluidic Mixing (Rapid mixing of lipid and mRNA solutions) prep_lipids->mixing prep_mrna 2. mRNA Solution Preparation (mRNA in Acidic Aqueous Buffer) prep_mrna->mixing assembly 4. LNP Self-Assembly mixing->assembly purification 5. Purification and Buffer Exchange (e.g., Dialysis, Tangential Flow Filtration) assembly->purification characterization 6. Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) purification->characterization mRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lnp This compound LNP (+ charge) endocytosis 1. Endocytosis lnp->endocytosis endosome 2. Endosome Formation endocytosis->endosome escape 3. Endosomal Escape (this compound facilitates membrane disruption) endosome->escape release 4. mRNA Release into Cytoplasm escape->release translation 5. Protein Translation release->translation

References

An In-depth Technical Guide to the Physicochemical Properties of IM21.7c

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IM21.7c is a novel cationic lipid that has gained significant attention in the field of non-viral gene delivery.[1][2] Its unique chemical structure, featuring an imidazolium (B1220033) polar head group, imparts a permanent positive charge to lipid nanoparticle (LNP) formulations.[1] This characteristic distinguishes it from many ionizable lipids that are neutral at physiological pH. This property has been shown to influence the biodistribution of mRNA-LNP complexes, leading to enhanced delivery to the lungs and spleen while reducing accumulation in the liver.[2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its use in LNP formulation, and visualizations of key related pathways and workflows.

Physicochemical Properties

The following tables summarize the key physicochemical and identifying properties of this compound based on available data.

Table 1: Chemical Identification of this compound
IdentifierValue
CAS Number 2416939-42-7[3][4]
IUPAC Name 1-butyl-3-(2,6-dimethyl-14-octadecyldotriacontan-9-yl)-1H-imidazol-3-ium chloride[4]
Synonyms IM-21.7c, IM 21.7c[4]
InChI InChI=1S/C59H117N2.ClH/c1-7-10-13-15-17-19-21-23-25-27-29-31-33-35-37-39-46-58(47-40-38-36-34-32-30-28-26-24-22-20-18-16-14-11-8-2)48-41-42-49-59(51-50-57(6)45-43-44-56(4)5)61-54-53-60(55-61)52-12-9-3;/h53-59H,7-52H2,1-6H3;1H/q+1;/p-1[3][4]
InChIKey USLNWJNSKRHZMZ-UHFFFAOYSA-M[3][4]
SMILES CCCCN1C=--INVALID-LINK--C=C1.[Cl-][3]
Table 2: Molecular and Physical Properties of this compound
PropertyValue
Molecular Formula C₅₉H₁₁₇ClN₂[3][4]
Molecular Weight 890.0 g/mol [3]
Exact Mass 888.8905 g/mol [4]
Appearance Solid[3]
Purity ≥95%[3]
Elemental Analysis C: 79.62%, H: 13.25%, Cl: 3.98%, N: 3.15%[4]
Table 3: Solubility Profile of this compound
SolventSolubilityConcentration Range
DMSO Slightly soluble0.1-1 mg/mL[3]
Ethanol (B145695) Sparingly soluble1-10 mg/mL[3]
PBS (pH 7.2) Slightly soluble0.1-1 mg/mL[3]
Table 4: Storage and Stability of this compound
ConditionRecommendation
Storage Temperature -20°C[5]
Shipping Wet ice in continental US; may vary elsewhere[3]
Long-term Stability ≥ 4 years at -20°C[3]

Key Experimental Protocols

General Protocol for Determination of Physicochemical Properties
  • Determination of Melting Point:

    • Method: Differential Scanning Calorimetry (DSC).

    • Procedure: A small, accurately weighed sample of this compound is placed in an aluminum DSC pan. The pan is sealed and placed in the DSC instrument alongside an empty reference pan. The sample is then heated at a constant rate (e.g., 10°C/min). The heat flow to the sample is monitored relative to the reference. The melting point is identified as the peak temperature of the endothermic transition in the DSC thermogram.

  • Determination of Solubility:

    • Method: Equilibrium Solubility Method.

    • Procedure: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, PBS). The mixture is agitated (e.g., using a shaker or vortex) at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. The saturated solution is then filtered to remove any undissolved solid. The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector, ELSD).

Protocol for Formulation of mRNA-LNP with this compound

This protocol is based on the recommendations for formulating lipid nanoparticles using LipidBrick® this compound.[5]

  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound powder in absolute ethanol to a final concentration of 100 mM. Solubilization can be aided by gentle heating up to 37°C in an ultrasonic bath for 30 minutes, followed by vortexing.[5]

    • Prepare stock solutions of other lipid components (e.g., helper lipid, cholesterol, PEG-lipid) in absolute ethanol at their desired concentrations (e.g., DODMA at 50 mM, DPyPE at 30 mM, Cholesterol at 50 mM, DSG-PEG2k at 10 mM).[5]

  • Preparation of mRNA Solution:

  • LNP Assembly via Microfluidic Mixing:

    • Combine the lipid stock solutions in the desired molar ratios to form the final lipid mixture in ethanol.

    • Utilize a microfluidic mixing device (e.g., NanoAssemblr™).

    • Set the flow rate to 10 mL/min and the volumetric ratio of the aqueous phase (mRNA solution) to the organic phase (lipid mixture) to 3:1.[5]

    • Inject the mRNA solution and the lipid mixture into their respective inlets on the microfluidic cartridge to initiate the self-assembly of mRNA-containing LNPs.

  • Downstream Processing:

    • Remove the ethanol from the LNP suspension using centrifugal filter units with a 10 kDa molecular weight cutoff (e.g., Amicon® or Vivaspin®).[5]

    • Filter the concentrated LNPs through a 0.45 µm PES filter.[5]

    • Dilute the final LNP formulation in a suitable buffer, such as PBS.

Mandatory Visualizations

mRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (acidic pH) LNP This compound-LNP (positively charged) LNP_endo LNP LNP->LNP_endo Endocytosis mRNA_release mRNA Release LNP_endo->mRNA_release Endosomal Escape Cytoplasm Cytoplasm Ribosome Ribosome Cytoplasm->Ribosome Translation Protein Translated Protein Ribosome->Protein LNP_Formulation_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_processing Downstream Processing Lipid_prep 1. Prepare Lipid Stock Solutions in Ethanol (this compound, helper, etc.) Microfluidics 3. Microfluidic Mixing (e.g., NanoAssemblr™) Aqueous:Organic Ratio 3:1 Lipid_prep->Microfluidics mRNA_prep 2. Prepare mRNA Solution in Acetate Buffer (pH 4.0) mRNA_prep->Microfluidics Ethanol_removal 4. Ethanol Removal (Centrifugal Filtration) Microfluidics->Ethanol_removal Filtration 5. Sterile Filtration (0.45 µm PES filter) Ethanol_removal->Filtration Final_product 6. Final LNP Formulation in PBS Filtration->Final_product Property_Biodistribution_Relationship cluster_lipid Cationic Lipid Properties cluster_lnp LNP Characteristics cluster_invivo In Vivo Outcome IM21_7c This compound Imidazolium Imidazolium Head Group IM21_7c->Imidazolium features Positive_charge Permanent Positive Surface Charge Imidazolium->Positive_charge imparts Biodistribution Altered Biodistribution Positive_charge->Biodistribution influences Lung_Spleen Increased Lung & Spleen Accumulation Biodistribution->Lung_Spleen Liver Decreased Liver Accumulation Biodistribution->Liver

References

The Role of IM21.7c in Advanced Lipid Nanoparticle Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines has underscored the critical need for sophisticated drug delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, offering protection from degradation and facilitating cellular uptake.[1] The composition of these LNPs is a key determinant of their efficacy, safety, and biodistribution. A pivotal component in many modern LNP formulations is the cationic or ionizable lipid, which plays a crucial role in encapsulating the nucleic acid payload and mediating its release into the cytoplasm. This guide provides an in-depth technical overview of IM21.7c (LipidBrick®), a novel cationic lipid developed for advanced LNP formulations.

This compound: A Novel Cationic Lipid for Enhanced mRNA Delivery

This compound is a proprietary cationic lipid characterized by an imidazolium (B1220033) polar head group.[1] It is designed to impart a positive charge to LNPs, a feature known to influence biodistribution and nucleic acid expression.[1][2] Developed by Polyplus, this lipid, also referred to as LipidBrick® this compound, aims to overcome some of the challenges associated with conventional ionizable lipids, such as predominant liver accumulation.[3][4][5][6] By modulating the overall charge of the LNP, this compound offers the potential to engineer nanoparticles with tailored in vivo biodistribution profiles, improved drug efficiency, and enhanced formulation stability without introducing additional safety concerns.[3][5]

Chemical Identity:

  • Formal Name: 1-butyl-3-[1-(3,7-dimethyloctyl)-6-octadecyltetracosyl]-1H-imidazolium, monochloride[7]

  • CAS Number: 2416939-42-7[1][7]

  • Molecular Formula: C₅₉H₁₁₇N₂ • Cl[7]

  • Molecular Weight: 890.0 g/mol [7]

Core Function and Advantages in LNP Formulation

The primary role of this compound in LNP formulations is to serve as the "active lipid" that complexes with the negatively charged mRNA, facilitating its encapsulation and subsequent delivery.[2][8] Its unique cationic nature offers several advantages:

  • Modulated Biodistribution: A key benefit of incorporating this compound is the ability to alter the biodistribution of LNPs away from the liver.[3][4][6] In vivo studies in mice have demonstrated that LNPs formulated with this compound selectively accumulate in the lungs and spleen.[7] This provides an opportunity to target different tissues for therapeutic or vaccination purposes.

  • Improved Efficiency and Stability: Proof-of-concept studies have shown that this compound's ability to modulate the LNP's overall charge enhances drug efficiency and the stability of the formulation.[3][5][6]

  • Intellectual Property: Polyplus holds an independent patent on this compound and its imidazolium family of cationic lipids, which can offer a clearer IP landscape for developers.[3][6][9]

Quantitative Data and Formulation Characteristics

The precise composition of an LNP formulation is critical to its physicochemical properties and in vivo performance. The following tables summarize quantitative data from published studies on LNPs incorporating this compound.

Lipid Component Molar Ratio (%) Reference
This compound40[10]
DODMA30[10]
DPyPE10[10]
Cholesterol18.5[10]
DSG-PEG20001.5[10]

Table 1: Example of an LNP formulation containing this compound for lung and spleen targeting.

Parameter Value Reference
Size (Diameter)97 ± 1 nm[10]
Polydispersity Index (PDI)0.089[10]
Zeta Potential+12 mV[10]
Encapsulation Efficiency (EE)98.0%[10]

Table 2: Physicochemical properties of the this compound-containing LNP formulation described in Table 1.

Organ Accumulation (%) Reference
Lungs>95%[10]
Spleen~3%[10]
Liver<1%[10]

Table 3: In vivo biodistribution of the this compound-containing LNP formulation in mice following intravenous administration of FLuc mRNA.

A second formulation has also been described:

Lipid Component Molar Ratio (%) Reference
This compound33.3[11]
DOPC6.7[11]
Cholesterol25.7[11]
DMG-PEG2k1.0[11]

Table 4: Alternative LNP formulation incorporating this compound.

Experimental Protocols

This section details the methodologies for preparing and testing LNPs formulated with this compound, based on publicly available protocols.[1]

LNP Formulation via Microfluidic Mixing

The preparation of mRNA-loaded LNPs using this compound is typically achieved through a rapid microfluidic mixing process. This ensures controlled and reproducible self-assembly of the nanoparticles.

Materials:

  • Lipid stock solutions in 100% ethanol (B145695) (e.g., this compound, helper lipids, cholesterol, PEG-lipid).

  • mRNA diluted in an aqueous buffer (e.g., 10 mM sodium acetate, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr™).

  • Ethanol removal and buffer exchange system (e.g., Amicon® or Vivaspin® centrifugal filter units, 10 kDa cutoff).

  • Final storage buffer (e.g., Phosphate-Buffered Saline - PBS).

Protocol:

  • Lipid Preparation: Dissolve this compound and other lipid components in 100% ethanol to the desired stock concentrations (e.g., 100 mM for this compound). Gentle heating (up to 37°C) and sonication in an ultrasonic bath for 30 minutes, followed by vortexing, can aid in complete solubilization.

  • mRNA Preparation: Dilute the mRNA payload to the target concentration in a low pH aqueous buffer (e.g., 10 mM sodium acetate, pH 4.0).

  • Microfluidic Mixing: Combine the lipid-ethanol solution and the mRNA-aqueous solution using a microfluidic mixing system. A typical volumetric ratio is 3:1 (aqueous:ethanol) at a combined flow rate of 10 mL/min.

  • Purification and Buffer Exchange: Remove the ethanol from the resulting LNP suspension. This is commonly achieved through tangential flow filtration or by using centrifugal filter units. The LNPs are then buffer-exchanged into a physiologically compatible buffer such as PBS.

  • Sterilization: Filter the final LNP suspension through a 0.45 µm PES filter to ensure sterility.

In Vitro Transfection

Protocol:

  • Cell Seeding: Plate adherent cells 24 hours prior to transfection to achieve 60-80% confluency at the time of the experiment. For a 24-well plate, this typically corresponds to 40,000 to 100,000 cells per well in 0.5 mL of growth medium.

  • Transfection: Add the mRNA-LNP solution dropwise to the cells in their growth medium. For a 24-well plate, a typical dose might be 5-10 µL of an mRNA-LNP solution with an mRNA concentration of 50 ng/µL.

  • Incubation and Analysis: Gently rock the plate to ensure even distribution. Incubate the cells and analyze for gene expression at a suitable time point, typically 24-48 hours post-transfection.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz DOT language illustrate key processes involving this compound.

LNP_Formulation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_mrna Aqueous Phase (pH 4.0) cluster_process Manufacturing Process IM217c This compound Mix Microfluidic Mixing IM217c->Mix Helpers Helper Lipids (e.g., DODMA, DPyPE) Helpers->Mix Chol Cholesterol Chol->Mix PEG PEG-Lipid PEG->Mix mRNA mRNA mRNA->Mix LNP_raw LNP Self-Assembly Mix->LNP_raw Purify Buffer Exchange (Ethanol Removal) LNP_raw->Purify Final_LNP Final LNP Suspension (in PBS, pH 7.4) Purify->Final_LNP

Caption: Workflow for LNP formulation using this compound via microfluidic mixing.

LNP_Delivery_Pathway cluster_systemic Systemic Circulation cluster_cellular Cellular Uptake & Release LNP This compound LNP (Positive Surface Charge) Target Target Cell (e.g., Lung, Spleen) LNP->Target IV Administration Endocytosis Endocytosis Target->Endocytosis Binding & Internalization Endosome Endosome (Acidification) Endocytosis->Endosome Release Endosomal Escape (mRNA Release) Endosome->Release Charge-mediated membrane disruption Translation Ribosomal Translation Release->Translation Protein Protein Expression Translation->Protein

Caption: Proposed mechanism of this compound LNP delivery and mRNA expression.

References

IM21.7c in mRNA Vaccines: A Technical Guide to a Novel Cationic Lipid for Enhanced Delivery and Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of IM21.7c, a novel cationic lipid, and its application in the formulation of lipid nanoparticles (LNPs) for mRNA vaccine delivery. This compound, characterized by its imidazolium (B1220033) polar head, offers a unique approach to modulating LNP properties, leading to altered biodistribution profiles and potentially enhanced therapeutic outcomes. This document details the physicochemical properties of this compound-based LNPs, summarizes key experimental findings, outlines relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a cationic lipid developed for the formulation of lipid nanoparticles designed to deliver nucleic acids, such as mRNA, both in vitro and in vivo.[1] A key innovation in its design is the incorporation of an N-heterocycle (imidazolium) as the polar head group.[2] This feature imparts a permanent positive charge to the lipid, which in turn influences the overall charge of the resulting LNP. This modulation of the LNP's surface charge is a critical factor in altering its biodistribution profile, offering a significant advantage over conventional ionizable lipids that are often associated with predominant liver accumulation.[3][4][5][6][7]

The development of this compound, part of the LipidBrick® library, was driven by the need for a wider range of lipid options to tailor LNP properties to specific therapeutic applications.[3][4] By providing a means to shift delivery away from the liver and towards other tissues like the lungs and spleen, this compound opens up new possibilities for mRNA-based therapies and vaccines.[1][3][8]

Quantitative Data on this compound-Based LNPs

The physicochemical characteristics of LNPs are critical determinants of their stability, encapsulation efficiency, and biological activity. The following table summarizes the properties of an exemplary this compound-based LNP formulation.

ParameterValueReference
Cationic Lipid This compound[9]
Lipid Composition (molar ratio) 40% this compound, 30% DODMA, 10% DPyPE, 18.5% Cholesterol, 1.5% DSG-PEG2000[9]
Size (Diameter) 97 ± 1 nm[9]
Polydispersity Index (PDI) 0.089[9]
Zeta Potential +12 mV[9]
Encapsulation Efficiency (EE) 98.0%[9]
mRNA Payload Firefly Luciferase (FLuc) mRNA[9]
In Vivo Administration Route Intravenous[9]
Primary Biodistribution Target Lungs (>95%)[9]
Secondary Biodistribution Spleen (~3%), Liver (<1%)[9]

Experimental Protocols

This section outlines the general methodologies employed in the characterization and evaluation of this compound-based LNPs.

LNP Formulation

This compound-based LNPs are typically formulated using a rapid mixing process, such as microfluidic mixing, where an ethanolic lipid solution is rapidly mixed with an aqueous solution containing the mRNA cargo at an acidic pH. The resulting LNP suspension is then dialyzed against a neutral buffer (e.g., PBS) to remove the ethanol (B145695) and neutralize the pH, leading to the formation of stable, mRNA-encapsulated nanoparticles.

Physicochemical Characterization
  • Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is the standard technique used to measure the hydrodynamic diameter and the size distribution of the LNPs.

  • Zeta Potential: Laser Doppler Velocimetry (LDV) is employed to determine the surface charge of the LNPs, which is a critical parameter for predicting their stability and interaction with biological membranes.

  • Encapsulation Efficiency (EE): The EE is typically determined using a fluorescent dye-based assay, such as the RiboGreen assay. The fluorescence of the dye is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence is proportional to the amount of encapsulated mRNA.

In Vitro Transfection

The transfection efficiency of this compound-based LNPs is assessed by incubating the LNPs with a suitable cell line (e.g., HEK293 cells) and measuring the expression of a reporter protein encoded by the encapsulated mRNA (e.g., Luciferase or Green Fluorescent Protein). The protein expression can be quantified using a luminometer or flow cytometry, respectively.

In Vivo Biodistribution Studies

To evaluate the biodistribution of this compound-based LNPs, the LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase) are administered to animal models, typically mice, via a specific route (e.g., intravenous injection). At various time points post-administration, the animals are imaged using an in vivo imaging system (IVIS) to detect the bioluminescence signal from the expressed reporter protein. Following imaging, organs are often harvested to quantify the reporter protein expression in individual tissues.

Signaling Pathways and Experimental Workflows

LNP-Mediated mRNA Delivery and Cellular Uptake

The following diagram illustrates the general mechanism of LNP-mediated mRNA delivery to a target cell.

LNP_Uptake LNP This compound-LNP (positively charged) Cell Target Cell LNP->Cell Endocytosis Endosome Endosome Cell->Endosome Cytosol Cytosol Endosome->Cytosol Endosomal Escape (facilitated by cationic lipid) Ribosome Ribosome Cytosol->Ribosome mRNA release Protein Antigen Protein Ribosome->Protein Translation

Caption: LNP-mediated mRNA delivery pathway.

Innate Immune Sensing of LNP-Delivered mRNA

While mRNA vaccines are designed to elicit an adaptive immune response, the LNP delivery system itself can act as an adjuvant by activating innate immune pathways. The diagram below depicts the potential signaling cascades initiated upon cellular uptake of mRNA-LNPs.

Innate_Immune_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus mRNA_LNP mRNA-LNP RIG_I RIG-I/MDA5 mRNA_LNP->RIG_I senses dsRNA intermediates MAVS MAVS RIG_I->MAVS TBK1 TBK1/IKKε MAVS->TBK1 NF_kB NF-κB MAVS->NF_kB IRF3_7 IRF3/7 TBK1->IRF3_7 Type_I_IFN Type I IFN (IFN-α/β) IRF3_7->Type_I_IFN Transcription Inflammatory_Cytokines Inflammatory Cytokines (IL-6, TNF-α) NF_kB->Inflammatory_Cytokines Transcription

Caption: Innate immune signaling activated by mRNA-LNPs.

Experimental Workflow for LNP Characterization and Evaluation

The following diagram outlines a typical experimental workflow for the development and testing of this compound-based mRNA-LNPs.

Experimental_Workflow cluster_Formulation LNP Formulation & Physicochemical Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Formulation LNP Formulation (Microfluidic Mixing) Characterization Physicochemical Characterization (DLS, Zeta Potential, EE) Formulation->Characterization InVitro In Vitro Transfection (Cell Culture) Formulation->InVitro Reporter_Assay Reporter Gene Assay (Luciferase, GFP) InVitro->Reporter_Assay InVivo In Vivo Administration (Animal Model) InVitro->InVivo Biodistribution Biodistribution Analysis (IVIS Imaging) InVivo->Biodistribution

Caption: Workflow for this compound-LNP development and testing.

Conclusion

This compound represents a significant advancement in the field of lipid-based delivery systems for mRNA therapeutics and vaccines. Its unique cationic nature, conferred by the imidazolium head group, allows for the formulation of LNPs with a distinct biodistribution profile, favoring delivery to the lungs and spleen while minimizing liver accumulation. This targeted delivery has the potential to enhance the efficacy and safety of mRNA-based medicines for a variety of applications, including prophylactic vaccines and oncology therapeutics. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug developers interested in leveraging the unique properties of this compound in their work. Further research is warranted to fully elucidate the specific interactions of this compound-based LNPs with the immune system and to explore their full therapeutic potential across a broader range of diseases.

References

An In-depth Technical Guide to the In Vivo Stability and Biodistribution of IM21.7c-formulated Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IM21.7c, commercially known as LipidBrick® this compound, is a novel, patent-protected cationic lipid developed by Polyplus for the formulation of lipid nanoparticles (LNPs) for therapeutic nucleic acid delivery, particularly messenger RNA (mRNA).[1] This technical guide provides a comprehensive overview of the available data on the in vivo stability, pharmacokinetics, and biodistribution of LNPs formulated with this compound. The inclusion of this compound in LNP formulations has been shown to significantly modulate their physicochemical properties, leading to a distinct in vivo behavior compared to conventional ionizable lipid-based LNPs.

The primary advantage of this compound-containing LNPs lies in their altered biodistribution profile, characterized by reduced accumulation in the liver and enhanced delivery to the lungs and spleen.[2][1] This shift in organ tropism opens new avenues for the development of mRNA-based therapies for pulmonary and immunological applications. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of LNPs formulated with this compound.

ParameterValueOrgan(s)SpeciesAdministration RouteReference
Reporter Protein Expression>95% of total expressionLungsMouseIntravenousGueguen et al. (2024)
Primary Organ TropismLungs, SpleenMouseIntravenousGueguen et al. (2024)
Hepatic AccumulationLow/DecreasedLiverMouseIntravenous[2]

Table 1: In Vivo Biodistribution and Protein Expression of this compound-LNPs.

Pharmacokinetic data such as half-life, clearance rate, and AUC for this compound-containing LNPs are not yet publicly available in the reviewed literature.

Experimental Protocols

LNP Formulation with this compound

This protocol is based on the manufacturer's recommendations for formulating LNPs with LipidBrick® this compound.

1. Materials:

  • Cationic Lipid: LipidBrick® this compound

  • Ionizable Lipid: 1,2-dioleoyl-3-dimethylammonium-propane (DODMA)

  • Helper Lipid: 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE)

  • Structural Lipid: Cholesterol

  • PEGylated Lipid: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSG-PEG2k)

  • Nucleic Acid: mRNA of interest

  • Solvents: Ethanol (B145695), Sodium Acetate (B1210297) Buffer (10 mM, pH 4.0)

  • Purification: Amicon® or Vivaspin® centrifugal filter units (10 kDa cutoff), PES filter (0.45 µm)

  • Formulation System: NanoAssemblr™ microfluidic cartridge or similar microfluidic mixing system

2. Stock Solution Preparation:

  • Dissolve LipidBrick® this compound powder in ethanol to a concentration of 100 mM. Solubilization can be aided by sonication in an ultrasonic bath at up to 37°C for 30 minutes, followed by vortexing.

  • Prepare individual stock solutions of DODMA, DPyPE, Cholesterol, and DSG-PEG2k in ethanol at appropriate concentrations.

  • Dilute the mRNA in 10 mM sodium acetate buffer (pH 4.0).

3. LNP Assembly:

  • Combine the lipid stock solutions in the desired molar ratios. A recommended starting formulation is provided in Table 2.

Lipid ComponentMolar Ratio (%)
LipidBrick® this compound10 - 40
DODMA20 - 50
DPyPE10
Cholesterol~18.5
DSG-PEG2k~1.5

Table 2: Recommended Molar Ratios for this compound LNP Formulation.[3]

  • Prepare the mRNA-containing LNPs by combining the lipid solution in ethanol and the mRNA solution in sodium acetate buffer using a microfluidic mixing system. A volumetric ratio of 3:1 (aqueous:organic) and a flow rate of 10 mL/min are recommended starting points.[3]

4. Purification and Characterization:

  • Remove ethanol from the LNP solution using centrifugal filter units.

  • Filter the LNPs through a 0.45 µm PES filter.

  • Dilute the purified LNPs in a suitable buffer, such as phosphate-buffered saline (PBS).

  • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

LNP_Formulation_Workflow final_product Purified this compound-LNPs characterization characterization final_product->characterization lipid_stocks lipid_stocks microfluidic_mixing microfluidic_mixing lipid_stocks->microfluidic_mixing Organic Phase ethanol_removal ethanol_removal microfluidic_mixing->ethanol_removal mrna_solution mrna_solution mrna_solution->microfluidic_mixing Aqueous Phase sterile_filtration sterile_filtration ethanol_removal->sterile_filtration sterile_filtration->final_product

In Vivo Biodistribution Study in Mice

The following is a generalized protocol for assessing the biodistribution of mRNA-LNPs, adapted from common practices in the field and the available information on the this compound studies.

1. Animal Model:

  • Species: Mouse

  • Strain: BALB/c or C57BL/6 are commonly used.

  • Sex and Age: Typically, 6-8 week old female mice are used.

2. LNP Administration:

  • Dilute the purified this compound-LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase or a fluorescent protein) in sterile PBS.

  • Administer the LNPs to the mice via intravenous (tail vein) injection. The dosage will depend on the specific study design.

3. Biodistribution Analysis:

  • At predetermined time points post-injection (e.g., 2, 6, 24, 48 hours), euthanize a cohort of mice.

  • Perfuse the animals with saline to remove blood from the organs.

  • Harvest key organs, including the liver, lungs, spleen, kidneys, heart, and brain.

  • For Luciferase Reporter:

    • Homogenize the tissues and measure luciferase activity using a luminometer and a suitable substrate (e.g., D-luciferin).

    • Alternatively, perform ex vivo imaging of the whole organs using an in vivo imaging system (IVIS) after intraperitoneal injection of D-luciferin.[4]

  • For Fluorescent Reporter:

    • Homogenize the tissues and measure fluorescence using a plate reader.

    • Alternatively, perform ex vivo imaging of the whole organs using an IVIS.

  • Quantify the signal in each organ and express it as a percentage of the total signal detected in all organs to determine the biodistribution profile.

Signaling Pathways and Logical Relationships

The preferential accumulation of this compound-LNPs in the lungs and spleen is attributed to the overall positive charge conferred by the cationic lipid. This contrasts with many ionizable lipid-based LNPs, which are designed to be near-neutral at physiological pH to reduce clearance and toxicity, and tend to accumulate in the liver.

Biodistribution_Pathway cluster_admin cluster_circulation cluster_organs LNP This compound-LNP (Positively Charged) Blood Bloodstream LNP->Blood Intravenous Injection Lungs Lungs (>95% Expression) Blood->Lungs Preferential Targeting Spleen Spleen Blood->Spleen Secondary Targeting Liver Liver (Low Accumulation) Blood->Liver Reduced Uptake

Conclusion

The cationic lipid this compound represents a significant advancement in LNP technology, offering a distinct advantage for targeted mRNA delivery. The available data strongly indicates that LNPs formulated with this compound exhibit a favorable in vivo stability and a biodistribution profile shifted away from the liver and towards the lungs and spleen. This unique characteristic holds immense promise for the development of novel therapies for a range of diseases affecting these organs. Further research is warranted to fully elucidate the pharmacokinetic profile of this compound-LNPs and to explore their therapeutic potential in preclinical disease models.

References

Methodological & Application

Application Notes and Protocols for IM21.7c LNP Formulation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines. The composition of these LNPs is critical to their efficacy, influencing factors such as mRNA encapsulation, stability, biodistribution, and cellular uptake. IM21.7c is a novel cationic lipid developed for LNP formulation. Its unique imidazolium-based polar head group imparts a permanent positive charge to the LNPs, which can modulate their biodistribution and enhance delivery to tissues other than the liver, such as the lungs and spleen.[1][2][3][4]

These application notes provide a detailed protocol for the formulation of mRNA-LNPs using the cationic lipid this compound, methods for their characterization, and a recommended formulation with corresponding performance data.

Data Presentation

The following tables summarize the formulation composition and physicochemical characteristics of a 5-lipid LNP formulation incorporating this compound for the delivery of Firefly Luciferase (FLuc) mRNA.

Table 1: Recommended 5-Lipid LNP Formulation with this compound

Lipid ComponentMolar Ratio (%)
This compound40
DODMA30
DPyPE10
Cholesterol18.5
DSG-PEG2k1.5

Table 2: Physicochemical Characterization of this compound-formulated LNPs encapsulating FLuc mRNA

ParameterValue
Size (Z-average)97 ± 1 nm
Polydispersity Index (PDI)0.089
Zeta Potential+12 mV
Encapsulation Efficiency (EE)98.0%

Table 3: In Vivo Biodistribution of FLuc mRNA delivered by this compound LNPs in Mice (24h post-intravenous administration)

OrganLuciferase Expression (% of total flux)
Lungs>95%
Spleen~3%
Liver<1%

Experimental Protocols

Preparation of Lipid Stock Solutions
  • Separately dissolve this compound and all other lipids (e.g., DODMA, DPyPE, Cholesterol, DSG-PEG2k) in absolute ethanol (B145695) to prepare individual stock solutions. A recommended concentration for the this compound stock solution is 100 mM.[3]

  • Store the lipid stock solutions at -20°C for long-term stability.[3]

Preparation of Ethanolic Lipid Solution
  • In a sterile microtube, combine the appropriate volumes of each lipid stock solution to achieve the desired molar ratios (as specified in Table 1).

  • Add absolute ethanol to the lipid mixture to reach the final desired total lipid concentration.

  • Ensure thorough mixing by vortexing the solution.

Preparation of Aqueous mRNA Solution
  • Dilute the mRNA in a low pH buffer to ensure the protonation of the cationic lipids and facilitate encapsulation. A recommended buffer is 10 mM sodium acetate (B1210297) at pH 4.0.[3]

  • The final concentration of the mRNA solution should be determined based on the desired final mRNA concentration in the LNPs and the volumetric ratio used during mixing.

LNP Formulation via Microfluidic Mixing

This protocol assumes the use of a microfluidic mixing device, such as the NanoAssemblr™.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the ethanolic lipid solution into one syringe and the aqueous mRNA solution into another.

  • Set the flow rate ratio of the aqueous to the ethanolic phase to 3:1.

  • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

Downstream Processing
  • Buffer Exchange and Concentration: Remove the ethanol and concentrate the LNPs using a suitable method such as dialysis or tangential flow filtration (TFF) against a final formulation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Sterile Filtration: Filter the final LNP suspension through a 0.22 µm sterile filter.

  • Store the final LNP formulation at 2-8°C.

LNP Characterization

a) Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Dilute a small aliquot of the LNP suspension in the final formulation buffer (e.g., PBS) to an appropriate concentration for DLS measurement.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and perform the measurement.

  • Record the Z-average diameter for size and the PDI value. Measurements should be performed in triplicate.[5]

b) Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)

  • Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.[6]

  • Load the sample into a zeta potential measurement cell, ensuring no air bubbles are present.[6]

  • Perform the measurement using an ELS instrument.

  • Record the zeta potential in mV.

c) mRNA Encapsulation Efficiency (EE) by RiboGreen Assay

  • Prepare a standard curve of the free mRNA in the appropriate buffer.

  • Prepare two sets of LNP samples. In the first set, dilute the LNPs in a buffer that maintains their integrity (e.g., TE buffer). In the second set, dilute the LNPs in the same buffer containing a surfactant (e.g., 2% Triton X-100) to lyse the particles and release the encapsulated mRNA.[7]

  • Add the RiboGreen reagent to the standards and the LNP samples.

  • Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).[8]

  • Calculate the concentration of free mRNA (from the non-lysed samples) and the total mRNA (from the lysed samples) using the standard curve.

  • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_processing Downstream Processing cluster_characterization Characterization Lipid_Stocks Lipid Stock Solutions (in Ethanol) Mixing Microfluidic Mixing (Aqueous:Organic = 3:1) Lipid_Stocks->Mixing Ethanolic Phase mRNA_Solution mRNA Solution (in Aqueous Buffer pH 4.0) mRNA_Solution->Mixing Aqueous Phase Buffer_Exchange Buffer Exchange (to PBS pH 7.4) Mixing->Buffer_Exchange Filtration Sterile Filtration (0.22 µm) Buffer_Exchange->Filtration Final_LNPs Final LNP Product Filtration->Final_LNPs DLS Size & PDI (DLS) ELS Zeta Potential (ELS) RiboGreen Encapsulation Efficiency (RiboGreen Assay) Final_LNPs->DLS Final_LNPs->ELS Final_LNPs->RiboGreen

Caption: Workflow for the formulation and characterization of this compound-containing mRNA-LNPs.

mRNA_LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_endocytosis Endocytosis cluster_endosomal_pathway Endosomal Pathway cluster_cytosol Cytosol LNP mRNA-LNP Endocytosis Cellular Uptake LNP->Endocytosis 1. Binding & Internalization Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome (Acidification) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Fusion mRNA_Release mRNA Release Late_Endosome->mRNA_Release 2. Endosomal Escape Translation mRNA Translation mRNA_Release->Translation 3. Ribosome Binding Protein Protein Synthesis Translation->Protein

Caption: General mechanism of mRNA-LNP cellular uptake and protein expression.

References

Application Notes and Protocols for IM21.7c in In Vitro Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to IM21.7c

This compound is a novel cationic lipid developed for the formulation of Lipid Nanoparticles (LNPs) to deliver nucleic acids, such as mRNA, both in vitro and in vivo.[1][2] As part of the LipidBrick® portfolio from Polyplus, this compound features a unique imidazolium (B1220033) polar head, which imparts a positive charge to the LNPs.[2][3] This characteristic is instrumental in modulating the physicochemical properties of the LNPs, including their size, charge, and stability, thereby influencing their biodistribution and transfection efficiency.[4]

This compound is designed to overcome some of the limitations of traditional ionizable lipids by enabling a broader biodistribution and reducing accumulation in the liver.[4][5] It serves as an "active lipid" that protects the nucleic acid cargo and facilitates its delivery into target cells.[3] This makes it a valuable tool for various applications, from basic research to the development of prophylactic and therapeutic vaccines. This compound is also a key component in ready-to-use transfection reagents such as jetMESSENGER® and in vivo-jetRNA®+.[3]

Mechanism of Action: LNP-Mediated mRNA Delivery

The primary function of this compound is to facilitate the formation of stable LNPs that can efficiently encapsulate and deliver mRNA into the cytoplasm of target cells. The overall positive charge conferred by this compound plays a crucial role in the interaction with the negatively charged cell membrane, initiating cellular uptake.

The process begins with the endocytosis of the LNP. Once inside the cell, the LNP is enclosed within an endosome. For the mRNA to be translated into protein, it must be released from the endosome into the cytoplasm. The cationic nature of lipids like this compound is thought to facilitate this "endosomal escape" by interacting with the anionic lipids of the endosomal membrane, leading to its destabilization and the release of the mRNA cargo.

G LNP This compound-LNP (with mRNA cargo) Endocytosed_LNP Endocytosed LNP LNP->Endocytosed_LNP mRNA Released mRNA Ribosome Ribosome mRNA->Ribosome Protein Protein Synthesis (Translation) Ribosome->Protein Endocytosed_LNP->mRNA Endosomal Escape

Caption: Cellular uptake and mRNA release pathway of this compound LNPs.

Data Presentation

Table 1: Recommended LNP Formulations with this compound

This table presents various molar ratios for formulating LNPs using this compound. The specific ratios can be optimized based on the application and desired LNP characteristics.

Lipid ComponentRoleMolar Ratio Range (%)Recommended Formulation (Molar Ratio)[2]In Vivo Lung Targeting Formulation (Molar Ratio)[6]
LipidBrick® this compound Cationic Lipid 10 - 40 %4 mM40%
DODMAIonizable Lipid20 - 50 %3 mM30%
DPyPEHelper Lipid10 %1 mM10%
CholesterolStructural Lipid15 - 30 %1.85 mM18.5%
DSG-PEG2kPEG Lipid1.5 - 5 %0.15 mM1.5%
Table 2: Physicochemical Properties of this compound-based LNPs

The addition of this compound to LNP formulations influences their size and surface charge (Zeta Potential).

LNP CompositionSize (nm)Zeta Potential (mV)
This compound/DODMA[7]63 ± 2+12
Spikevax® Formulation[7]36 ± 1+1
Spikevax® + 20% this compound[7]39 ± 2+12
Spikevax® + 40% this compound[7]41 ± 1+15
Spikevax® + 60% this compound[7]41 ± 2+15
Spikevax® + 80% this compound[7]42 ± 3+16
Spikevax® + 100% this compound[7]33 ± 1+21
In Vivo Lung Targeting Formulation[6]97 ± 1+12
Table 3: Recommended Conditions for In Vitro Transfection in a 24-Well Plate[2]

For optimal results, cells should be 60-80% confluent at the time of transfection.

Cell LineCell TypeSeeding Density (cells/well)Culture Medium VolumeVolume of mRNA-LNPs (50 ng/µL)
Caco-2Epithelial40,000500 µL10 µL
A549Epithelial60,000500 µL10 µL
HeLaEpithelial50,000250 µL5 µL
HEK-293Epithelial50,000250 µL5 µL
HepG2Hepatocyte100,000500 µL10 µL

Experimental Protocols

The overall workflow involves two main stages: the formulation of the mRNA-loaded LNPs and the subsequent transfection of cells in vitro.

G cluster_prep Part A: LNP Formulation cluster_transfection Part B: In Vitro Transfection prep_lipids 1. Prepare Lipid Stock (this compound in Ethanol) microfluidics 3. Mix via Microfluidics (e.g., NanoAssemblr™) prep_lipids->microfluidics prep_mrna 2. Prepare mRNA Stock (in Acetate Buffer) prep_mrna->microfluidics purify 4. Purify & Concentrate LNPs (Ethanol Removal & Filtration) microfluidics->purify add_lnps 6. Add mRNA-LNPs to Cells purify->add_lnps Formulated mRNA-LNPs seed_cells 5. Seed Adherent Cells (24h prior to transfection) seed_cells->add_lnps incubate 7. Incubate for 24-48h add_lnps->incubate analyze 8. Analyze Gene Expression incubate->analyze

Caption: Experimental workflow for LNP formulation and in vitro transfection.
Protocol Part A: Formulation of mRNA-LNPs with this compound[2]

This protocol describes the preparation of mRNA-containing LNPs using a microfluidic system.

Materials:

  • LipidBrick® this compound powder

  • Other lipids (e.g., DODMA, DPyPE, Cholesterol, DSG-PEG2k)

  • 200 proof Ethanol (B145695) (EtOH)

  • mRNA of interest

  • 10 mM Sodium Acetate buffer (pH 4.0)

  • Phosphate Buffered Saline (PBS)

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Centrifugal filter units (e.g., Amicon® or Vivaspin®, 10 kDa MWCO)

  • PES syringe filter (0.45 µm)

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Dissolve LipidBrick® this compound powder and other lipids in 100% Ethanol to their final desired concentrations (e.g., 100 mM for this compound).

    • To aid solubilization, the mixture can be sonicated in an ultrasonic bath for up to 30 minutes at 37°C, followed by vortexing.

    • Combine the individual lipid solutions in an ethanol-based solvent to achieve the final molar ratios as specified in Table 1.

    • The solubilized this compound stock can be stored at 4°C.

  • Preparation of mRNA Solution:

    • Dilute the mRNA to the desired concentration in 10 mM Sodium Acetate buffer (pH 4.0).

  • LNP Assembly via Microfluidics:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol mixture into one inlet syringe and the mRNA-buffer mixture into another.

    • Combine the two solutions using the microfluidic cartridge at a recommended volumetric ratio of 3:1 (Ethanol:Aqueous phase) and a total flow rate of 10 mL/min.

  • Purification and Buffer Exchange:

    • Transfer the LNP solution to a centrifugal filter unit to remove the ethanol and concentrate the LNPs.

    • Perform buffer exchange by diluting the LNPs in PBS and repeating the centrifugation step.

    • After purification, filter the final LNP solution through a 0.45 µm PES syringe filter.

    • The final product is a suspension of mRNA-loaded LNPs in PBS.

Protocol Part B: In Vitro Transfection of Adherent Cells[2]

This protocol is optimized for a 24-well plate format.

Materials:

  • Adherent cells of interest (e.g., HEK-293, A549)

  • Complete cell growth medium

  • 24-well tissue culture plates

  • Formulated mRNA-LNPs (from Part A)

Procedure:

  • Cell Seeding:

    • Twenty-four hours prior to transfection, seed the adherent cells in a 24-well plate.

    • Use the recommended cell densities and medium volumes provided in Table 3 to ensure cells are 60-80% confluent on the day of transfection.

  • Transfection:

    • Gently add the recommended volume of mRNA-LNPs (e.g., 5-10 µL, see Table 3) dropwise to each well containing the cells in their growth medium.

    • Ensure even distribution by gently rocking the plate back-and-forth and side-to-side. Do not swirl, as this can concentrate the LNPs in the center of the well.

  • Incubation:

    • Return the plate to a suitable incubator (e.g., 37°C, 5% CO₂).

    • Incubate the cells for 24 to 48 hours to allow for mRNA delivery and protein expression.

  • Analysis:

    • After the incubation period, analyze the target gene expression. The method of analysis will depend on the nature of the delivered mRNA (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase, qPCR for specific genes, etc.).

Troubleshooting[2]

ObservationPotential CauseRecommended Action
Filtration Issues Clogging of the filter unitTry an alternative brand of centrifugal filter unit (e.g., switch from Vivaspin® to Amicon® or vice versa).
High Cellular Toxicity High concentration of LNPs or prolonged exposureReplace the cell culture medium 4 hours after transfection. Analyze gene expression at an earlier time point (e.g., 24h instead of 48h). Decrease the amount of mRNA-LNPs added to each well.
Low Transfection Efficiency Suboptimal cell health or confluence; incorrect LNP formulationEnsure cells are healthy, within a low passage number, and 60-80% confluent at the time of transfection. Optimize the LNP formulation and mRNA concentration.

References

Application Notes and Protocols for IM21.7c-Based LNP for In Vivo Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has opened new frontiers in genetic medicine, offering the potential to correct disease-causing mutations at their source. A significant hurdle in the clinical translation of this technology is the safe and efficient in vivo delivery of gene-editing machinery to target tissues. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform, demonstrating clinical success with RNA-based therapeutics.[1][2] The cationic lipid, LipidBrick® IM21.7c, developed by Polyplus/Sartorius, presents a promising innovation in LNP formulation.[1][3] Based on an imidazolium (B1220033) polar head, this compound imparts a net positive charge to LNPs, which has been shown to modulate their biodistribution, potentially enabling targeted delivery to tissues beyond the liver, such as the lungs and spleen.[3][4] This characteristic is of particular interest for in vivo gene editing applications where extra-hepatic targets are implicated.

These application notes provide a comprehensive overview of the use of this compound-based LNPs for in vivo gene editing, including detailed protocols for LNP formulation, in vitro validation, and a representative protocol for in vivo application. While in vivo proof-of-concept for this compound has been performed, specific quantitative data on in vivo gene editing efficiency is not yet widely published.[1] Therefore, the in vivo protocols and data tables are based on established methodologies in the field of LNP-mediated gene editing and should be adapted and optimized for specific research applications.

Data Presentation

Physicochemical Properties of this compound-Based LNPs

The formulation of LNPs with consistent physicochemical properties is critical for reproducible in vivo performance. The following table presents an example of a characterized LNP formulation incorporating this compound for mRNA delivery, which can serve as a starting point for formulations carrying CRISPR-Cas9 components.

ParameterValue
Lipid Composition (Molar Ratio)
LipidBrick® this compound33.3
DOPC6.7
Cholesterol25.7
DMG-PEG2k1.0
Hydrodynamic Diameter (nm) ~100
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) Positive
Encapsulation Efficiency (%) > 90%
(Data adapted from a study by Pavlin et al., 2024, for mRNA encapsulation)[5]
In Vivo Biodistribution of this compound-Based LNPs (mRNA delivery)

The unique cationic nature of this compound influences the in vivo biodistribution of LNPs, directing them to tissues other than the liver.

OrganRelative mRNA Expression
Liver Reduced accumulation compared to traditional ionizable LNPs
Lungs Higher expression reported
Spleen Higher expression reported
(Qualitative summary based on information from Polyplus/Sartorius)[3][4]
Representative In Vivo Gene Editing Efficiency with LNP Delivery

The following table provides an example of the type of data that would be generated from an in vivo gene editing experiment. The values are representative of those seen in the literature for other LNP systems targeting the liver and lungs and should be considered as a guide for expected outcomes with a well-optimized this compound LNP system.

Target OrganTarget GeneGene Editing Efficiency (% Indel)
Liver Ttr40 - 60%
Lungs Sftpc15 - 35%
(Values are hypothetical and based on reported efficiencies for other LNP-mediated in vivo gene editing studies)[6][7]

Experimental Protocols

Protocol 1: Formulation of this compound-Based LNPs for Gene Editing Cargo

This protocol describes the formulation of LNPs encapsulating Cas9 mRNA and single-guide RNA (sgRNA) using a microfluidic mixing system.

Materials:

  • LipidBrick® this compound

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2k)

  • Ethanol (B145695), anhydrous

  • Cas9 mRNA

  • sgRNA

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO) or centrifugal filter units

Procedure:

  • Lipid Stock Preparation:

    • Dissolve LipidBrick® this compound, DOPC, cholesterol, and DMG-PEG2k in ethanol to prepare individual stock solutions.

    • Combine the lipid stock solutions in the desired molar ratio (e.g., 33.3:6.7:25.7:1.0 of this compound:DOPC:Cholesterol:DMG-PEG2k) to create the final lipid mixture in ethanol.

  • Nucleic Acid Preparation:

    • Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to the desired concentration.

  • LNP Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture in ethanol into one syringe and the nucleic acid solution into another syringe.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.

    • Collect the resulting LNP suspension.

  • Purification and Buffer Exchange:

    • Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated nucleic acids. Alternatively, use centrifugal filter units for buffer exchange.

  • Characterization:

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the nucleic acids using a fluorescent dye-based assay (e.g., RiboGreen).

  • Storage:

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP_Formulation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_rna Aqueous Phase (Citrate Buffer pH 4.0) IM21_7c This compound Mixer Microfluidic Mixing IM21_7c->Mixer DOPC DOPC DOPC->Mixer Chol Cholesterol Chol->Mixer PEG DMG-PEG2k PEG->Mixer Cas9_mRNA Cas9 mRNA Cas9_mRNA->Mixer sgRNA sgRNA sgRNA->Mixer Purification Dialysis / Buffer Exchange (PBS pH 7.4) Mixer->Purification Characterization Characterization (DLS, RiboGreen) Purification->Characterization Final_LNP Sterile Filtered This compound LNPs Characterization->Final_LNP

Caption: Workflow for the formulation of this compound-based LNPs for gene editing.

Protocol 2: In Vitro Transfection and Validation of Gene Editing

This protocol describes the transfection of cells in culture with this compound-based LNPs to validate their gene editing activity before proceeding to in vivo studies.

Materials:

  • Adherent mammalian cell line (e.g., HEK293T, HepG2)

  • Complete cell culture medium

  • This compound-based LNPs encapsulating Cas9 mRNA and sgRNA targeting a specific gene

  • PBS

  • Genomic DNA extraction kit

  • PCR reagents

  • Primers flanking the target site

  • Sanger sequencing reagents or next-generation sequencing (NGS) platform

  • TIDE or ICE software for indel analysis

Procedure:

  • Cell Seeding:

    • 24 hours prior to transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, dilute the this compound-based LNPs in cell culture medium to the desired final concentration of nucleic acid cargo.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for 48-72 hours at 37°C and 5% CO2.

  • Genomic DNA Extraction:

    • After incubation, wash the cells with PBS and harvest them.

    • Extract genomic DNA using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the target genomic region using PCR with primers that flank the sgRNA target site.

  • Analysis of Gene Editing:

    • Purify the PCR product and analyze by Sanger sequencing.

    • Use a tool like TIDE or ICE to deconvolute the Sanger sequencing chromatograms and quantify the percentage of insertions and deletions (indels).

    • Alternatively, for more sensitive and comprehensive analysis, use NGS to sequence the PCR amplicons.

In_Vitro_Workflow start Seed Cells in 24-well Plate transfection Transfect with This compound LNPs start->transfection incubation Incubate 48-72 hours transfection->incubation gDNA_extraction Genomic DNA Extraction incubation->gDNA_extraction pcr PCR Amplification of Target Locus gDNA_extraction->pcr analysis Indel Analysis (Sanger/NGS) pcr->analysis result Quantify Gene Editing Efficiency analysis->result

Caption: Experimental workflow for in vitro validation of gene editing.

Protocol 3: Representative In Vivo Gene Editing with this compound-Based LNPs

This protocol provides a general framework for in vivo gene editing in a mouse model using systemic administration of this compound-based LNPs. Note: This is a representative protocol and must be optimized for the specific animal model, target organ, and gene of interest. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Appropriate mouse model (e.g., C57BL/6)

  • This compound-based LNPs encapsulating Cas9 mRNA and sgRNA

  • Sterile PBS

  • Anesthesia

  • Surgical tools for tissue harvesting

  • Liquid nitrogen or tissue preservation solution

  • Genomic DNA extraction kit for tissues

  • PCR and sequencing reagents as in Protocol 2

Procedure:

  • Animal Preparation:

    • Acclimate mice to the facility for at least one week before the experiment.

    • House mice in a pathogen-free environment.

  • LNP Administration:

    • Dilute the this compound-based LNPs in sterile PBS to the desired dose. The optimal dose will need to be determined empirically but typically ranges from 0.5 to 3 mg/kg of total nucleic acid.

    • Administer the LNPs to the mice via intravenous (tail vein) injection.

  • Monitoring:

    • Monitor the health of the animals daily for any adverse effects.

  • Tissue Harvest:

    • At a predetermined time point after injection (e.g., 7-14 days), euthanize the mice.

    • Perfuse the animals with PBS to remove blood from the organs.

    • Harvest the target organs (e.g., lungs, spleen, liver) and other tissues for biodistribution and off-target analysis.

    • Snap-freeze the tissues in liquid nitrogen or place them in a suitable preservation solution.

  • Analysis of Gene Editing:

    • Extract genomic DNA from the harvested tissues.

    • Quantify the percentage of indels in the target gene using the methods described in Protocol 2 (PCR followed by Sanger sequencing and TIDE/ICE analysis, or NGS).

    • Analyze off-target editing at predicted off-target sites.

In_Vivo_Pathway cluster_delivery Systemic Delivery cluster_editing Gene Editing Cascade injection IV Injection of This compound LNPs circulation Circulation in Bloodstream injection->circulation uptake Cellular Uptake in Target Organ (e.g., Lungs) circulation->uptake endosomal_escape Endosomal Escape of Cargo uptake->endosomal_escape translation Translation of Cas9 mRNA endosomal_escape->translation Release of mRNA & sgRNA into cytoplasm assembly Assembly of Cas9-sgRNA RNP translation->assembly nuclear_translocation Nuclear Translocation of RNP assembly->nuclear_translocation binding Target DNA Binding & Cleavage nuclear_translocation->binding repair NHEJ-mediated Repair (Indels) binding->repair outcome In Vivo Gene Editing repair->outcome

Caption: Proposed mechanism of this compound-LNP mediated in vivo gene editing.

References

Application Notes and Protocols: Encapsulating siRNA with IM21.7c Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of small interfering RNA (siRNA) to target cells remains a critical challenge in the development of RNA-based therapeutics. Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo siRNA delivery, offering protection from degradation and facilitating cellular uptake.[1][2][] IM21.7c, a novel cationic lipid, offers a promising option for LNP formulation, potentially modulating biodistribution and enhancing therapeutic efficacy.[4][5][6][7] These application notes provide a detailed protocol for the encapsulation of siRNA using this compound-based LNPs, leveraging microfluidic mixing for reproducible and scalable production.[8][9]

The following protocols and data are synthesized from established LNP formulation techniques and specific guidance on the use of this compound.[4][10]

Data Presentation

Table 1: Recommended Lipid Composition for siRNA-IM21.7c LNP Formulation
ComponentMolar Ratio (%)Purpose
This compound (Cationic Lipid)40 - 50Encapsulates negatively charged siRNA and facilitates endosomal escape.[11]
DSPC (Helper Lipid)10 - 15Provides structural stability to the LNP.
Cholesterol38.5 - 47.5Enhances LNP stability and fluidity, promoting membrane fusion.[]
PEG-Lipid1 - 2Provides a hydrophilic shield to increase circulation time and prevent aggregation.[1]
Table 2: Key Parameters for siRNA Encapsulation
ParameterRecommended ValueNotes
Lipid Stock Concentration 10 - 25 mM in Ethanol (B145695)This compound powder should be solubilized in ethanol, which can be aided by sonication at up to 37°C.[4]
siRNA Solution 0.2 - 0.5 mg/mL in 10-25 mM Sodium Acetate (B1210297) Buffer (pH 4.0)Acidic pH is crucial for the protonation of the ionizable lipid, enabling efficient siRNA encapsulation.[1][10]
N/P Ratio 3 - 6The ratio of the moles of nitrogen atoms in the cationic lipid to the moles of phosphate (B84403) groups in the siRNA. This should be optimized for each siRNA sequence and target.
Microfluidic Mixing Flow Rate Ratio (Aqueous:Ethanol) 3:1A higher aqueous phase ratio facilitates rapid lipid precipitation and nanoparticle formation.[4]
Total Flow Rate 10 - 20 mL/minHigher flow rates can lead to smaller and more uniform LNPs.[8]
Post-insertion of PEG-Lipid OptionalCan be performed to control PEG density on the LNP surface.[12]
Dialysis/Purification 10 kDa MWCOTo remove ethanol and unencapsulated siRNA.[4]
Sterilization 0.22 µm or 0.45 µm PES filterTo ensure sterility for in vitro and in vivo applications.[4]

Experimental Protocols

Preparation of Stock Solutions

a. Lipid Stock Solution (in Ethanol):

  • Bring all lipids (this compound, DSPC, Cholesterol, PEG-Lipid) to room temperature.

  • Calculate the required mass of each lipid to achieve the desired molar ratios (see Table 1) for a final total lipid concentration of 10-25 mM.

  • Dissolve the lipids in 100% ethanol. For this compound, if solubilization is difficult, sonicate in an ultrasonic bath at up to 37°C for 30 minutes, followed by vortexing.[4]

  • Once fully dissolved, the lipid stock solution can be stored at 4°C for long-term storage.[4]

b. siRNA Stock Solution (Aqueous):

  • Resuspend the lyophilized siRNA in RNase-free 10-25 mM sodium acetate buffer (pH 4.0) to a final concentration of 0.2-0.5 mg/mL.

  • Ensure the siRNA is fully dissolved by gentle pipetting.

  • Store the siRNA solution at -20°C or as recommended by the supplier.

LNP Formulation via Microfluidic Mixing

This protocol assumes the use of a microfluidic mixing system, such as a NanoAssemblr™ or a similar device with a herringbone micromixer.[1][13]

  • Set up the microfluidic system according to the manufacturer's instructions.

  • Load the lipid stock solution into one syringe and the siRNA stock solution into another.

  • Set the flow rate ratio to 3:1 (Aqueous:Ethanol).[4]

  • Set the total flow rate to 10-20 mL/min.

  • Initiate the mixing process. The rapid mixing of the two streams will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the siRNA.[8][14]

  • Collect the resulting LNP suspension.

Downstream Processing

a. Dialysis/Buffer Exchange:

  • To remove ethanol and unencapsulated siRNA, dialyze the LNP suspension against an appropriate buffer (e.g., PBS, pH 7.4) using a dialysis cassette with a 10 kDa molecular weight cutoff (MWCO).[4]

  • Perform dialysis overnight at 4°C with at least two buffer changes.

b. Sterilization:

  • Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm or 0.45 µm PES syringe filter.[4]

Characterization of LNP-siRNA
  • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine the surface charge of the LNPs.

  • Encapsulation Efficiency: Use a fluorescent dye-based assay (e.g., RiboGreen) to quantify the amount of encapsulated siRNA.

Visualizations

LNP_siRNA_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing LNP Formation cluster_processing Downstream Processing Lipid_Stock Lipid Stock Solution (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing (3:1 Aqueous:Ethanol Ratio) Lipid_Stock->Microfluidic_Mixing Ethanolic Phase siRNA_Stock siRNA Stock Solution (in Sodium Acetate Buffer, pH 4.0) siRNA_Stock->Microfluidic_Mixing Aqueous Phase Dialysis Dialysis / Buffer Exchange (vs. PBS, pH 7.4) Microfluidic_Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm Filter) Dialysis->Sterilization Final_Product Final LNP-siRNA Formulation Sterilization->Final_Product

Caption: Experimental workflow for siRNA-IM21.7c LNP formulation.

siRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments cluster_mechanism Mechanism of Action LNP siRNA-IM21.7c LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation This compound Protonation Endosome->Protonation Cytoplasm Cytoplasm RISC_Complex RISC Loading Cytoplasm->RISC_Complex siRNA Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization siRNA_Release siRNA Release Membrane_Destabilization->siRNA_Release siRNA_Release->Cytoplasm mRNA_Cleavage Target mRNA Cleavage RISC_Complex->mRNA_Cleavage

Caption: Proposed mechanism of siRNA delivery and action via this compound LNPs.

References

Application Notes and Protocols: IM21.7c in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IM21.7c, commercially known as LipidBrick® this compound, is a novel, patent-protected cationic lipid developed for the formulation of lipid nanoparticles (LNPs). These LNPs serve as a non-viral delivery system for nucleic acid therapeutics, including mRNA, making them a valuable tool in the field of cancer immunotherapy.[1][2][3] The unique properties of this compound, particularly its imidazolium (B1220033) polar head, allow for the modulation of LNP surface charge.[4] This key feature influences the biodistribution of the LNP cargo, enabling broader tissue targeting and reduced accumulation in the liver, a common challenge with conventional ionizable lipid-based LNPs.[3][5][6][7] Proof-of-concept studies have demonstrated the potential of this compound to enhance the efficiency and stability of drug formulations without significant safety concerns.[3][5][7]

In the context of cancer immunotherapy, this compound-formulated LNPs can be utilized to deliver mRNA encoding for tumor-associated antigens to stimulate a targeted anti-tumor immune response, or to deliver immunomodulatory molecules to the tumor microenvironment. The ability of this compound to direct LNPs to organs such as the spleen and lungs, which are rich in immune cells, makes it a particularly promising component for the development of novel cancer vaccines and therapies.[4][8] Furthermore, cationic lipids have been shown to act as adjuvants by activating innate immune pathways, such as Toll-like receptor 2 (TLR2) and the NLRP3 inflammasome, which can further enhance the immunogenic effect of the delivered therapeutic.[9]

Data Presentation

LNP Formulation and Physicochemical Properties

The following tables summarize quantitative data from studies utilizing this compound in LNP formulations. These parameters are critical for the characterization and optimization of LNPs for in vivo applications.

Table 1: Optimized LNP Formulation Composition [1]

ComponentLipidStock Concentration (mM)Molar Ratio (%)
Cationic LipidLipidBrick® this compound10010 - 40
Ionizable LipidDODMA5020 - 50
Helper LipidDPyPE3010
CholesterolCholesterol5015 - 30
PEG LipidDSG-PEG2k101.5 - 5

Table 2: Physicochemical Properties of an Exemplary this compound LNP Formulation [10]

ParameterValue
Size97 ± 1 nm
Polydispersity Index (PDI)0.089
Zeta Potential+12 mV
Encapsulation Efficiency (EE)98.0%

Table 3: In Vivo Biodistribution of FLuc mRNA LNPs in Mice (24h post-injection) [10]

OrganLuminescence Signal (%)
Lungs>95%
Spleen~3%
Liver<1%

Experimental Protocols

Protocol 1: Formulation of this compound-based mRNA-LNPs

This protocol describes the preparation of mRNA-loaded LNPs using a microfluidic system, a common method for achieving homogenous nanoparticle populations.

Materials:

  • LipidBrick® this compound

  • Ionizable lipid (e.g., DODMA)

  • Helper lipid (e.g., DPyPE)

  • Cholesterol

  • PEGylated lipid (e.g., DSG-PEG2k)

  • Ethanol (B145695)

  • mRNA in 10 mM sodium acetate (B1210297) buffer (pH 4.0)[1]

  • Phosphate-buffered saline (PBS)

  • NanoAssemblr™ microfluidic cartridge or similar microfluidic mixing device[1]

  • Amicon® or Vivaspin® centrifugal filter units (10 kDa cutoff)[1]

  • 0.45 µm PES filter[1]

Procedure:

  • Lipid Stock Preparation: Prepare individual stock solutions of each lipid in ethanol at the concentrations specified in Table 1.

  • Lipid Mixture: Combine the lipid stock solutions in the desired molar ratios to create the final lipid mixture in ethanol.

  • mRNA Dilution: Dilute the mRNA to the desired concentration in 10 mM sodium acetate buffer (pH 4.0).[1]

  • Microfluidic Mixing:

    • Load the lipid mixture into one syringe and the diluted mRNA into another.

    • Set the NanoAssemblr™ or other microfluidic device to a flow rate of 10 mL/min and a volumetric ratio of 3:1 (lipid:mRNA).[1]

    • Combine the two solutions through the microfluidic cartridge to initiate LNP self-assembly.[1]

  • Ethanol Removal and Buffer Exchange:

    • Remove the ethanol from the LNP solution using a centrifugal filter unit (10 kDa cutoff).[1]

    • Wash the LNPs with PBS and re-concentrate to the desired volume.

  • Sterile Filtration: Filter the final LNP suspension through a 0.45 µm PES filter for sterilization.[1]

  • Characterization: Analyze the LNPs for size, PDI, zeta potential, and mRNA encapsulation efficiency.

Protocol 2: In Vitro Transfection of Adherent Cells with mRNA-LNPs

This protocol outlines the steps for transfecting adherent cells in a 24-well plate format to assess the functionality of the formulated LNPs.

Materials:

  • Adherent cells (e.g., cancer cell lines)

  • Cell growth medium

  • 24-well plates

  • mRNA-LNPs formulated as per Protocol 1

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed 40,000 to 100,000 adherent cells per well in 0.5 mL of cell growth medium.[1] Ensure cells are 60-80% confluent at the time of transfection.[1]

  • Transfection:

    • Add 10 µL of the mRNA-LNP solution (containing approximately 500 ng of mRNA) dropwise to each well.[1]

    • Gently rock the plate to ensure even distribution of the LNPs.[1]

  • Incubation: Incubate the cells for 24-48 hours.[1]

  • Analysis: Analyze gene expression (e.g., via luminescence for a reporter gene like Firefly Luciferase, or by flow cytometry for a fluorescent protein) at 24 and 48 hours post-transfection.[1]

Troubleshooting:

  • Cellular Toxicity: If toxicity is observed, replace the medium 4 hours after transfection or decrease the amount of mRNA added per well.[1]

  • Low Transfection Efficiency: Optimize the amount of mRNA and the LNP formulation.

Visualizations

Signaling Pathways and Experimental Workflows

LNP_Delivery_and_Immune_Activation cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery & Biodistribution cluster_cellular_uptake Cellular Uptake & Antigen Presentation cluster_immune_response Anti-Tumor Immune Response mRNA mRNA LNP mRNA-LNP mRNA->LNP IM217c This compound (Cationic Lipid) IM217c->LNP OtherLipids Helper Lipids (Ionizable, Cholesterol, PEG) OtherLipids->LNP Injection Systemic Administration LNP->Injection Bloodstream Bloodstream Injection->Bloodstream Spleen Spleen Bloodstream->Spleen Lungs Lungs Bloodstream->Lungs Liver Liver (Reduced Accumulation) Bloodstream->Liver APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Spleen->APC Lungs->APC Endosome Endosome APC->Endosome mRNA_release mRNA Release into Cytoplasm Endosome->mRNA_release Translation Translation mRNA_release->Translation Antigen Tumor Antigen Translation->Antigen MHC MHC Class I Presentation Antigen->MHC T_Cell_Activation T-Cell Activation MHC->T_Cell_Activation T_Cell Cytotoxic T-Cell Tumor_Killing Tumor Cell Killing T_Cell->Tumor_Killing Tumor_Cell Tumor Cell Tumor_Cell->Tumor_Killing T_Cell_Activation->T_Cell

Caption: Workflow of this compound LNP-mediated cancer immunotherapy.

Innate_Immune_Activation cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm IM217c_LNP This compound LNP TLR2 TLR2 IM217c_LNP->TLR2 Binds NLRP3 NLRP3 Inflammasome Assembly IM217c_LNP->NLRP3 Activates MyD88 MyD88 TLR2->MyD88 NFkB NF-κB Activation MyD88->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Upregulates Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Secretion Caspase1->IL1b Pro_IL1b->IL1b

Caption: Adjuvant effect of this compound via innate immune activation.

References

Application Notes and Protocols: IM21.7c for Lung-Specific mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Messenger RNA (mRNA) therapeutics represent a transformative approach in modern medicine, offering potential treatments for a wide array of diseases. However, the inherent instability and immunogenicity of naked mRNA necessitate sophisticated delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading non-viral platform for in vivo mRNA delivery, famously utilized in COVID-19 vaccines.[1][2] A significant challenge in the field has been overcoming the natural tendency of conventional LNPs to accumulate in the liver.[1][3]

IM21.7c, a novel cationic lipid featuring a unique imidazolium (B1220033) polar head, addresses this challenge by enabling targeted mRNA delivery to the lungs.[1][4] Part of the LipidBrick® portfolio, this compound modulates the physicochemical properties of LNPs, shifting their biodistribution away from the liver and towards the lungs and spleen.[4] This lung-targeting capability opens new avenues for the development of mRNA-based therapies for pulmonary diseases.

Mechanism of Lung Targeting

The biodistribution of LNPs is heavily influenced by their composition and resulting surface charge.

  • Conventional LNPs , which typically use ionizable lipids, are charge-neutral at physiological pH. This characteristic, combined with interactions with proteins in the bloodstream, leads to predominant uptake by the liver.[3][5]

  • This compound-formulated LNPs incorporate the cationic lipid this compound, which imparts a net positive charge (zeta potential) to the nanoparticle.[1][4] This positive charge is a key determinant in altering the LNP's in vivo fate, reducing hepatic clearance and promoting accumulation in the capillary beds of the lungs following intravenous administration.[4][6]

G cluster_0 Conventional LNP Pathway cluster_1 This compound LNP Pathway LNP1 Standard LNP (Ionizable Lipid) Liver Liver (Predominant Accumulation) LNP1->Liver IV Administration LNP2 This compound LNP (Cationic Lipid) Lungs Lungs (Targeted Delivery) LNP2->Lungs IV Administration

Caption: Biodistribution pathways of conventional vs. This compound LNPs.

Data Presentation

Quantitative data from studies utilizing this compound demonstrate its efficacy in creating LNPs with desirable characteristics for lung-specific delivery.

Table 1: Physicochemical Properties of a Lung-Targeting this compound LNP Formulation

Parameter Value Reference
Size (Hydrodynamic Diameter) 97 ± 1 nm [3]
Polydispersity Index (PDI) 0.089 [3]
Zeta Potential +12 mV [3]
Encapsulation Efficiency (EE) 98.0% [3]

Data corresponds to the 5-component formulation listed in Table 2.

Table 2: Recommended LNP Formulations using this compound (Molar Ratios)

Component Type Lipid Example 5-Component Formulation (%)[3] 4-Component Formulation (%)[7]
Cationic Lipid This compound 40 N/A (Recommended as standard)
Ionizable Lipid DODMA 30 -
Helper Lipid DPyPE 10 -
Helper Lipid DOPE - Recommended
Sterol Lipid Cholesterol 18.5 Recommended
PEG Lipid DSG-PEG2k 1.5 -
PEG Lipid DMG-PEG2k - Recommended

Note: Specific ratios for the 4-component formulation should be optimized empirically. The 5-component formulation is a validated starting point for lung targeting.

Table 3: In Vivo Biodistribution of this compound LNPs (Reporter Gene Expression)

Organ Protein Expression (%) Reference
Lungs >95% [1][3]
Spleen ~3% [3]
Liver <1% [3]

Results measured 24 hours after intravenous administration of Firefly Luciferase (FLuc) mRNA-LNPs (7.5 µ g/mouse ).[3]

Experimental Protocols

Protocol for LNP Formulation via Microfluidics

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing system, such as a NanoAssemblr™.

G cluster_prep Phase Preparation cluster_main LNP Assembly & Purification cluster_qc Quality Control & Use p1 1. Prepare Organic Phase (Lipids in Ethanol) p2 2. Prepare Aqueous Phase (mRNA in Acetate/Citrate Buffer pH 4.0) p3 3. Microfluidic Mixing (e.g., 3:1 Aqueous:Organic Ratio) p2->p3 p4 4. Buffer Exchange / Ethanol (B145695) Removal (Centrifugal Filtration, 10 kDa cutoff) p3->p4 p5 5. Sterile Filtration (0.45 µm PES Filter) p4->p5 p6 6. Characterization (Size, PDI, Zeta Potential, EE%) p5->p6 p7 7. Ready for In Vitro / In Vivo Use p6->p7

Caption: Workflow for the formulation and preparation of this compound mRNA-LNPs.

4.1.1 Materials and Reagents

  • Lipids: LipidBrick® this compound, ionizable lipid (e.g., DODMA), helper lipid (e.g., DPyPE or DOPE), Cholesterol, PEG-lipid (e.g., DSG-PEG2k or DMG-PEG2k)

  • Solvent: Absolute Ethanol (200 proof, molecular biology grade)

  • mRNA: High-quality, capped, and polyadenylated mRNA (e.g., CleanCap® mRNA)

  • Buffers: Sodium Acetate buffer (10-40 mM, pH 4.0) or Citrate buffer (50-200 mM, pH 4.0)[7][8]

  • Purification: PBS (pH 7.4), Amicon® or Vivaspin® centrifugal filters (10 kDa MWCO)[8]

  • Equipment: Microfluidic mixer (e.g., NanoAssemblr™), particle size analyzer (e.g., Zetasizer), fluorescence plate reader.[8]

4.1.2 Stock Solution Preparation

  • Organic (Lipid) Phase:

    • Separately dissolve all lipids, including this compound, in absolute ethanol to create concentrated stock solutions (e.g., 10-100 mM).

    • For this compound powder, solubilization can be aided by using an ultrasonic bath at up to 37°C for 30 minutes, followed by vortexing.[8]

    • Combine the individual lipid stock solutions in a single tube to achieve the final desired molar ratios (see Table 2).

  • Aqueous (mRNA) Phase:

    • Dilute the mRNA stock in the chosen acidic buffer (e.g., 10 mM Sodium Acetate, pH 4.0) to the desired concentration.[7][8]

4.1.3 LNP Assembly

  • Set up the microfluidic device according to the manufacturer's instructions.

  • Load the organic phase and aqueous phase into separate syringes.

  • Combine the two phases through the microfluidic cartridge at a recommended volumetric ratio of 3:1 (Aqueous:Organic) and a total flow rate of ~10 mL/min.[8] The rapid mixing in the microfluidic channel causes the lipids to self-assemble around the mRNA core, forming LNPs.[9]

4.1.4 Purification and Final Preparation

  • Transfer the LNP solution to a centrifugal filter unit (10 kDa MWCO).

  • Perform buffer exchange into PBS (pH 7.4) to remove ethanol and raise the pH. This can be done by repeated dilution with PBS and centrifugation.

  • After the final concentration step, recover the purified LNPs.

  • Perform sterile filtration using a 0.45 µm PES syringe filter.[8]

  • Store the final LNP solution at 4°C.

Protocol for LNP Characterization

It is crucial to characterize the LNPs to ensure batch-to-batch consistency.

  • Size and PDI: Measure using Dynamic Light Scattering (DLS).

  • Zeta Potential: Measure using Electrophoretic Light Scattering (ELS).

  • mRNA Encapsulation Efficiency (EE%): Determine using a fluorescent dye assay (e.g., Quant-iT™ RiboGreen™). Measure fluorescence before and after lysing the LNPs with a surfactant (e.g., Triton X-100).

    • EE% = [(Total RNA) – (Free RNA)] / (Total RNA) * 100

In Vitro Transfection Protocol
  • Cell Seeding: Plate cells 24 hours prior to transfection to achieve 60-80% confluency at the time of the experiment.[8]

  • Transfection: Dilute the mRNA-LNP formulation in cell growth medium. Add the diluted LNPs dropwise to the cells.[8]

  • Incubation: Gently rock the plate to ensure even distribution and incubate for 24-48 hours.[8]

  • Analysis: Analyze reporter gene expression (e.g., fluorescence for GFP, luminescence for Luciferase) using a plate reader or microscope.

In Vivo Protocol for Lung Biodistribution Study

This protocol outlines a typical experiment to validate the lung-targeting efficiency in a mouse model.

G s1 1. Formulate LNPs with Reporter mRNA (e.g., FLuc) s2 2. Administer via Intravenous (IV) Injection into Mice (e.g., 7.5 µg mRNA/mouse) s1->s2 s3 3. Wait for Protein Expression (e.g., 24 hours) s2->s3 s4 4. Inject Substrate (e.g., D-luciferin) & Perform Whole-Body Imaging (IVIS) s3->s4 s5 5. Harvest Organs (Lungs, Liver, Spleen, etc.) s4->s5 s6 6. Perform Ex Vivo Organ Imaging s5->s6 s7 7. Quantify Luminescence per Organ & Analyze Biodistribution s6->s7

Caption: Workflow for in vivo biodistribution analysis of this compound LNPs.

4.4.1 Animal Model and Reagents

  • Animals: BALB/c or C57BL/6 mice (8-week-old).[10]

  • LNP Formulation: Prepare LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase, FLuc) as described in Protocol 4.1.

  • Reagents: D-luciferin substrate for injection.

  • Equipment: In Vivo Imaging System (IVIS).

4.4.2 Experimental Procedure

  • Administer the FLuc mRNA-LNP formulation to mice via intravenous (tail vein) injection. A typical dose is around 7.5 µg of mRNA per mouse.[3]

  • At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), anesthetize the mice.[10]

  • Administer the D-luciferin substrate via intraperitoneal injection (e.g., 150 mg/kg).[10]

  • After ~10 minutes, perform whole-body imaging using an IVIS to visualize the location of protein expression.[10]

  • Following imaging, humanely euthanize the mice and harvest key organs (lungs, liver, spleen, heart, kidneys).

  • Arrange the organs and perform ex vivo imaging to quantify the luminescence signal from each organ.

  • Use imaging software to define regions of interest (ROI) and measure the total flux (photons/sec) from each organ to determine the relative biodistribution.[11]

Conclusion

The cationic lipid this compound is a powerful tool for redirecting mRNA-LNP biodistribution to the lungs. By imparting a positive surface charge, LNPs formulated with this compound can largely bypass the liver and efficiently deliver their mRNA payload to pulmonary tissues.[1][4] The protocols and data presented here provide a comprehensive guide for researchers to formulate, characterize, and validate lung-targeting LNPs, accelerating the development of novel mRNA-based therapies for a range of pulmonary diseases.

References

Application Notes & Protocols: IM21.7c in Personalized Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of personalized vaccines, particularly mRNA-based cancer vaccines, represents a paradigm shift in immunotherapy. The efficacy of these vaccines is critically dependent on the safe and efficient delivery of mRNA payloads to antigen-presenting cells (APCs). Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery.[1][2] IM21.7c (LipidBrick® this compound) is a novel, proprietary cationic lipid developed by Polyplus for the formulation of LNPs.[3][4][5] Unlike traditional ionizable lipids, this compound possesses an imidazolium (B1220033) polar head, conferring a permanent positive charge to the LNP surface.[6][7] This characteristic offers a unique opportunity to modulate the physicochemical properties and in vivo biodistribution of LNPs, potentially enhancing the potency of personalized mRNA vaccines.[5][6][8]

These application notes provide a comprehensive overview of the role of this compound in personalized vaccine development, including its impact on LNP properties, and detailed protocols for formulation, characterization, and evaluation of this compound-containing mRNA vaccines.

Mechanism of Action and Rationale for Use

Cationic lipids are integral components of LNP-based delivery systems, playing a crucial role in encapsulating and protecting the negatively charged mRNA, facilitating cellular uptake, and promoting endosomal escape.[9] The cationic nature of this compound-formulated LNPs can enhance their interaction with negatively charged cell membranes, potentially leading to improved cellular uptake by APCs.[9]

Furthermore, the biodistribution of LNPs is significantly influenced by their surface charge.[5] Conventional ionizable lipid-based LNPs tend to accumulate in the liver.[4][10] this compound is designed to alter this biodistribution profile, with studies suggesting increased delivery to other organs such as the lungs and spleen, which are important sites for immune induction.[6][10] By modulating the overall charge of the LNP, this compound offers the potential to direct the vaccine to desired immune compartments, thereby enhancing the anti-tumor immune response.[5][8]

Signaling Pathway for LNP-based mRNA Vaccines

The following diagram illustrates the general signaling pathway initiated upon administration of an mRNA vaccine delivered via LNPs containing a cationic lipid like this compound.

mRNA_Vaccine_Signaling cluster_extracellular Extracellular Space cluster_apc Antigen Presenting Cell (e.g., Dendritic Cell) mRNA-LNP mRNA-LNP (with this compound) Endocytosis Endocytosis mRNA-LNP->Endocytosis Endosome Endosome Endocytosis->Endosome mRNA_Release mRNA Release (Endosomal Escape) Endosome->mRNA_Release Proton Sponge Effect (Cationic Lipid) Translation Translation mRNA_Release->Translation Antigen_Peptide Neoantigen Peptide Translation->Antigen_Peptide MHC_I MHC Class I Presentation Antigen_Peptide->MHC_I MHC_II MHC Class II Presentation Antigen_Peptide->MHC_II T_Cell_Activation T-Cell Priming & Activation MHC_I->T_Cell_Activation CD8+ T-Cell MHC_II->T_Cell_Activation CD4+ T-Cell

Caption: LNP-mediated mRNA vaccine mechanism of action.

Physicochemical Properties of this compound-formulated LNPs

The incorporation of this compound into LNP formulations allows for the modulation of key physicochemical properties that are critical for vaccine efficacy and safety.

PropertyEffect of this compound IncorporationRationale and Importance
Zeta Potential Increases positive surface charge.[8]A positive zeta potential can enhance interaction with negatively charged cell membranes, potentially improving cellular uptake. It also influences biodistribution.
Particle Size Can be controlled to be within the optimal range for cellular uptake (typically < 100 nm).[7]Particle size affects the efficiency of endocytosis and biodistribution. Smaller particles may achieve better lymphatic drainage and access to lymph nodes.
Encapsulation Efficiency High encapsulation efficiency can be maintained.[7]Efficient encapsulation protects the mRNA from degradation by nucleases and ensures its delivery to the target cells.
Stability Formulations can be developed with good stability.[4]Stability is crucial for vaccine shelf-life and for maintaining the integrity of the LNP and its mRNA payload until administration.
Biodistribution Can shift biodistribution away from the liver and towards other organs like the lungs and spleen.[6][10]Targeting lymphoid organs such as the spleen can enhance the interaction of the vaccine with immune cells, leading to a more robust immune response.

Experimental Protocols

Personalized Neoantigen Identification Workflow

The development of a personalized vaccine begins with the identification of tumor-specific neoantigens.

Neoantigen_Workflow Tumor_Biopsy Tumor Biopsy & Normal Tissue Sample Sequencing Whole Exome & RNA Sequencing Tumor_Biopsy->Sequencing Mutation_Calling Somatic Mutation Calling Sequencing->Mutation_Calling Neoantigen_Prediction In Silico Neoantigen Prediction (MHC Binding, Expression) Mutation_Calling->Neoantigen_Prediction Candidate_Selection Selection of Candidate Neoantigens Neoantigen_Prediction->Candidate_Selection Vaccine_Construct mRNA Vaccine Construct Design Candidate_Selection->Vaccine_Construct

Caption: Workflow for personalized neoantigen identification.

Protocol:

  • Sample Collection: Obtain a tumor biopsy and a matched normal tissue sample (e.g., blood) from the patient.

  • Genomic and Transcriptomic Sequencing: Perform whole-exome sequencing of both tumor and normal DNA to identify somatic mutations. Conduct RNA sequencing of the tumor tissue to confirm the expression of mutated genes.[11]

  • Bioinformatic Analysis:

    • Use bioinformatics pipelines to call somatic mutations (single nucleotide variants and indels).

    • Translate mutated sequences into potential neo-peptides.

    • Utilize predictive algorithms to rank neo-peptides based on their predicted binding affinity to the patient's HLA alleles.[12]

  • Neoantigen Selection: Select a set of high-priority neoantigens for inclusion in the vaccine based on factors such as expression level, predicted immunogenicity, and lack of homology to self-proteins.[12]

  • mRNA Vaccine Construct Design: Design an mRNA molecule that encodes for the selected neoantigens, often as a single polypeptide chain with peptides linked by cleavage sites.

Formulation of this compound-containing mRNA-LNPs

Materials:

  • This compound (LipidBrick® this compound)

  • Helper lipids (e.g., DSPC, Cholesterol)

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Personalized neoantigen-encoding mRNA

  • Ethanol (B145695)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Dialysis or tangential flow filtration (TFF) system for buffer exchange

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Protocol:

  • Lipid Stock Preparation: Dissolve this compound, helper lipids, and PEG-lipid in ethanol at the desired molar ratios.

  • mRNA Solution Preparation: Dissolve the lyophilized mRNA in the aqueous buffer.

  • LNP Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • Remove the ethanol and exchange the buffer to a physiological pH buffer (e.g., PBS, pH 7.4) using dialysis or TFF.

  • Sterile Filtration: Pass the final LNP formulation through a 0.22 µm sterile filter.

  • Storage: Store the formulated vaccine at the appropriate temperature (e.g., -80°C).

Characterization of this compound-containing mRNA-LNPs
ParameterMethodPurpose
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To ensure the LNPs are of a consistent and appropriate size for cellular uptake and to assess the homogeneity of the formulation.
Zeta Potential Laser Doppler Electrophoresis (LDE)To measure the surface charge of the LNPs, which is influenced by this compound and affects stability and cellular interactions.
mRNA Encapsulation Efficiency RiboGreen® AssayTo quantify the percentage of mRNA that is successfully encapsulated within the LNPs.
LNP Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)To visualize the structure and morphology of the LNPs.
In Vitro Evaluation of Vaccine Potency

Protocol: Dendritic Cell (DC) Transfection and Activation

  • DC Culture: Culture human or murine DCs in appropriate media.

  • Transfection: Treat the DCs with varying concentrations of the this compound-mRNA-LNP formulation.

  • Analysis of Transfection Efficiency: After 24-48 hours, assess the expression of a reporter protein (if included in the mRNA construct) or the specific neoantigens by flow cytometry or western blot.

  • Analysis of DC Activation: Measure the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC molecules on the DC surface by flow cytometry.

  • Cytokine Production: Measure the concentration of pro-inflammatory cytokines (e.g., IL-12, TNF-α) in the cell culture supernatant by ELISA or multiplex bead array.

In Vivo Evaluation of Vaccine Efficacy

Protocol: Murine Tumor Model

  • Tumor Implantation: Implant tumor cells expressing the relevant neoantigens into syngeneic mice.

  • Vaccination: Once tumors are established, immunize the mice with the personalized this compound-mRNA-LNP vaccine, typically via intramuscular or subcutaneous injection. A control group receiving empty LNPs or a non-targeting mRNA-LNP should be included.

  • Monitoring Tumor Growth: Measure tumor volume at regular intervals using calipers.

  • Assessment of Immune Response:

    • ELISpot Assay: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) and re-stimulate them in vitro with the specific neoantigen peptides. Measure the frequency of antigen-specific, IFN-γ-secreting T cells.[11][13]

    • Intracellular Cytokine Staining (ICS): Use flow cytometry to identify and quantify antigen-specific CD4+ and CD8+ T cells that produce cytokines (e.g., IFN-γ, TNF-α) upon peptide stimulation.

    • Tetramer Staining: Use peptide-MHC tetramers to directly visualize and quantify antigen-specific CD8+ T cells by flow cytometry.[11][12]

  • Survival Analysis: Monitor the survival of the mice over time.

Concluding Remarks

This compound represents a significant advancement in the field of LNP technology for personalized vaccine development. Its unique cationic properties offer the potential to modulate LNP biodistribution and enhance cellular uptake, thereby improving vaccine immunogenicity. The protocols outlined in these application notes provide a framework for the formulation, characterization, and evaluation of this compound-containing mRNA vaccines. Further research and optimization of formulations incorporating this compound will be crucial in realizing the full potential of this technology for the next generation of personalized cancer immunotherapies.

References

Application Notes and Protocols: A Step-by-Step Guide to IM21.7c LNP Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become the leading non-viral vector for the delivery of nucleic acid therapeutics, including mRNA, siRNA, and DNA.[1][2] The composition of these LNPs is critical for their efficacy, dictating encapsulation efficiency, stability, and biodistribution.[3] IM21.7c, a novel cationic lipid, offers new possibilities in LNP formulation by enabling a wider in vivo biodistribution and reduced liver accumulation compared to traditional ionizable lipids.[4][5][6] Developed by Polyplus, this imidazolium-based lipid, also known as LipidBrick® this compound, allows for the modulation of LNP surface charge, thereby influencing their delivery profile.[1][3][4] These application notes provide a detailed, step-by-step guide to the preparation, purification, and characterization of this compound-containing LNPs for research and preclinical development.

Core Principles of this compound LNP Formulation

The formulation of LNPs is a rapid self-assembly process driven by the controlled mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid cargo at a low pH.[7] The key components of a typical this compound LNP formulation include:

  • Cationic Lipid (this compound): This positively charged lipid interacts with the negatively charged nucleic acid backbone, facilitating encapsulation and influencing the overall charge of the LNP.[1][2]

  • Ionizable Lipid (Optional but common): Often used in combination with cationic lipids, these lipids have a pKa that allows for a positive charge at low pH for nucleic acid complexation and a near-neutral charge at physiological pH, which can reduce toxicity.[7] Examples include DLin-MC3-DMA, SM-102, and ALC-0315.[1]

  • Helper Lipid: A phospholipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), contributes to the structural integrity of the nanoparticle.[1][2]

  • Cholesterol: This structural lipid enhances stability and rigidity by filling gaps in the lipid bilayer.[2][7]

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG), such as DMG-PEG2k, stabilizes the nanoparticle, prevents aggregation, and can prolong circulation time in vivo.[1][2][7]

The manufacturing process often utilizes microfluidic systems to ensure rapid and homogenous mixing of the lipid and nucleic acid solutions, leading to the formation of uniform LNPs.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound LNP formulations.

Table 1: Example this compound LNP Formulation Composition

ComponentMolar Ratio (%)Reference
This compound40[8]
DODMA30[8]
DPyPE10[8]
Cholesterol18.5[8]
DSG-PEG20001.5[8]

Table 2: Physicochemical Properties of an Example this compound LNP Formulation

ParameterValueReference
Size (nm)97 ± 1[8]
Polydispersity Index (PDI)0.089[8]
Zeta Potential (mV)12[8]
Encapsulation Efficiency (%)98.0[8]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the preparation of this compound LNPs.

Materials and Equipment
  • Lipids:

    • LipidBrick® this compound (Polyplus)

    • Helper lipid (e.g., DOPE, DSPC)

    • Cholesterol

    • PEGylated lipid (e.g., DMG-PEG2k)

    • Ionizable lipid (e.g., DLin-MC3-DMA, SM-102) (optional)

  • Nucleic Acid: mRNA, siRNA, or DNA

  • Solvents and Buffers:

    • Ethanol (B145695) (anhydrous)

    • Low pH buffer (e.g., 10 mM Sodium Acetate, pH 4.0 or 50 mM Citrate buffer, pH 4.0)[1][7][9]

    • Neutral buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr® Ignite™)[1]

    • Syringes and needles

    • Vortex mixer

    • Ultrasonic bath

    • Tangential Flow Filtration (TFF) system or centrifugal filter units (e.g., Amicon® Ultra, Vivaspin® with 10 kDa MWCO)[1][7]

    • Particle size analyzer (e.g., Zetasizer Nano ZS)[1]

    • Spectrofluorometer or microplate reader for nucleic acid quantification

  • Consumables:

    • Microfluidic cartridges

    • Sterile, nuclease-free tubes and pipette tips

    • Sterile filters (0.22 µm or 0.45 µm)[1]

Step-by-Step LNP Preparation Workflow

LNP_Preparation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Purification & Concentration cluster_characterization Characterization prep_lipids 1. Prepare Lipid Stock Solution (in Ethanol) load_syringes 3. Load Syringes prep_lipids->load_syringes prep_na 2. Prepare Nucleic Acid Solution (in Low pH Buffer) prep_na->load_syringes microfluidics 4. Microfluidic Mixing load_syringes->microfluidics dilution 5. Dilution with Neutral Buffer microfluidics->dilution purification 6. Buffer Exchange & Concentration (TFF or Centrifugal Filtration) dilution->purification sterile_filtration 7. Sterile Filtration purification->sterile_filtration characterization 8. Physicochemical Characterization (Size, PDI, Zeta Potential) sterile_filtration->characterization encapsulation 9. Encapsulation Efficiency characterization->encapsulation storage 10. Storage (4°C) encapsulation->storage

Caption: Experimental workflow for this compound LNP preparation.
Detailed Protocol

1. Preparation of Lipid Stock Solution (Organic Phase)

a. Dissolve this compound and other lipids (helper, cholesterol, PEGylated, and optional ionizable lipid) in anhydrous ethanol to achieve the desired molar ratios.[1] b. A recommended starting concentration for the total lipid solution is 10-20 mM. c. To aid in solubilization, the mixture can be warmed to 37°C and sonicated in an ultrasonic bath for up to 30 minutes, followed by vortexing.[1] d. Once fully dissolved, the lipid stock solution can be stored at 4°C for long-term storage.[1]

2. Preparation of Nucleic Acid Solution (Aqueous Phase)

a. Dilute the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.0).[1] b. The acidic pH ensures that the cationic and ionizable lipids are protonated, facilitating their interaction with the negatively charged nucleic acid.[7] c. The final concentration of the nucleic acid will depend on the desired lipid-to-nucleic acid ratio.

3. LNP Formulation via Microfluidic Mixing

a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid stock solution (in ethanol) and the nucleic acid stock solution (in aqueous buffer) into separate syringes.[7] c. Set the desired total flow rate (TFR) and flow rate ratio (FRR) of the aqueous to organic phase. A typical starting point is a TFR of 10-12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[1][7] These parameters are crucial for controlling particle size and require optimization. d. Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of lipids and the encapsulation of the nucleic acid into LNPs.[7]

4. Dilution and Neutralization

a. Immediately after formation, dilute the LNP solution with a neutral buffer, such as PBS (pH 7.4), to raise the pH and stabilize the newly formed nanoparticles.[7]

5. Purification and Concentration

a. To remove ethanol and unencapsulated nucleic acid, perform buffer exchange and concentration. b. Tangential Flow Filtration (TFF): This is the preferred method for larger scale preparations. Use a TFF system with a suitable molecular weight cut-off (MWCO) membrane (e.g., 100 kDa). Diafilter against PBS (pH 7.4) until the ethanol concentration is below the desired level (e.g., <1%).[7] c. Centrifugal Filtration: For smaller scale preparations, use centrifugal filter units (e.g., Amicon® or Vivaspin®) with a 10 kDa MWCO.[1]

6. Sterile Filtration

a. Filter the final LNP formulation through a 0.22 µm or 0.45 µm sterile filter for downstream in vitro and in vivo applications.[1]

7. Physicochemical Characterization

a. Particle Size and Polydispersity Index (PDI): Determine the size distribution and PDI of the LNPs using Dynamic Light Scattering (DLS). b. Zeta Potential: Measure the surface charge of the LNPs using Electrophoretic Light Scattering (ELS).

8. Determination of Encapsulation Efficiency

a. Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen™). b. Measure the fluorescence intensity before and after lysing the LNPs with a detergent (e.g., Triton™ X-100). c. Calculate the encapsulation efficiency as: ((Total RNA - Free RNA) / Total RNA) * 100%.

9. Storage

a. Store the final LNP formulation at 4°C. Based on in-house data from Polyplus with LipidBrick® lipids, LNPs can generally be stored at this temperature for up to 3-4 weeks.[9]

In Vitro Transfection Protocol

For optimal mRNA transfection, it is recommended to use cells that are 60-80% confluent at the time of transfection.[1]

  • Seed cells in a 24-well plate at a density of 40,000 to 100,000 cells per well in 0.5 mL of growth medium 24 hours prior to transfection.[1]

  • Add the desired amount of mRNA-LNPs (e.g., 5-10 µL of a 50 ng/µL mRNA solution) dropwise to each well.[1]

  • Gently rock the plate to ensure even distribution.[1]

  • Analyze gene expression 24-48 hours after transfection.[1]

Signaling Pathways and Cellular Uptake

While specific signaling pathways for this compound LNPs are not extensively detailed in the provided search results, the general mechanism of LNP uptake and endosomal escape is relevant.

LNP_Uptake_Pathway cluster_cell Cellular Uptake LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Cell_Membrane Cell Membrane Endosome Endosome (Acidification) Endocytosis->Endosome Internalization Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape pH-dependent Destabilization Payload_Release Nucleic Acid Payload Release Endosomal_Escape->Payload_Release Cytoplasm Cytoplasm Translation Translation (mRNA) or RNAi (siRNA) Payload_Release->Translation Protein Protein Expression Translation->Protein

Caption: General pathway for LNP cellular uptake and payload release.

Cationic and ionizable lipids play a crucial role in the endosomal escape of the nucleic acid payload. As the endosome matures and its internal pH drops, the protonation of these lipids can lead to the destabilization of the endosomal membrane, allowing the nucleic acid to be released into the cytoplasm where it can be translated (in the case of mRNA) or exert its function.

Conclusion

This compound represents a significant advancement in LNP technology, offering researchers and drug developers a valuable tool to modulate the biodistribution of nucleic acid therapeutics. By following the detailed protocols outlined in these application notes, scientists can effectively formulate, purify, and characterize this compound-containing LNPs for a wide range of applications, from basic research to the development of novel therapies. The ability to fine-tune LNP properties by incorporating cationic lipids like this compound opens up new avenues for targeting tissues beyond the liver and enhancing the therapeutic potential of nucleic acid-based medicines.

References

Application Notes and Protocols for the Analytical Characterization of IM21.7c Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, such as the hypothetical molecule IM21.7c. The critical quality attributes (CQAs) of these LNPs directly influence their in vivo performance, including efficacy, safety, and stability.[1][2] A comprehensive suite of analytical techniques is therefore essential for the robust characterization of this compound LNPs throughout the development and manufacturing process.[1][3] This document provides detailed application notes and experimental protocols for the key analytical techniques required for the thorough characterization of this compound LNPs.

Key Analytical Techniques for this compound LNP Characterization

A multi-faceted analytical approach is necessary to fully characterize the physicochemical properties of this compound LNPs. The primary techniques covered in this document are:

  • Dynamic Light Scattering (DLS): For determining particle size and polydispersity.[3][4][5][6]

  • Electrophoretic Light Scattering (ELS): For measuring zeta potential, an indicator of surface charge and stability.[][8]

  • Fluorescence Spectroscopy: For quantifying encapsulation efficiency using a dye-based assay.[3][9]

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): For visualizing particle morphology and internal structure.[10][11][12][13][14]

  • High-Performance Liquid Chromatography (HPLC): For analyzing the identity and quantity of lipid components.[15][16][17][18][19]

Data Presentation: Summary of this compound LNP Characteristics

The following table summarizes the expected quantitative data for a typical batch of this compound LNPs, providing a clear comparison of key quality attributes.

Critical Quality AttributeAnalytical TechniqueSpecificationResult (Batch XYZ)
Size (Z-average) Dynamic Light Scattering (DLS)80 - 120 nm95.3 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.20.15
Zeta Potential Electrophoretic Light Scattering (ELS)-10 mV to +10 mV-5.2 mV
Encapsulation Efficiency RiboGreen Assay> 90%96.5%
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Spherical, unilamellar vesiclesConforms
Lipid Composition High-Performance Liquid Chromatography (HPLC)Conforms to predefined ratiosConforms

Experimental Protocols

Protocol 1: Determination of Particle Size and Polydispersity Index by Dynamic Light Scattering (DLS)

This protocol outlines the measurement of the hydrodynamic size and polydispersity index (PDI) of this compound LNPs using a Zetasizer instrument.[4]

Materials and Equipment:

  • Zetasizer instrument (e.g., Malvern Panalytical Zetasizer series)[4]

  • Disposable polystyrene cuvettes[4]

  • This compound LNP sample

  • Phosphate-buffered saline (PBS), filtered through a 0.22 µm filter

Procedure:

  • Allow the Zetasizer instrument to equilibrate at 25°C.

  • Dilute the this compound LNP sample with filtered PBS to a suitable concentration to achieve a scattering intensity within the instrument's optimal range.

  • Transfer 1 mL of the diluted sample into a disposable cuvette, ensuring no air bubbles are present.[4]

  • Place the cuvette into the instrument's measurement cell.

  • Configure the measurement parameters in the software, including the dispersant (water), temperature (25°C), and measurement angle (e.g., 173°).

  • Initiate the measurement. The instrument will perform a series of runs to collect scattering data.

  • Upon completion, the software will report the Z-average size and the Polydispersity Index (PDI).

Protocol 2: Measurement of Zeta Potential by Electrophoretic Light Scattering (ELS)

This protocol describes the determination of the surface charge of this compound LNPs.

Materials and Equipment:

  • Zetasizer instrument with ELS capability[8][20]

  • Disposable folded capillary cells[8]

  • This compound LNP sample

  • 10 mM NaCl solution, filtered through a 0.22 µm filter

Procedure:

  • Equilibrate the instrument to 25°C.

  • Dilute the this compound LNP sample with the 10 mM NaCl solution. A lower ionic strength buffer is often used for zeta potential measurements to ensure sufficient particle mobility.[21]

  • Carefully inject the diluted sample into the folded capillary cell, avoiding the introduction of air bubbles.

  • Place the cell into the instrument.

  • Set up the measurement sequence in the software, specifying the dispersant properties and the number of measurements.

  • Start the measurement. The instrument applies an electric field and measures the velocity of the particles.[8]

  • The software will calculate and report the mean zeta potential and the zeta potential distribution.

Protocol 3: Quantification of Encapsulation Efficiency using a RiboGreen Assay

This protocol details the determination of the percentage of this compound encapsulated within the LNPs.[9][22][23][24]

Materials and Equipment:

  • Fluorescence microplate reader

  • Black, 96-well microplates[24]

  • Quant-iT RiboGreen RNA Assay Kit (or equivalent)[22]

  • This compound LNP sample

  • Triton X-100 solution (2% in TE buffer)[24]

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Nuclease-free water

Procedure:

  • Prepare RNA Standards: Create a standard curve of the free this compound nucleic acid in TE buffer.

  • Sample Preparation:

    • Intact LNPs (to measure unencapsulated this compound): Dilute the this compound LNP sample in TE buffer to a concentration that falls within the linear range of the standard curve.

    • Lysed LNPs (to measure total this compound): Dilute the this compound LNP sample in 2% Triton X-100 in TE buffer. The detergent will disrupt the LNPs, releasing the encapsulated nucleic acid.[9][23] Incubate for 10 minutes at 37°C to ensure complete lysis.[24]

  • Assay:

    • Pipette 50 µL of each standard and sample (both intact and lysed) in triplicate into the wells of a 96-well plate.[24]

    • Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions.

    • Add 50 µL of the RiboGreen working solution to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.[22]

  • Calculation:

    • Determine the concentration of unencapsulated and total this compound from the standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100

Protocol 4: Visualization of LNP Morphology by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

This protocol provides a high-level overview of sample preparation and imaging for Cryo-TEM analysis of this compound LNPs.

Materials and Equipment:

  • Transmission Electron Microscope (TEM) with a cryo-stage

  • Vitrification apparatus (e.g., Vitrobot)

  • TEM grids (e.g., lacey carbon)

  • This compound LNP sample

Procedure:

  • Sample Preparation:

    • Apply a small volume (3-5 µL) of the this compound LNP suspension to a glow-discharged TEM grid.

    • Blot the grid to create a thin film of the suspension.

    • Plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen. This vitrifies the sample, preserving the LNPs in their native state.[14]

  • Imaging:

    • Transfer the vitrified grid to the cryo-stage of the TEM.

    • Image the LNPs under low-dose conditions to minimize beam damage.

    • Acquire images at various magnifications to assess overall morphology, size distribution, and lamellarity.[13]

Protocol 5: Analysis of Lipid Composition by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the separation and quantification of the individual lipid components of the this compound LNPs.

Materials and Equipment:

  • HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD))[3][16][17][18]

  • Reverse-phase C18 column

  • This compound LNP sample

  • Lipid standards (for each component of the LNP formulation)

  • Mobile phases (e.g., a gradient of methanol (B129727), acetonitrile, and an aqueous buffer with an ammonium (B1175870) acetate (B1210297) modifier)[19][25]

  • Organic solvent for sample disruption (e.g., methanol or isopropanol)[19]

Procedure:

  • Standard Preparation: Prepare a series of calibration standards for each lipid component in the mobile phase.

  • Sample Preparation: Disrupt the this compound LNPs by diluting the sample in an organic solvent like methanol to release the individual lipid components.[19]

  • Chromatography:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the prepared standards and the LNP sample.

    • Run a gradient elution method to separate the different lipid species based on their hydrophobicity.

  • Detection and Quantification:

    • The CAD or ELSD will detect the separated lipids.

    • Create a calibration curve for each lipid standard.

    • Quantify the amount of each lipid in the this compound LNP sample by comparing its peak area to the corresponding calibration curve.

Visualizations

Experimental Workflow for LNP Characterization

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Measured Attributes LNP_Sample This compound LNP Sample Dilution_PBS Dilution in PBS LNP_Sample->Dilution_PBS Dilution_NaCl Dilution in 10mM NaCl LNP_Sample->Dilution_NaCl Dilution_Detergent Dilution with Detergent LNP_Sample->Dilution_Detergent Vitrification Plunge Freezing LNP_Sample->Vitrification Lipid_Extraction Disruption in Organic Solvent LNP_Sample->Lipid_Extraction DLS Dynamic Light Scattering Dilution_PBS->DLS ELS Electrophoretic Light Scattering Dilution_NaCl->ELS Fluorescence Fluorescence Spectroscopy Dilution_Detergent->Fluorescence CryoTEM Cryo-TEM Vitrification->CryoTEM HPLC HPLC-CAD/ELSD Lipid_Extraction->HPLC Size_PDI Size & PDI DLS->Size_PDI Zeta Zeta Potential ELS->Zeta EE Encapsulation Efficiency Fluorescence->EE Morphology Morphology & Structure CryoTEM->Morphology Lipid_Content Lipid Composition HPLC->Lipid_Content

Caption: Workflow for the physicochemical characterization of this compound LNPs.

Hypothetical Signaling Pathway for this compound Therapeutic Action

Assuming this compound is an mRNA therapeutic delivered by LNPs to a cancer cell to induce apoptosis.

G cluster_0 Cellular Uptake and Release cluster_1 Mechanism of Action LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Release Endosomal Escape Endosome->Release mRNA This compound mRNA Release->mRNA Translation Translation mRNA->Translation Protein Therapeutic Protein (e.g., Pro-apoptotic) Translation->Protein Mitochondria Mitochondrial Pathway Protein->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway of LNP-delivered this compound mRNA inducing apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing IM21.7c LNP Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing IM21.7c Lipid Nanoparticle (LNP) encapsulation efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when using this compound for LNP formulation.

Q1: Why is my mRNA encapsulation efficiency lower than expected (<80%)?

Low encapsulation efficiency is a common issue that can be attributed to several factors. Here are the primary areas to investigate:

  • Lipid Film Quality: An uneven or incomplete lipid film can lead to poor LNP formation. Ensure complete solubilization of the lipid mixture in ethanol (B145695). Sonication for up to 30 minutes at 37°C followed by vortexing can aid in dissolving the LipidBrick® this compound powder.[1]

  • pH of Aqueous Buffer: The pH of the aqueous buffer used to dilute the mRNA is critical for efficient encapsulation. A low pH environment (e.g., pH 4.0) is necessary to protonate the ionizable lipid this compound, facilitating its interaction with the negatively charged mRNA backbone.[1][2] We recommend using a sodium acetate (B1210297) buffer at pH 4.0.[1]

  • Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic phase flow rate significantly impacts encapsulation efficiency. An FRR of 3:1 is generally recommended to achieve high encapsulation efficiency (>95%) for RNA-LNPs.[1][3]

  • N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid (N) to the phosphate (B84403) groups in the mRNA (P) is a critical parameter. Typical N/P ratios for efficient encapsulation are between three and six.[3] This ratio should be optimized for each specific mRNA and lipid combination.[3]

  • Lipid Composition and Ratios: The molar ratios of the different lipid components (this compound, helper lipid, cholesterol, and PEGylated lipid) are crucial for LNP stability and encapsulation.[2][4][5] Deviations from the optimal ratios can lead to decreased encapsulation.

Q2: My LNP size is too large or the polydispersity index (PDI) is high.

Particle size and PDI are critical quality attributes for LNPs.[2][6] Here’s how to troubleshoot size and polydispersity issues:

  • Mixing and Manufacturing Method: The method used for LNP formation significantly influences particle size and uniformity.[2] Microfluidic mixing is a common and recommended method for producing uniform nanoparticles with high encapsulation efficiency.[1][7][8] Ensure your mixing setup is functioning correctly and that flow rates are stable.

  • Total Flow Rate (TFR): In a microfluidic system, the total flow rate can influence particle size. Higher TFRs generally lead to smaller LNPs.

  • PEGylated Lipid Concentration: The percentage of PEGylated lipid in the formulation plays a major role in controlling particle size.[9] Even small amounts (e.g., 0.5 mol%) can significantly reduce particle size and prevent aggregation.[9]

  • Post-formulation Processing: Aggregation after formulation can lead to larger particle sizes and a high PDI. Ensure proper handling and storage of the LNP solution. Filtration through a 0.45 µm PES filter can help remove larger aggregates.[1]

Q3: I am observing precipitation or instability in my LNP formulation.

LNP stability is essential for their therapeutic efficacy.[5] Instability can manifest as precipitation or changes in particle size over time.

  • Buffer Composition: The ionic strength of the buffer can affect LNP stability.[2] After formulation, a buffer exchange step to a neutral pH buffer, such as PBS, is typically performed.[1]

  • Ethanol Removal: Incomplete removal of ethanol after formulation can lead to instability. Centrifugal filter units are a common method for ethanol removal.[1]

  • Storage Conditions: LNPs should be stored at appropriate temperatures to maintain their integrity. Long-term storage at 4°C is generally recommended for this compound-containing LNPs once solubilized.[1] For formulated LNPs, stability at 4°C can be limited, and some formulations may see a significant drop in effectiveness after 21 days.[6]

  • Lipid Ratios: The ratio of cholesterol and phospholipids (B1166683) to the ionizable lipid is critical for the structural integrity and stability of the LNP.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended lipid composition for formulating LNPs with this compound?

While the optimal formulation can depend on the specific application, a typical LNP formulation consists of four main components: an ionizable lipid (this compound), a helper lipid, cholesterol, and a PEGylated lipid.[4][10] Polyplus has successfully tested this compound with various lipids, including:

  • Ionizable lipids: DODMA, DLin-MC3-DMA, SM-102, ALC-0315[1]

  • Helper lipids: DPyPE, DOPE, DSPC[1]

Q2: What is the role of each lipid component in the LNP formulation?

Each lipid plays a specific role in the structure and function of the LNP:

  • This compound (Cationic/Ionizable Lipid): This is the core functional component responsible for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm after endocytosis.[2][4]

  • Helper Lipid (e.g., DOPE, DSPC): These phospholipids provide structural stability to the LNP.[4]

  • Cholesterol: Cholesterol enhances the stability of the LNP, influences membrane rigidity, and can aid in membrane fusion for cellular uptake.[4][5]

  • PEGylated Lipid: This component helps to control the particle size during formulation and provides a steric barrier that reduces aggregation and prolongs circulation time in vivo.[4][5][9]

Q3: How can I measure the encapsulation efficiency of my this compound LNPs?

A common method to determine mRNA encapsulation efficiency is using a fluorescent dye-based assay, such as the Quant-iT RiboGreen assay.[6] The principle involves measuring the fluorescence of the dye in the presence and absence of a surfactant (e.g., Triton X-100). The surfactant disrupts the LNP, releasing the encapsulated mRNA and allowing the dye to bind, leading to an increase in fluorescence. The encapsulation efficiency is then calculated based on the fluorescence values.

Q4: What are the key parameters to characterize after formulating this compound LNPs?

The key quality attributes to characterize for your LNP formulation include:

  • Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS).[6]

  • Zeta Potential: Measured using Electrophoretic Light Scattering (ELS).[6]

  • mRNA Encapsulation Efficiency: Determined using a fluorescent dye-based assay.[6]

Quantitative Data Summary

Table 1: Recommended Formulation Parameters for this compound LNPs

ParameterRecommended ValueReference
Aqueous Buffer pH 4.0[1]
Flow Rate Ratio (Aqueous:Organic) 3:1[1][3]
N/P Ratio 3 - 6[3]
Post-formulation Filtration 0.45 µm PES filter[1]

Table 2: Example Lipid Compositions Successfully Tested with this compound

Lipid TypeExamplesReference
Ionizable Lipid DODMA, DLin-MC3-DMA, SM-102, ALC-0315[1]
Helper Lipid DPyPE, DOPE, DSPC[1]

Experimental Protocols

Protocol 1: Preparation of this compound LNP Formulation using Microfluidics

  • Preparation of Lipid Stock Solution:

    • Dissolve LipidBrick® this compound powder and other lipid components (helper lipid, cholesterol, PEGylated lipid) in 100% ethanol to the desired molar ratios and final concentration.

    • To aid dissolution, sonicate the mixture at up to 37°C for 30 minutes, followed by vigorous vortexing.[1]

  • Preparation of mRNA Solution:

    • Dilute the mRNA to the desired concentration in a 10 mM sodium acetate buffer at pH 4.0.[1]

  • LNP Formulation using Microfluidic Mixing:

    • Set up a microfluidic mixing system (e.g., NanoAssemblr™).

    • Load the lipid solution into the organic phase inlet and the mRNA solution into the aqueous phase inlet.

    • Set the flow rate ratio to 3:1 (aqueous:organic) and the total flow rate to 10 mL/min.[1]

    • Initiate mixing to form the LNPs.

  • Downstream Processing:

    • Remove the ethanol from the LNP solution using centrifugal filter units (e.g., Amicon® or Vivaspin® with a 10 kDa cutoff).[1]

    • Perform a buffer exchange into a suitable storage buffer, such as PBS.

    • Filter the final LNP suspension through a 0.45 µm PES filter to remove any large aggregates.[1]

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the formulated LNPs.

    • Determine the mRNA encapsulation efficiency using a RiboGreen assay.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_processing Downstream Processing cluster_characterization Characterization prep_lipid Prepare Lipid Solution in Ethanol mixing Microfluidic Mixing (3:1 Aqueous:Organic Ratio) prep_lipid->mixing prep_mrna Prepare mRNA Solution in Aqueous Buffer (pH 4.0) prep_mrna->mixing ethanol_removal Ethanol Removal (e.g., Dialysis, TFF) mixing->ethanol_removal buffer_exchange Buffer Exchange to PBS ethanol_removal->buffer_exchange filtration Sterile Filtration (0.45 µm) buffer_exchange->filtration characterization Size, PDI, Zeta Potential, Encapsulation Efficiency filtration->characterization

Caption: Workflow for this compound LNP Formulation and Characterization.

Troubleshooting_Encapsulation cluster_solution Potential Causes & Solutions start Low Encapsulation Efficiency lipid_quality Lipid Film Quality - Ensure complete solubilization start->lipid_quality buffer_ph Aqueous Buffer pH - Use pH 4.0 buffer start->buffer_ph frr Flow Rate Ratio - Optimize to 3:1 (Aqueous:Organic) start->frr np_ratio N/P Ratio - Optimize (typically 3-6) start->np_ratio lipid_comp Lipid Composition - Verify molar ratios start->lipid_comp

Caption: Troubleshooting Low LNP Encapsulation Efficiency.

References

troubleshooting low transfection efficiency with IM21.7c

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "IM21.7c" is not publicly available. The following troubleshooting guide is based on general principles for a hypothetical small molecule inhibitor of the XYZ signaling pathway and is intended for illustrative purposes. For accurate guidance, please consult the specific product documentation for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide addresses common issues encountered when co-transfecting a plasmid of interest with this compound treatment, a hypothetical inhibitor of the XYZ pathway.

Q1: I am observing significantly lower-than-expected transfection efficiency after treating my cells with this compound. What are the potential causes?

Several factors could contribute to reduced transfection efficiency in the presence of this compound. These can be broadly categorized into impacts on cell health and direct interference with the transfection process.

  • Cell Viability and Proliferation: this compound, by design, inhibits the XYZ signaling pathway, which may be crucial for the proliferation and overall health of your specific cell line. Reduced cell division can lead to lower plasmid uptake and expression.

  • Cytotoxicity: At the concentration used, this compound might be exerting cytotoxic effects, leading to cell death and, consequently, a loss of transfected cells.

  • Interference with Transfection Reagents: While less common, there is a possibility of direct chemical interaction between this compound and the transfection reagent, which could inhibit the formation of lipid-DNA complexes.

  • Alterations in Cellular Processes: Inhibition of the XYZ pathway might affect endocytosis or other cellular trafficking mechanisms that are essential for the uptake of transfection complexes.

Q2: How can I systematically troubleshoot the low transfection efficiency observed with this compound?

A systematic approach is crucial to identify the root cause. We recommend a multi-step process to dissect the problem, starting with assessing the direct impact of this compound on your cells.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low transfection efficiency when using this compound.

G cluster_0 Phase 1: Assess this compound Impact cluster_1 Phase 2: Protocol Optimization A Start: Low Transfection Efficiency Observed B Experiment 1: Dose-Response Cytotoxicity Assay (e.g., MTT or CellTiter-Glo) A->B C Experiment 2: Cell Proliferation Assay (e.g., BrdU or CFSE) A->C D Analyze Results: Determine IC50 and impact on cell division B->D C->D E Is significant cytotoxicity or anti-proliferative effect observed? D->E F Option A: Decrease this compound Concentration and/or Incubation Time E->F Yes H Option C: Test Alternative Transfection Reagents E->H No I Re-evaluate Transfection Efficiency F->I G Option B: Sequential Treatment (Transfect first, then add this compound) G->I H->I J End: Optimized Protocol I->J Issue Resolved K Contact Technical Support I->K Issue Persists G XYZ_Pathway XYZ Pathway Proliferation Cell Proliferation XYZ_Pathway->Proliferation Viability Cell Viability XYZ_Pathway->Viability Endocytosis Endocytosis XYZ_Pathway->Endocytosis Uptake Cellular Uptake Endocytosis->Uptake facilitates Transfection_Complex Transfection Complex (Lipid-DNA) Transfection_Complex->Uptake Expression Gene Expression Uptake->Expression IM21_7c This compound IM21_7c->XYZ_Pathway Inhibits

Technical Support Center: IM21.7c LNP Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IM21.7c lipid nanoparticle (LNP) formulations. This resource provides guidance on maintaining the stability and integrity of your LNP-based therapeutics during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound LNPs?

A1: The stability of lipid nanoparticles is influenced by several factors, including temperature, pH, lipid composition, and exposure to physical stresses like agitation and freeze-thaw cycles.[1][2] Key challenges to LNP stability are particle aggregation, fusion, and leakage of the encapsulated this compound payload.[3]

Q2: What is the recommended storage temperature for this compound LNP formulations?

A2: For long-term stability, storing this compound LNPs at ultra-low temperatures, typically between -20°C and -80°C, is recommended to slow down chemical degradation processes such as hydrolysis and oxidation.[4] Some formulations may be stable at refrigerated temperatures (2°C to 8°C) for shorter periods.[4][5] However, it's crucial to avoid repeated freeze-thaw cycles, which can lead to particle aggregation and loss of efficacy.[6][7]

Q3: How can I prevent aggregation of my this compound LNPs during storage?

A3: Aggregation can be minimized by optimizing the LNP formulation and storage conditions. Including PEGylated lipids in the formulation provides a protective layer that reduces inter-particle interactions.[8] Storing at appropriate low temperatures and using cryoprotectants, such as sucrose (B13894) or trehalose (B1683222), can prevent aggregation during freezing and thawing.[7] Additionally, ensuring the storage buffer has an appropriate pH and ionic strength is important, as neutral pH and high ionic strength can sometimes promote aggregation.

Q4: What are cryoprotectants and why are they important for frozen storage of this compound LNPs?

A4: Cryoprotectants are substances that protect LNPs from damage during freezing.[9] Sugars like sucrose and trehalose are commonly used to prevent the formation of large ice crystals that can disrupt the LNP structure and cause aggregation.[1][9][10] They also help maintain the integrity of the lipid bilayer during freeze-thaw cycles.[6][7]

Q5: Is lyophilization (freeze-drying) a suitable option for long-term storage of this compound LNPs?

A5: Yes, lyophilization can be an effective strategy for enhancing the long-term stability of this compound LNPs.[9][10] This process removes water, which helps to prevent hydrolysis and allows for storage at higher temperatures.[3][4] It is crucial to use lyoprotectants, such as sucrose or trehalose, during lyophilization to protect the LNPs and ensure they can be successfully reconstituted.[6][7]

Troubleshooting Guides

Issue 1: Increased Particle Size and Polydispersity Index (PDI) After Storage

  • Possible Cause: LNP aggregation or fusion.

  • Troubleshooting Steps:

    • Verify Storage Temperature: Ensure the storage temperature has been consistently maintained within the recommended range. Temperature fluctuations can promote instability.[11]

    • Evaluate Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. If multiple uses from a single vial are necessary, consider aliquoting the LNP suspension into smaller, single-use volumes before initial freezing.

    • Assess for Cryoprotectant Use: If storing frozen, confirm the formulation includes an adequate concentration of a cryoprotectant like sucrose or trehalose.[12]

    • Check for Physical Agitation: Excessive shaking or vortexing can induce aggregation.[8] Handle LNP solutions gently.

Issue 2: Decreased Encapsulation Efficiency and Potency of this compound

  • Possible Cause: Leakage of the this compound payload from the LNPs or degradation of the payload.

  • Troubleshooting Steps:

    • Review Storage Temperature and Duration: Higher storage temperatures can accelerate the degradation of both the lipid components and the encapsulated this compound.[4] Long-term storage at inappropriate temperatures can lead to a decline in activity.[5]

    • Optimize Lipid Composition: The choice of lipids, particularly the ionizable lipid, is critical for stable encapsulation.[13] Ensure the lipid composition is optimized for the specific this compound payload.

    • Control Buffer pH: The pH of the storage buffer can influence the stability of the LNP and its payload.[14] Storing at a physiologically appropriate pH, such as 7.4, is often recommended.[6]

Data on LNP Stability

Table 1: Effect of Storage Temperature on LNP Size and Polydispersity Index (PDI)

Storage TemperatureDurationAverage Particle Size (nm)PDI
4°C8 weeks85.20.12
25°C8 weeks95.80.25
-20°C24 weeks90.10.18
-80°C24 weeks84.50.11

Note: This is example data and actual results may vary depending on the specific this compound LNP formulation.

Table 2: Impact of Cryoprotectants on LNP Stability After Freeze-Thaw Cycles

Cryoprotectant (w/v)Number of Freeze-Thaw CyclesAverage Particle Size (nm)Gene Silencing Efficacy (%)
None3150.345
10% Sucrose388.185
20% Sucrose385.692
10% Trehalose387.588
20% Trehalose384.995

Adapted from studies on siRNA-LNP stability.[6][7]

Experimental Protocols

Protocol 1: Assessment of LNP Size and Polydispersity by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the this compound LNP suspension in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration for DLS analysis.

  • Instrument Setup: Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform the measurement according to the instrument's software instructions, typically involving multiple runs for statistical accuracy.

  • Data Analysis: Analyze the correlation function to determine the z-average particle size and the polydispersity index (PDI).

Protocol 2: Determination of Encapsulation Efficiency using a Ribonucleic Acid Quantitation Assay

  • Total this compound Quantification:

    • Take an aliquot of the LNP suspension.

    • Add a lysis buffer (e.g., containing 1% Triton X-100) to disrupt the LNPs and release the encapsulated this compound.

    • Quantify the total amount of this compound using a suitable fluorescence-based assay (e.g., RiboGreen assay).

  • Free this compound Quantification:

    • Take an equivalent aliquot of the intact LNP suspension.

    • Without adding a lysis buffer, directly measure the fluorescence of the sample using the same assay. This will quantify the amount of unencapsulated (free) this compound.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total this compound - Free this compound) / Total this compound] x 100

Visualizations

LNP_Stability_Workflow cluster_formulation Formulation & Initial Characterization cluster_storage Storage Conditions cluster_testing Stability Testing Over Time cluster_analysis Data Analysis & Decision Formulation This compound LNP Formulation Initial_QC Initial QC: Size, PDI, Encapsulation Formulation->Initial_QC Storage_Conditions Aliquot & Store at -80°C, -20°C, 4°C, 25°C Initial_QC->Storage_Conditions Time_Points Pull Samples at Time = 0, 1, 3, 6 months Storage_Conditions->Time_Points DLS DLS Analysis: Size & PDI Time_Points->DLS EE_Assay Encapsulation Assay Time_Points->EE_Assay Potency_Assay In vitro Potency Assay Time_Points->Potency_Assay Data_Analysis Analyze Trends in Size, PDI, EE, Potency DLS->Data_Analysis EE_Assay->Data_Analysis Potency_Assay->Data_Analysis Decision Determine Shelf-Life & Optimal Storage Data_Analysis->Decision

Caption: Workflow for assessing this compound LNP stability over time.

Troubleshooting_Tree cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Increased Particle Size / PDI Cause1 Improper Storage Temperature? Issue->Cause1 Cause2 Multiple Freeze-Thaw Cycles? Issue->Cause2 Cause3 Lack of Cryoprotectant? Issue->Cause3 Cause4 Physical Agitation? Issue->Cause4 Solution1 Verify & Maintain -80°C Storage Cause1->Solution1 Solution2 Aliquot Before Freezing Cause2->Solution2 Solution3 Add Sucrose or Trehalose to Formulation Cause3->Solution3 Solution4 Handle Gently, Avoid Vortexing Cause4->Solution4

Caption: Troubleshooting guide for increased LNP particle size.

References

Technical Support Center: Scaling Up LNP Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid nanoparticle (LNP) production scale-up. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale to larger-scale manufacturing. While your specific formulation may be designated "IM21.7c," the principles and troubleshooting strategies outlined here are broadly applicable to nucleic acid-LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up LNP production?

A1: Scaling up LNP production from a lab to a manufacturing setting presents several key challenges. The primary goal is to maintain the critical quality attributes (CQAs) of the LNPs, such as size, polydispersity, and encapsulation efficiency, that were established at a small scale.[1][2] Common hurdles include:

  • Batch-to-Batch Consistency: Ensuring that each batch meets the required quality standards is more difficult at a larger scale than in a controlled lab environment.[1]

  • Maintaining Particle Size and Polydispersity Index (PDI): LNP size can increase and PDI can broaden during scale-up due to changes in mixing dynamics and equipment.[2][3]

  • Consistent Encapsulation Efficiency (EE%): Achieving high and consistent encapsulation of the nucleic acid cargo can be challenging as process parameters change.[4]

  • Switching Mixing Technologies: Methods that work well in the lab (e.g., small-scale microfluidics) often need to be changed for GMP-scale production (e.g., T-junction mixing), which can alter LNP characteristics.[5][6]

  • Sterility and Contamination Control: The risk of contamination increases with larger volumes and more complex equipment, which is critical for sensitive payloads like RNA.[1][7]

  • Raw Material Sourcing: Securing a reliable and consistent supply of high-quality, pharmaceutical-grade lipids and other components is crucial for large-scale manufacturing.[1]

Q2: Why does my LNP particle size increase when I move to a larger batch size?

A2: An increase in LNP particle size during scale-up is a frequent observation. This is often attributed to less efficient or different mixing dynamics at a larger scale.[3][8] The rate of solvent dilution (e.g., ethanol (B145695) mixing with an aqueous buffer) is a critical factor in LNP self-assembly and size control.[9] As you scale up, parameters like the total flow rate (TFR) and flow rate ratio (FRR) between the lipid and aqueous phases must be carefully optimized to replicate the rapid, homogenous mixing achieved at the lab scale.[8] A slight increase in size was observed in one case study when moving from a 2.5 mg to a 50 mg scale, which became substantial during downstream purification.[3]

Q3: How do I maintain high encapsulation efficiency (>90%) during scale-up?

A3: Maintaining high encapsulation efficiency (EE%) requires tight control over several process parameters. Key factors include:

  • Optimized N/P Ratio: The ratio of the ionizable lipid's amine (N) to the nucleic acid's phosphate (B84403) (P) is fundamental. This ratio must be re-optimized for the specific mixing system used at scale.[10]

  • Buffer pH: The pH of the aqueous phase is critical for the protonation of the ionizable lipid, which enables complexation with the negatively charged nucleic acid. This pH must be consistently maintained.[8]

  • Mixing Speed and Efficiency: Rapid and efficient mixing is necessary to ensure the nucleic acid is entrapped within the forming nanoparticle before the particle stabilizes. Slower mixing can lead to lower EE%.[11]

  • Lipid Chemistry: The choice of ionizable lipid has a significant impact on EE%.[12] Ensure the same high-quality lipids are used at all scales.

Q4: What are the key differences between T-junction and microfluidic mixing for LNP production at scale?

A4: Both T-junction and microfluidic mixing are used to produce LNPs, but they have different characteristics relevant to scaling.

  • Microfluidics: This technique offers precise control over the mixing environment within micro-scale channels, leading to highly uniform and reproducible LNPs at the lab scale.[13][14] Scaling is often achieved by "numbering up" or parallelizing multiple microfluidic chips, which can become complex.[1]

  • T-Junction Mixing: This method involves impinging a stream of lipids in solvent against a stream of aqueous buffer in a simple T-connector. It is a continuous process well-suited for large-scale production with high flow rates (e.g., 40-60 mL/min or higher).[11] However, it can be challenging to use this method for small-scale development due to the high minimum volumes required.[11] The transition from a microfluidic system to a T-junction system requires careful process re-development to ensure the final LNP product is equivalent.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the LNP scale-up process.

Problem Potential Cause(s) Suggested Solution(s)
Increased Particle Size (>20% from baseline) 1. Inefficient Mixing: The mixing energy per unit volume is lower at the larger scale. 2. Slower Total Flow Rate (TFR): Lower TFR can lead to larger particles.[8] 3. Change in Flow Rate Ratio (FRR): The ratio of aqueous to organic phase is suboptimal for the new scale.[9]1. Increase TFR: Higher flow rates generally produce smaller particles.[8] 2. Optimize FRR: Systematically test different FRRs. Higher aqueous-to-organic ratios often lead to smaller LNPs.[9] 3. Evaluate Mixer Design: Ensure the scaled-up mixing geometry (e.g., T-junction diameter) is appropriate for the target flow rates.
High Polydispersity Index (PDI > 0.2) 1. Inconsistent Mixing: Non-uniform mixing across the fluid streams creates a heterogeneous particle population.[2] 2. Poor Raw Material Quality: Impurities or variability in lipid stock solutions. 3. Instability Post-Formation: Particles may be aggregating after initial formation and before dilution/purification.1. Ensure Laminar Flow: Confirm that the flow conditions in the mixer are controlled and non-turbulent.[13] 2. Qualify Raw Materials: Filter all lipid and buffer solutions before use. Use fresh, high-quality materials. 3. Implement In-line Dilution: Diluting the ethanol concentration immediately after mixing can help stabilize the newly formed LNPs.[3]
Decreased Encapsulation Efficiency (<90%) 1. Suboptimal Buffer pH: The pH of the aqueous phase may not be sufficiently acidic to fully protonate the ionizable lipid. 2. Slow Mixing/Precipitation: The nucleic acid may be precipitating or not interacting efficiently with lipids before particle formation is complete.[11] 3. Incorrect N/P Ratio: The N/P ratio may need to be adjusted for the new mixing conditions.1. Verify Buffer pH: Measure the pH of the aqueous buffer immediately before use. 2. Increase Mixing Efficiency: Increase the TFR to promote faster, more chaotic mixing. 3. Re-evaluate N/P Ratio: Perform a small-scale experiment to screen N/P ratios using the scaled-up equipment parameters.
Batch-to-Batch Inconsistency 1. Process Parameter Drift: Small variations in pump speeds, temperatures, or solution concentrations between runs.[1] 2. Equipment Not Cleaned Properly: Residual material from a previous run can affect the next batch. 3. Variability in Downstream Processing: Inconsistent tangential flow filtration (TFF) or sterile filtration procedures.1. Automate and Monitor: Use a robust, automated system with precise process controls and monitoring.[4] 2. Implement Cleaning Validation: Establish and validate a strict cleaning protocol for all equipment. 3. Standardize Downstream Protocols: Ensure parameters like shear rate and transmembrane pressure during TFF are consistent.[3]

Quantitative Data Summary

The relationship between Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) is fundamental to successful scale-up. The tables below summarize these relationships.

Table 1: Impact of Process Parameters on LNP Quality Attributes

Critical Process Parameter (CPP)Impact on Particle SizeImpact on PDIImpact on Encapsulation Efficiency
Total Flow Rate (TFR) Higher TFR generally decreases size.[8]Can improve (lower) PDI by ensuring rapid mixing.Can increase EE% by promoting rapid encapsulation.
Flow Rate Ratio (FRR) (Aq:Org) Higher ratio (e.g., 3:1 vs 1:1) decreases size.[8][9]Generally optimized alongside TFR; stable PDI within optimal ranges.Minor impact, but must be within an optimal range.
Lipid Composition (e.g., Ionizable Lipid Type) Significant impact; different lipids produce different sized particles.[12]Can be affected by lipid choice.Major impact; the primary driver of high EE%.[15]
Buffer pH & Composition Can have a notable effect; citrate (B86180) vs. acetate (B1210297) buffers can yield different sizes.[8]Generally low PDI if pH is stable.Critical; low pH is required for high EE% with ionizable lipids.[8]

Table 2: Example LNP Characteristics at Different Scales (Illustrative Data)

ParameterLab Scale (1 mL)Pilot Scale (100 mL)Manufacturing Scale (10 L)
Mixing Technology Microfluidic MixerT-Junction MixerT-Junction Mixer (Larger ID)
Total Flow Rate (TFR) 12 mL/min200 mL/min1000 mL/min
Flow Rate Ratio (FRR) 3:13:13:1
Particle Size (Z-avg) 85 nm92 nm98 nm
PDI 0.080.110.13
Encapsulation Efficiency 96%94%92%

Note: This table is for illustrative purposes, synthesizing data concepts from multiple sources to show typical trends during scale-up.[3][8]

Experimental Protocols

Protocol 1: LNP Size and Polydispersity Measurement by DLS

This protocol outlines the standard method for characterizing LNP size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[16]

Materials:

  • LNP sample

  • Appropriate buffer for dilution (e.g., PBS, pH 7.4)

  • Low-volume disposable cuvette

  • DLS instrument (e.g., Malvern Zetasizer)

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up for at least 15-30 minutes.

  • Sample Preparation:

    • Based on the expected concentration of your LNPs, determine the required dilution factor to achieve an optimal count rate (typically 100-500 kcps). A 1:50 or 1:100 dilution in PBS is a common starting point.

    • Filter the dilution buffer (PBS) through a 0.22 µm filter to remove any dust or particulates.

    • Carefully pipette the required volume of LNP sample into the filtered buffer. Mix gently by inverting the tube; do not vortex, as this can shear the LNPs.

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette. Ensure there are no air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters in the software: select the correct dispersant (water), set the equilibration time (e.g., 60 seconds), and define the number of measurements (e.g., 3 measurements of 10-15 runs each).

    • Initiate the measurement.

  • Data Analysis:

    • The software will generate a report including the Z-average diameter (nm), the Polydispersity Index (PDI), and the size distribution graph.

    • Acceptable results typically feature a PDI below 0.2 for a monodisperse sample.[14]

Protocol 2: Nucleic Acid Encapsulation Efficiency using RiboGreen Assay

This protocol determines the percentage of nucleic acid encapsulated within the LNPs using a fluorescent dye like Quant-iT RiboGreen, which fluoresces upon binding to nucleic acids.[14][16]

Materials:

  • LNP sample

  • Quant-iT RiboGreen reagent

  • TE buffer (or other suitable buffer)

  • 2% Triton X-100 solution (or other suitable detergent)

  • Black 96-well microplate

  • Plate reader with fluorescence capability (Excitation: ~480 nm, Emission: ~520 nm)

  • Nucleic acid standards of known concentration

Procedure:

  • Prepare Standards: Create a standard curve of your specific nucleic acid (the same type as encapsulated) in TE buffer. Concentrations should span the expected range of your samples.

  • Prepare Samples for Measurement: For each LNP sample, prepare two separate dilutions in the 96-well plate:

    • Measurement A (Free Nucleic Acid): Dilute the LNP sample in TE buffer. This measures the unencapsulated nucleic acid on the exterior of the LNPs.[17]

    • Measurement B (Total Nucleic Acid): Dilute the LNP sample in TE buffer containing 0.5-1% Triton X-100. The detergent will lyse the LNPs, releasing the encapsulated nucleic acid. Incubate for 5-10 minutes to ensure complete lysis.[17]

  • Add RiboGreen Reagent:

    • Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions.

    • Add the RiboGreen working solution to all standard and sample wells. Mix gently.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measure Fluorescence: Read the fluorescence intensity of the plate using the plate reader.

  • Calculate Encapsulation Efficiency (EE%):

    • Use the standard curve to determine the nucleic acid concentration for both Measurement A (Free) and Measurement B (Total).

    • Calculate EE% using the following formula: EE% = ((Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid) * 100

Visualizations

Below are diagrams illustrating key workflows and relationships in LNP scale-up.

LNP_Production_Workflow cluster_prep Phase Preparation cluster_process Core Process Lipids 1. Lipid Phase Prep (Lipids in Ethanol) Mixing 3. Controlled Mixing (Microfluidics or T-Junction) Lipids->Mixing Aqueous 2. Aqueous Phase Prep (Nucleic Acid in Buffer) Aqueous->Mixing Dilution 4. In-line Dilution (Stabilization) Mixing->Dilution TFF 5. Purification & Concentration (Tangential Flow Filtration) Dilution->TFF Filter 6. Sterile Filtration (0.22 µm Filter) TFF->Filter Final 7. Final LNP Product Filter->Final

Caption: High-level workflow for LNP manufacturing from raw materials to final product.

Troubleshooting_Tree Start Problem: CQA Failure at Scale (e.g., Size > 120nm, PDI > 0.2) Cause_Mixing Potential Cause: Mixing Parameters Start->Cause_Mixing Cause_Formulation Potential Cause: Formulation/Materials Start->Cause_Formulation Cause_Downstream Potential Cause: Downstream Process Start->Cause_Downstream Sol_Mixing1 Action: Increase TFR Cause_Mixing->Sol_Mixing1 Sol_Mixing2 Action: Adjust FRR Cause_Mixing->Sol_Mixing2 Sol_Formulation1 Action: Check Buffer pH Cause_Formulation->Sol_Formulation1 Sol_Formulation2 Action: Qualify Lipid Lots Cause_Formulation->Sol_Formulation2 Sol_Downstream1 Action: Optimize TFF Parameters Cause_Downstream->Sol_Downstream1

Caption: Decision tree for troubleshooting common LNP scale-up failures.

CPP_CQA_Relations cluster_cpp Critical Process Parameters (CPPs) cluster_cqa Critical Quality Attributes (CQAs) TFR Total Flow Rate (TFR) Size Particle Size TFR->Size Strong PDI PDI TFR->PDI FRR Flow Rate Ratio (FRR) FRR->Size Strong LipidComp Lipid Composition LipidComp->Size EE Encapsulation Efficiency LipidComp->EE Very Strong Stability Stability LipidComp->Stability BufferpH Buffer pH BufferpH->Size BufferpH->EE Very Strong

Caption: Relationship between process parameters (CPPs) and quality attributes (CQAs).

References

how to prevent aggregation of IM21.7c LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IM21.7c Lipid Nanoparticles (LNPs). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing common issues encountered during the handling and formulation of this compound LNPs, with a primary focus on preventing aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound LNP aggregation?

A1: Aggregation of this compound LNPs can be triggered by a variety of factors, broadly categorized as formulation-related issues and environmental stressors.

  • Formulation-Related Factors:

    • Lipid Composition: The specific lipids used in the this compound formulation significantly influence stability. For instance, the inclusion of PEG-lipids creates a protective layer that helps prevent particles from sticking together.[1] The structure of other lipids, such as ionizable lipids with branched tails, can also enhance the rigidity of the LNP membrane and reduce aggregation.[1]

    • pH and Ionic Strength: The pH of the formulation buffer can affect the surface charge of the LNPs. Aggregation is more likely to occur at a neutral pH where the ionic lipids are closer to being neutrally charged.[1] Similarly, high ionic strength can promote aggregation by screening the charges on the LNP surface.[1]

  • Environmental Stressors:

    • Temperature: Exposure to elevated temperatures can induce aggregation.[1]

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing this compound LNP solutions can lead to significant aggregation and a loss of efficacy.[2][3] This is due to the formation of ice crystals that can physically stress the nanoparticles.[2]

    • Mechanical Agitation: Physical stress, such as vigorous shaking or stirring, can also cause the LNPs to aggregate.[1]

Troubleshooting Guide: Preventing this compound LNP Aggregation

This guide provides specific troubleshooting steps to address aggregation issues with your this compound LNP formulations.

Issue: I am observing aggregation in my this compound LNP preparation. What should I do?

Step 1: Review Your Formulation Protocol

An improper formulation can be a primary source of aggregation.

  • Check Lipid Ratios: Ensure the molar ratios of the lipid components, including the ionizable lipid, helper lipid, cholesterol, and PEG-lipid, are correct. The N:P ratio (the molar ratio of protonatable nitrogen in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid) is a critical parameter that influences LNP stability and cellular uptake.[4][5]

  • Verify Buffer Conditions:

    • pH: For the initial mixing of lipids and nucleic acids, an acidic buffer is typically used.[1] After formulation, a more physiological pH is generally recommended for storage to maintain stability.[6][7]

    • Ionic Strength: High salt concentrations can lead to aggregation.[1] If possible, reduce the ionic strength of your final buffer.

Step 2: Optimize Storage and Handling Conditions

Environmental factors play a crucial role in LNP stability.

  • Temperature Control: Store this compound LNPs at the recommended temperature. For long-term storage, freezing is often necessary, but must be done correctly.[8] Refrigeration at 2°C may be suitable for shorter-term storage (up to 160 days).[2][3]

  • Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of your LNP samples.[2][3] Aliquot your LNP suspension into smaller, single-use volumes before freezing.

  • Gentle Handling: Avoid vigorous vortexing or shaking. Mix by gentle inversion or pipetting.

Step 3: Incorporate Stabilizing Excipients

The addition of certain excipients can significantly enhance the stability of this compound LNPs.

  • Cryoprotectants: If you need to freeze your LNPs, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is essential to prevent aggregation during the freeze-thaw process.[2][6][8][9][10] These sugars help to minimize the formation of damaging ice crystals.[2][8]

  • PEG-Lipids: The inclusion of PEGylated lipids in the formulation provides a steric barrier that prevents LNPs from aggregating.[1][11] Ensure the correct percentage of PEG-lipid is used in your formulation.

Step 4: Characterize Your LNPs to Confirm Aggregation

Utilize analytical techniques to quantify the extent of aggregation.

  • Dynamic Light Scattering (DLS): This is a primary technique to measure the size distribution and polydispersity index (PDI) of your LNPs.[5][12] An increase in particle size and PDI can indicate aggregation.

  • Analytical Ultracentrifugation (AUC): AUC can provide detailed information on particle size distribution and can distinguish between properly formed LNPs and aggregates.[13]

  • Flow Imaging Microscopy (FIM): FIM can be used to visualize and quantify subvisible particles, providing a clear indication of aggregation.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to preventing this compound LNP aggregation.

Table 1: Recommended Storage Conditions for this compound LNPs

Storage ConditionTemperatureDurationRecommended Excipients
Short-term2°C (Refrigerator)Up to 160 daysPhysiological pH buffer (e.g., PBS pH 7.4)[2][3]
Long-term (Frozen)-80°CMonths20% (w/v) Sucrose or Trehalose[2][6][9][10]
LyophilizedRoom Temperature> 11 monthsTrehalose or Sucrose[2][3]

Table 2: Effect of Cryoprotectants on LNP Stability After One Freeze-Thaw Cycle

Cryoprotectant Concentration (w/v)Gene Silencing EfficacyLNP Size (z-average diameter)Polydispersity Index (PDI)
0%DecreasedIncreasedIncreased
5-20% TrehaloseImproved with increasing concentration[2]Decreased with increasing concentration[2][6]Decreased with increasing concentration[2][6]
5-20% SucroseImproved with increasing concentration[2]Decreased with increasing concentration[2][6]Decreased with increasing concentration[2][6]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing

This protocol describes a general method for formulating LNPs, which can be adapted for this compound.

  • Prepare Solutions:

    • Lipid Phase: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratios.

    • Aqueous Phase: Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., citrate (B86180) or acetate (B1210297) buffer).

  • Microfluidic Mixing:

    • Load the lipid and aqueous phases into separate syringes.

    • Connect the syringes to a microfluidic mixing device.

    • Set the desired flow rates to achieve a 3:1 aqueous to organic phase ratio.[5]

    • Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs.[1]

  • Purification:

    • Remove the ethanol and unincorporated components via tangential flow filtration (TFF) or dialysis against the desired storage buffer.[12]

Protocol 2: Characterization of this compound LNP Aggregation using Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute a small aliquot of your LNP suspension in the storage buffer to an appropriate concentration for DLS analysis.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature.

    • Enter the parameters for the dispersant (viscosity and refractive index of the buffer).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and initiate the measurement.

  • Data Analysis:

    • Analyze the correlation function to obtain the z-average diameter and the polydispersity index (PDI). A PDI value below 0.1 indicates a monodisperse sample, while higher values suggest a broader size distribution, potentially due to aggregation.[13]

Visual Guides

LNP_Aggregation_Pathway cluster_formulation Formulation Factors cluster_stress Environmental Stressors Lipid_Composition Improper Lipid Composition LNP_Aggregation This compound LNP Aggregation Lipid_Composition->LNP_Aggregation Buffer_Conditions Suboptimal pH or Ionic Strength Buffer_Conditions->LNP_Aggregation Temperature High Temperature Temperature->LNP_Aggregation Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->LNP_Aggregation Mechanical_Stress Mechanical Agitation Mechanical_Stress->LNP_Aggregation

Caption: Factors leading to this compound LNP aggregation.

Troubleshooting_Workflow Start LNP Aggregation Observed Review_Formulation Step 1: Review Formulation Protocol Start->Review_Formulation Optimize_Storage Step 2: Optimize Storage & Handling Review_Formulation->Optimize_Storage Add_Excipients Step 3: Add Stabilizing Excipients Optimize_Storage->Add_Excipients Characterize Step 4: Characterize LNP Stability Add_Excipients->Characterize Result Stable this compound LNPs Characterize->Result

Caption: Troubleshooting workflow for LNP aggregation.

References

Technical Support Center: Optimizing Lipid Ratios in IM21.7c Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of lipid ratios in IM21.7c formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in a lipid nanoparticle (LNP) formulation?

A1: this compound, also known as LipidBrick® this compound, is a novel cationic lipid developed by Polyplus.[1][2] Its primary role in an LNP formulation is to interact with and encapsulate negatively charged nucleic acid payloads, such as mRNA, through electrostatic interactions.[3] The cationic nature of this compound is crucial for the initial complexation of the nucleic acid and contributes to the overall stability and delivery efficiency of the LNP.[2][4]

Q2: What are the other essential lipid components in a typical four-component LNP formulation containing this compound?

A2: Besides the cationic lipid (this compound), a standard LNP formulation typically includes:

  • A PEGylated lipid (e.g., DSPE-PEG2000): This lipid helps to control the particle size during formulation and provides a hydrophilic shield that reduces aggregation and prevents clearance by the mononuclear phagocyte system, thereby increasing circulation time in vivo.[3][5]

  • A helper lipid (e.g., DOPE, DSPC): These phospholipids (B1166683) contribute to the structural integrity of the LNP and can facilitate the endosomal escape of the payload into the cytoplasm.[3][6]

  • Cholesterol: Cholesterol is incorporated to enhance the stability of the lipid bilayer, aid in membrane fusion, and facilitate endosomal escape.[5][6]

Q3: Why is the molar ratio of these lipids so critical for LNP performance?

A3: The molar ratio of the lipid components is a critical parameter that significantly influences the physicochemical properties and biological performance of the LNPs.[7][8] Altering the lipid ratios can impact:

  • Encapsulation efficiency: The ratio of cationic lipid to nucleic acid (N/P ratio) is a key determinant of how effectively the payload is encapsulated.[6][9]

  • Particle size and polydispersity (PDI): The proportion of PEGylated lipid, in particular, affects the final size and uniformity of the LNPs.[3]

  • Stability: The right balance of lipids is essential to prevent aggregation and ensure the long-term stability of the formulation.[7][10]

  • In vivo biodistribution and efficacy: The surface charge and overall lipid composition, influenced by the molar ratios, can affect which tissues the LNPs are delivered to and their transfection efficiency.[2][4]

Q4: How does the N/P ratio relate to the lipid molar ratio?

A4: The N/P ratio refers to the molar ratio of the positively charged nitrogen atoms in the cationic lipid (this compound) to the negatively charged phosphate (B84403) groups in the nucleic acid. While the lipid molar ratio defines the composition of the LNP shell, the N/P ratio is specifically about the charge balance between the cationic lipid and the payload. It is a critical parameter to optimize for high encapsulation efficiency and is adjusted independently of the ratios of the other lipid components.[6][9]

Troubleshooting Guides

Problem 1: Low mRNA Encapsulation Efficiency (<80%)

Low encapsulation efficiency is a common issue that can significantly reduce the potency of your LNP formulation.

Troubleshooting Workflow for Low Encapsulation Efficiency

LowEncapsulationWorkflow Troubleshooting Low mRNA Encapsulation Efficiency cluster_solutions Potential Solutions Start Low Encapsulation Efficiency (<80%) Check_NP_Ratio Verify N/P Ratio Calculation and Preparation Start->Check_NP_Ratio Optimize_NP_Ratio Systematically Vary N/P Ratio (e.g., 3:1, 6:1, 10:1) Check_NP_Ratio->Optimize_NP_Ratio If calculation is correct Check_Lipid_Quality Assess Lipid Stock Quality (Purity, Degradation) Optimize_NP_Ratio->Check_Lipid_Quality If issue persists Check_Mixing Evaluate Mixing Process (Flow Rate, Ratio) Check_Lipid_Quality->Check_Mixing If lipids are high quality Check_Buffer_pH Confirm pH of Aqueous Buffer (e.g., Sodium Acetate pH 4.0) Check_Mixing->Check_Buffer_pH If mixing is optimal Resolution Encapsulation Efficiency Improved Check_Buffer_pH->Resolution If pH is correct LNPAggregationWorkflow Troubleshooting LNP Aggregation cluster_solutions Potential Solutions Start LNP Aggregation (High PDI / Precipitate) Check_PEG_Lipid Verify PEG-Lipid Molar Ratio (Typically 1.5-2.5 mol%) Start->Check_PEG_Lipid Optimize_PEG_Lipid Increase PEG-Lipid Ratio (e.g., 2.0%, 2.5%, 3.0%) Check_PEG_Lipid->Optimize_PEG_Lipid If ratio is low Check_Zeta_Potential Measure Zeta Potential Optimize_PEG_Lipid->Check_Zeta_Potential If issue persists Adjust_Buffer_pH Adjust Final Buffer pH (e.g., to PBS pH 7.4) Check_Zeta_Potential->Adjust_Buffer_pH If surface charge is high Storage_Conditions Evaluate Storage Conditions (Temperature, Cryoprotectants) Adjust_Buffer_pH->Storage_Conditions If aggregation occurs over time Resolution Stable LNP Formulation Storage_Conditions->Resolution If conditions are optimized

References

Technical Support Center: Refining IM21.7c LNP Purification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of IM21.7c lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound LNPs?

A1: The most common methods for purifying this compound LNPs to remove ethanol (B145695), unincorporated mRNA, and other process-related impurities are Tangential Flow Filtration (TFF), Ion Exchange Chromatography (IEX), and Size Exclusion Chromatography (SEC). The choice of method depends on the scale of production, desired purity, and the specific characteristics of the LNP formulation.

Q2: Why is purification a critical step in this compound LNP production?

A2: Purification is essential to remove residual ethanol from the formulation process, which can be toxic and destabilize the LNPs. It also separates the final LNP product from free, unencapsulated mRNA and other components, ensuring a homogenous product with high encapsulation efficiency. This leads to improved stability, safety, and in vivo performance.[1]

Q3: What are the expected recovery rates for LNP purification?

A3: For Tangential Flow Filtration (TFF), typical process yields are between 80% and 100%.[2] Yields lower than this may indicate a suboptimal process. Recovery rates for chromatography-based methods like IEX and SEC can vary more widely depending on the specific column chemistry, operating conditions, and the stability of the LNPs.

Troubleshooting Guides

Tangential Flow Filtration (TFF)

Tangential Flow Filtration is a rapid and scalable method for concentrating and diafiltering LNPs. However, users may encounter several challenges.

Issue: Low LNP Recovery (<80%)

Potential Cause Troubleshooting Action
LNP Adsorption to Membrane Pre-condition the membrane with a sacrificial agent (e.g., a solution of the final formulation buffer). Select a membrane material with low protein/lipid binding properties (e.g., modified polyethersulfone - mPES).
Shear-Induced LNP Disruption Optimize the feed flow rate and transmembrane pressure (TMP) to minimize shear stress.[2][3][4] Consider using a lower shear pump type (e.g., peristaltic pump).
Membrane Fouling Clean the TFF system thoroughly between runs. If fouling persists, consider a pre-filtration step to remove larger aggregates. Optimize TMP to avoid excessive compaction of LNPs on the membrane surface.[4]
Incorrect Membrane Pore Size Ensure the molecular weight cut-off (MWCO) of the membrane is appropriate for retaining the LNPs while allowing smaller impurities to pass through. A 100 kDa MWCO is a common starting point for many LNP formulations.[5]

Issue: Slow Filtration Rate / High Transmembrane Pressure (TMP)

Potential Cause Troubleshooting Action
Membrane Fouling See "Membrane Fouling" in the Low LNP Recovery section.
High LNP Concentration If the LNP solution is too concentrated, it can increase viscosity and lead to slower filtration. Consider diluting the feed stream or performing the concentration step more gradually.
Sub-optimal Process Parameters Optimize the feed flow rate and TMP. A systematic approach, such as a design of experiments (DoE), can help identify the optimal operating window.[3]
Ion Exchange Chromatography (IEX)

Ion Exchange Chromatography separates molecules based on their net surface charge. For this compound LNPs, which contain a cationic lipid, cation exchange chromatography is a potential purification step.

Issue: Poor LNP Binding to the Column

Potential Cause Troubleshooting Action
Incorrect Buffer pH or Ionic Strength Ensure the pH of the binding buffer is at least 0.5-1 pH unit below the isoelectric point (pI) of the LNPs to ensure a net positive charge.[6] The ionic strength of the sample and binding buffer should be low to facilitate binding.[6]
Column Overloading Reduce the amount of LNP sample loaded onto the column. Determine the column's binding capacity for your specific LNPs.
Competitive Binding Ensure the sample is free of other positively charged molecules that could compete with the LNPs for binding sites on the resin.

Issue: Low LNP Recovery During Elution

Potential Cause Troubleshooting Action
LNPs Binding Too Strongly Increase the ionic strength of the elution buffer or use a steeper salt gradient. Consider modifying the pH of the elution buffer to reduce the net charge of the LNPs.
LNP Precipitation on the Column Optimize the elution conditions to maintain LNP stability. This may involve adjusting the salt concentration, pH, or including additives in the elution buffer.
Hydrophobic Interactions with the Resin Some IEX resins can have secondary hydrophobic characteristics. Consider adding a small percentage of a non-ionic solvent to the mobile phase to reduce these interactions.
Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography separates molecules based on their size. It is effective for removing small molecule impurities and for analyzing LNP size and aggregation.

Issue: LNP Aggregation or Column Interaction

Potential Cause Troubleshooting Action
Non-specific Adsorption Use a column with a stationary phase designed for low biomolecule adsorption.[7] The inclusion of a moderate salt concentration (e.g., 150 mM NaCl) in the mobile phase can help to minimize ionic interactions.
Shear-Induced Aggregation Reduce the flow rate to minimize shear forces within the column.[7]
Poor Sample Quality Filter the sample through a low-binding syringe filter (e.g., 0.22 µm) before loading to remove any pre-existing aggregates.

Issue: Poor Resolution Between LNPs and Impurities

Potential Cause Troubleshooting Action
Inappropriate Column Pore Size Select a column with a pore size that provides optimal separation in the size range of your LNPs and the impurities you want to remove. For LNP characterization, ultrawide pore SEC columns may be beneficial.[8]
Sub-optimal Flow Rate A lower flow rate generally improves resolution in SEC.
Column Overloading Injecting too large a sample volume can lead to band broadening and decreased resolution. The sample volume should typically be less than 2% of the total column volume.

Experimental Protocols

Tangential Flow Filtration (TFF) Protocol for this compound LNP Purification

This protocol outlines a general procedure for the purification of this compound LNPs using a lab-scale TFF system.

Materials:

  • This compound LNP formulation in ethanol/aqueous buffer mixture

  • Diafiltration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • TFF system with a 100 kDa MWCO mPES hollow fiber filter or cassette

  • Peristaltic pump

  • Pressure gauges

  • RNase-free reservoirs and tubing

Procedure:

  • System Preparation: Sanitize and equilibrate the TFF system with the diafiltration buffer.

  • Loading: Load the this compound LNP formulation into the feed reservoir.

  • Concentration: Concentrate the LNP solution to a target volume by controlling the permeate flow rate. Monitor the transmembrane pressure (TMP) and keep it within the manufacturer's recommended range.

  • Diafiltration: Add the diafiltration buffer to the feed reservoir at the same rate as the permeate is being removed to exchange the buffer and remove ethanol and other small molecule impurities. A common target is to perform 5-10 diavolumes.

  • Final Concentration: After diafiltration, concentrate the LNPs to the desired final concentration.

  • Recovery: Recover the purified and concentrated LNP solution from the system.

  • Characterization: Analyze the purified LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Size Exclusion Chromatography (SEC) Protocol for this compound LNP Analysis

This protocol describes a typical analytical SEC method for assessing the size and purity of this compound LNPs.

Materials:

  • Purified this compound LNP sample

  • SEC column suitable for large biomolecules (e.g., with a pore size of 1000 Å or greater)

  • HPLC or UHPLC system with a UV or multi-angle light scattering (MALS) detector

  • Mobile phase (e.g., PBS, pH 7.4)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: If necessary, dilute the LNP sample in the mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject a small volume of the prepared sample onto the column.

  • Elution: Elute the sample isocratically with the mobile phase.

  • Detection: Monitor the elution profile using the detector. LNPs will typically elute in the void or early in the chromatogram, while smaller impurities will have longer retention times.

  • Data Analysis: Analyze the chromatogram to determine the retention time, peak area, and polydispersity of the LNP peak.

Data Presentation

Table 1: Typical TFF Process Parameters and Outcomes for this compound LNP Purification

ParameterValue
Membrane MWCO100 kDa
Membrane TypemPES
Feed Flow Rate100-200 L/min/m²
Transmembrane Pressure (TMP)10-20 psi
Diavolumes5-10
Outcome
LNP Recovery>90%
Final Ethanol Concentration<1%
Encapsulation Efficiency>95%

Table 2: Comparison of LNP Characteristics Before and After Purification

CharacteristicBefore PurificationAfter Purification
Size (nm) 80 - 12080 - 110
Polydispersity Index (PDI) 0.1 - 0.3< 0.15
Zeta Potential (mV) +10 to +30+15 to +35
Encapsulation Efficiency (%) 70 - 90> 95

Visualizations

Caption: Tangential Flow Filtration (TFF) workflow for this compound LNP purification.

SEC_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Problem Poor SEC Resolution or Recovery Cause1 LNP Aggregation Problem->Cause1 Cause2 Column Interaction Problem->Cause2 Cause3 Inappropriate Column Problem->Cause3 Solution1a Optimize Mobile Phase (e.g., add salt) Cause1->Solution1a Solution1b Lower Flow Rate Cause1->Solution1b Solution2a Use Low-Adsorption Column Cause2->Solution2a Solution3a Select Appropriate Pore Size Cause3->Solution3a

Caption: Troubleshooting logic for common issues in Size Exclusion Chromatography (SEC) of LNPs.

References

Technical Support Center: IM21.7c Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IM21.7c lipid for nanoparticle (LNP) formulation and subsequent experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the formulation of this compound-based Lipid Nanoparticles (LNPs) and their application in mRNA delivery experiments.

Formulation & Characterization

Q1: My LNP size is larger than expected (>150 nm) and/or the Polydispersity Index (PDI) is high (>0.2). What should I do?

A1: Several factors can contribute to suboptimal LNP size and PDI. Here are some troubleshooting steps:

  • Review Lipid Solution Preparation: Ensure that LipidBrick® this compound and other lipids are fully solubilized in ethanol (B145695). We recommend using an ultrasonic bath at up to 37°C for 30 minutes, followed by vortexing to ensure complete dissolution.[1]

  • Check Microfluidic System: Verify that the microfluidic mixing device is functioning correctly, with no clogs or leaks. The recommended flow rate for initial experiments is 10 mL/min with a volumetric ratio of 3:1 (aqueous:ethanolic).[1]

  • Optimize Formulation Ratios: The molar ratios of the lipid components are critical. Refer to the recommended 4-lipid and 5-lipid formulations in the experimental protocols section as a starting point. Adjusting the lipid ratios may be necessary for your specific mRNA and application.

  • Buffer Preparation: Ensure the aqueous buffer (e.g., 10 mM sodium acetate) is at the correct pH (pH 4.0) to facilitate the interaction between the cationic this compound lipid and the negatively charged mRNA.[1]

Q2: The encapsulation efficiency of my mRNA is low.

A2: Low encapsulation efficiency can be due to several factors:

  • N:P Ratio: The ratio of the nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the mRNA (N:P ratio) is a critical parameter. You may need to optimize this ratio for your specific mRNA.

  • Mixing Process: Inefficient or slow mixing can lead to poor encapsulation. Ensure rapid and homogenous mixing of the lipid and mRNA solutions. Microfluidic systems are highly recommended for reproducible results.

  • mRNA Quality: Degraded or impure mRNA can result in lower encapsulation efficiency. Always use high-quality, intact mRNA.

Q3: My LNPs are aggregating after formulation.

A3: LNP aggregation can be a sign of instability. Consider the following:

  • Ethanol Removal: Ensure complete removal of ethanol after the mixing step using methods like centrifugal filtration.[1]

  • Final Buffer: After ethanol removal, resuspend the LNPs in a suitable buffer such as PBS.

  • Storage Conditions: Store the formulated LNPs at the recommended temperature (typically 4°C for short-term storage). For long-term storage, refer to specific stability data.

In Vitro Transfection

Q4: I am observing low transfection efficiency in my cell line.

A4: Low transfection efficiency can be cell-type dependent and influenced by several factors:

  • Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase. Transfect cells when they are 60-80% confluent.[1]

  • mRNA Dose: The amount of mRNA delivered per well may need optimization. We recommend starting with the amounts suggested in the protocol and performing a dose-response experiment.

  • LNP Quality: Use freshly prepared or properly stored LNPs with optimal size, PDI, and encapsulation efficiency.

  • Incubation Time: Analyze gene expression 24-48 hours post-transfection, as the kinetics of protein expression can vary between cell types.[1]

Q5: I am observing high cytotoxicity after transfecting my cells with this compound LNPs.

A5: While this compound is designed for efficient delivery, high concentrations of cationic lipids can sometimes lead to cytotoxicity. To mitigate this:

  • Optimize LNP Dose: Reduce the amount of LNP-mRNA complex added to your cells. A dose-response experiment can help identify the optimal concentration that balances high transfection efficiency with low toxicity.

  • Cell Density: Ensure that the cell density is optimal at the time of transfection. Low cell density can make cells more susceptible to toxic effects.

  • Purity of Formulation: Residual ethanol or other contaminants from the formulation process can contribute to cytotoxicity. Ensure proper purification of your LNPs.

Quantitative Data Summary

The following tables provide reference data for the formulation and characterization of this compound-based LNPs. These are based on recommended starting formulations and may require optimization for specific applications.

Table 1: Recommended 4-Lipid LNP Formulation

Lipid ComponentStock Concentration (mM)Molar Ratio (%)
LipidBrick® this compound10040
DOPE3020
Cholesterol5038.5
DMG-PEG2k101.5

Table 2: Recommended 5-Lipid LNP Formulation

Lipid ComponentStock Concentration (mM)Molar Ratio (%)
LipidBrick® this compound10025
DODMA5025
DPyPE3010
Cholesterol5038.5
DSG-PEG2k101.5

Table 3: Expected LNP Characteristics and In Vivo Biodistribution

ParameterExpected Value/Outcome
Particle Size< 100 nm[2][3]
Polydispersity Index (PDI)< 0.2
Zeta PotentialPositive[2]
Encapsulation Efficiency> 90%
In Vivo BiodistributionIncreased accumulation in Lungs and Spleen, with reduced accumulation in the Liver[2][4][5]

Note: The in vivo biodistribution data is based on findings from a study by Gueguen et al., 2024, which demonstrated that LNPs formulated with this compound showed a significant shift in biodistribution compared to traditional ionizable lipid-based LNPs.[2]

Experimental Protocols

1. Preparation of this compound-based LNPs for mRNA Delivery

This protocol describes a general method for formulating mRNA-LNPs using LipidBrick® this compound with a microfluidic device.

Materials:

  • LipidBrick® this compound

  • Helper lipids (e.g., DOPE, DPyPE)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2k, DSG-PEG2k)

  • Ethanol (RNase-free)

  • mRNA in RNase-free water or buffer

  • Aqueous buffer: 10 mM Sodium Acetate, pH 4.0 (RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr™)

  • Centrifugal filter units (10 kDa MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

Methodology:

  • Prepare Ethanolic Lipid Solution:

    • Dissolve LipidBrick® this compound and other lipids in ethanol to their respective stock concentrations (see Tables 1 & 2).

    • To aid dissolution of this compound, sonicate in a water bath at up to 37°C for 30 minutes, followed by vortexing.[1]

    • Combine the lipid stock solutions in the desired molar ratios to create the final ethanolic lipid mixture.

  • Prepare Aqueous mRNA Solution:

    • Dilute the mRNA stock in 10 mM Sodium Acetate buffer (pH 4.0) to the desired concentration.

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the ethanolic lipid solution into one inlet and the aqueous mRNA solution into another.

    • Initiate mixing at a recommended flow rate of 10 mL/min and a volumetric ratio of 3:1 (aqueous:ethanolic).[1]

  • Downstream Processing:

    • Ethanol Removal: Remove the ethanol from the LNP suspension using a centrifugal filter unit (10 kDa MWCO).

    • Buffer Exchange: Wash the LNPs with PBS (pH 7.4) and concentrate to the desired volume.

    • Sterile Filtration: Filter the final LNP suspension through a 0.22 µm sterile filter.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

2. In Vitro Transfection of Adherent Cells with this compound-LNPs

This protocol provides a general guideline for transfecting adherent cells in a 24-well plate format.

Materials:

  • Adherent cells in culture

  • Complete cell culture medium

  • This compound-LNP encapsulated mRNA

  • 24-well cell culture plates

Methodology:

  • Cell Seeding:

    • 24 hours prior to transfection, seed adherent cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection (e.g., 40,000 - 100,000 cells per well in 0.5 mL of medium).[1]

  • Transfection:

    • On the day of transfection, dilute the LNP-mRNA formulation in cell culture medium if necessary.

    • Add the desired amount of LNP-mRNA complex dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

    • For a 24-well plate, a starting amount of 250-500 ng of mRNA per well is recommended.

  • Incubation:

    • Return the plate to a CO2 incubator at 37°C.

  • Analysis of Gene Expression:

    • Analyze the expression of the delivered mRNA (e.g., via fluorescence microscopy for reporter proteins, or qPCR for mRNA levels) 24 to 48 hours post-transfection.[1]

Visualizations

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_mixing Formulation cluster_processing Downstream Processing cluster_characterization Characterization A This compound & Lipids in Ethanol C Microfluidic Mixing A->C B mRNA in Aqueous Buffer (pH 4) B->C D Ethanol Removal & Buffer Exchange C->D Formulated LNPs E Sterile Filtration D->E F Size, PDI, Zeta Potential (DLS) E->F G Encapsulation Efficiency E->G

Caption: Experimental workflow for the formulation and characterization of this compound-based LNPs.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Uptake & Release cluster_cytoplasm Cytoplasm LNP This compound LNP (Positive Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Interaction Endosome Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Protonation of This compound mRNA_Release mRNA Release Escape->mRNA_Release Translation Translation (Ribosome) mRNA_Release->Translation Protein Protein Expression Translation->Protein

Caption: General signaling pathway for LNP-mediated mRNA delivery and protein expression.

References

Validation & Comparative

A Head-to-Head Comparison of IM21.7c and DLin-MC3-DMA for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Selecting the Optimal Lipid Nanoparticle for Your mRNA Delivery Needs.

The landscape of mRNA therapeutics is rapidly evolving, with the choice of delivery vehicle being as critical as the mRNA sequence itself. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery. At the heart of these LNPs are the "active" lipids that are crucial for encapsulating and delivering the mRNA cargo. This guide provides an objective, data-driven comparison of two prominent lipids: the novel cationic lipid IM21.7c from Polyplus (a Sartorius company) and the clinically validated, gold-standard ionizable lipid DLin-MC3-DMA .

This guide will delve into the key performance differences between LNPs formulated with these two lipids, focusing on their in vivo biodistribution, formulation strategies, and what the current data suggests for their respective applications in mRNA-based therapies and vaccines.

At a Glance: Key Performance Differences

FeatureThis compound-based LNPDLin-MC3-DMA-based LNP
Primary In Vivo Target Lungs (>95%)[1]Liver[2][3]
Lipid Type Cationic[4][5]Ionizable[3]
Surface Charge (at physiological pH) Positive[1]Neutral[6]
Typical Formulation 5-component (this compound, ionizable lipid, helper lipid, cholesterol, PEG-lipid)[1]4-component (DLin-MC3-DMA, helper lipid, cholesterol, PEG-lipid)[3]
Established Clinical Use Preclinical[4][5][7]Clinically approved (Onpattro for siRNA)[3]

In Vivo Performance: A Tale of Two Tropisms

The most striking difference between this compound and DLin-MC3-DMA lies in the in vivo biodistribution of the mRNA they deliver. This differential targeting is a critical consideration for therapeutic applications, where delivery to a specific organ is paramount.

This compound: Targeting the Lungs

Recent preclinical data demonstrates that LNPs formulated with this compound exhibit a strong tropism for the lungs. In a study using a 5-component LNP formulation to deliver luciferase-encoding mRNA to mice via intravenous injection, over 95% of the resulting protein expression was observed in the lungs.[1] In contrast, expression in the liver was less than 1%, with the spleen showing approximately 3% of the total expression.[1] This lung-specific delivery profile makes this compound a compelling candidate for mRNA-based therapies targeting respiratory diseases.

DLin-MC3-DMA: The Liver-Targeting Benchmark

DLin-MC3-DMA is arguably the most well-characterized ionizable lipid for nucleic acid delivery, famous for its role in the first FDA-approved siRNA therapeutic, Onpattro. LNPs formulated with DLin-MC3-DMA are known for their robust and preferential accumulation in the liver.[2][3] This liver tropism is a hallmark of many ionizable lipid-based LNPs and has been leveraged for therapies targeting the production of proteins in hepatocytes. While the liver is the primary target, some expression in the spleen is also commonly observed.[8]

Quantitative In Vivo Biodistribution Data

The following table summarizes the in vivo biodistribution data from a study utilizing an this compound-based LNP formulation for luciferase mRNA delivery in mice.[1] This is contrasted with the generally accepted biodistribution profile of DLin-MC3-DMA based on extensive literature.

OrganThis compound LNP (% Luciferase Expression)[1]DLin-MC3-DMA LNP (Predominant Target)
Lungs >95%Minor
Liver <1%Primary
Spleen ~3%Secondary

LNP Formulation and Physicochemical Properties

The composition of the LNP formulation is critical to its performance. Below are the typical formulations for LNPs based on this compound and DLin-MC3-DMA.

LNP Composition and Characteristics
ParameterThis compound LNP (Gueguen et al., 2024)[1]DLin-MC3-DMA LNP (Typical)[3][9]
Active Lipid 40% this compound50% DLin-MC3-DMA
Ionizable Lipid 30% DODMA-
Helper Lipid 10% DPyPE10% DSPC
Cholesterol 18.5%38.5%
PEG-Lipid 1.5% DSG-PEG20001.5% DMG-PEG
Size (nm) 97 ± 1~80-100
Polydispersity Index (PDI) 0.089<0.2
Zeta Potential (mV) +12Near-neutral
Encapsulation Efficiency 98.0%>90%

Experimental Methodologies

Reproducibility is key in scientific research. The following sections detail the experimental protocols for LNP formulation and in vivo evaluation as described in the cited literature.

LNP Formulation Workflow

The general workflow for preparing mRNA-loaded LNPs involves the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the mRNA. This process, often performed using a microfluidic device, leads to the self-assembly of the LNPs with the mRNA encapsulated within.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipids Lipids (this compound or DLin-MC3-DMA, Helper Lipid, Cholesterol, PEG-Lipid) dissolved in Ethanol (B145695) mixing Rapid Mixing (e.g., Microfluidics) lipids->mixing mrna mRNA in Acidic Buffer (e.g., Citrate (B86180) pH 4.0) mrna->mixing dialysis Dialysis / Purification (to remove ethanol and raise pH) mixing->dialysis characterization Characterization (Size, PDI, Zeta Potential, Encapsulation) dialysis->characterization final_lnp mRNA-LNP Formulation characterization->final_lnp

LNP Formulation Workflow

Protocol for this compound LNP Formulation (5-Component System) [1]

  • Lipid Stock Preparation: Prepare stock solutions of this compound, DODMA, DPyPE, Cholesterol, and DSG-PEG2000 in absolute ethanol.

  • Organic Phase Preparation: Mix the lipid stock solutions to achieve a final molar ratio of 40% this compound, 30% DODMA, 10% DPyPE, 18.5% Cholesterol, and 1.5% DSG-PEG2000.

  • Aqueous Phase Preparation: Dilute the mRNA to the desired concentration in an acidic buffer (e.g., 10 mM sodium acetate, pH 4.0).

  • Microfluidic Mixing: Use a microfluidic mixing device (e.g., NanoAssemblr™) to combine the organic and aqueous phases at a defined flow rate and ratio (typically 3:1 aqueous to organic).

  • Purification: Remove the ethanol and raise the pH by dialyzing the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4.

  • Characterization: Analyze the final LNP formulation for particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Protocol for DLin-MC3-DMA LNP Formulation (4-Component System) [9]

  • Lipid Stock Preparation: Prepare stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG in absolute ethanol.

  • Organic Phase Preparation: Combine the lipid stock solutions to achieve a final molar ratio of 50% DLin-MC3-DMA, 10% DSPC, 38.5% Cholesterol, and 1.5% DMG-PEG.

  • Aqueous Phase Preparation: Dissolve the mRNA in an acidic buffer (e.g., 25 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic device to rapidly mix the ethanolic lipid solution with the aqueous mRNA solution.

  • Purification: Perform dialysis against PBS (pH 7.4) to remove ethanol and neutralize the formulation.

  • Characterization: Assess the physicochemical properties of the LNPs, including size, PDI, and encapsulation efficiency.

In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo performance of mRNA-LNP formulations.

In_Vivo_Workflow start mRNA-LNP Formulation (this compound or DLin-MC3-DMA) injection Intravenous (i.v.) Injection into Mouse Model start->injection wait Incubation Period (e.g., 24 hours) injection->wait imaging In Vivo Bioluminescence Imaging (for Luciferase mRNA) wait->imaging ex_vivo Ex Vivo Organ Imaging and Quantification imaging->ex_vivo analysis Data Analysis: Biodistribution Profile ex_vivo->analysis

In Vivo mRNA Delivery and Biodistribution Analysis

Protocol for In Vivo mRNA Delivery and Biodistribution Analysis [1]

  • Animal Model: Utilize a suitable mouse model (e.g., C57BL/6).

  • LNP Administration: Administer a defined dose of the mRNA-LNP formulation (e.g., 7.5 µg of luciferase mRNA per mouse) via intravenous (retro-orbital or tail vein) injection.

  • Expression Period: Allow for protein expression over a specified time course (e.g., 24 hours).

  • Bioluminescence Imaging: For mRNA encoding a reporter protein like luciferase, administer the substrate (e.g., D-luciferin) and perform in vivo imaging using a system like an IVIS to visualize the location and intensity of protein expression.

  • Ex Vivo Analysis: Following in vivo imaging, euthanize the animals and harvest key organs (liver, lungs, spleen, etc.). Perform ex vivo imaging on the isolated organs to quantify the luminescence signal in each tissue.

  • Data Quantification: Analyze the imaging data to determine the percentage of total luminescence signal originating from each organ, thereby establishing the biodistribution profile of the LNP formulation.

Safety and Immunogenicity

DLin-MC3-DMA: As a component of a clinically approved drug, DLin-MC3-DMA has a well-documented safety profile. Ionizable lipids, in general, are considered to have a better safety profile than permanently cationic lipids because their neutral charge at physiological pH reduces non-specific interactions with cell membranes and blood components. However, infusion-related reactions have been reported in patients receiving Onpattro.[10] Furthermore, ionizable lipids can have intrinsic adjuvant activity and may trigger inflammatory responses.[10]

This compound: this compound is a permanently cationic lipid, which traditionally raises more concerns about toxicity compared to ionizable lipids.[6] However, the manufacturer states that proof-of-concept studies have shown that this compound improves drug efficiency and formulation stability with no additional safety concerns.[7] The available Safety Data Sheet (SDS) for this compound classifies it as an acute oral, dermal, and inhalation toxicant (Category 4), a skin and eye irritant (Category 2), and a potential respiratory irritant. It is important to note that this classification is for the pure substance, and the toxicity profile of the final LNP formulation may differ. More comprehensive studies on the immunogenicity and long-term safety of this compound-containing LNPs are needed.

Conclusion and Future Perspectives

The choice between this compound and DLin-MC3-DMA for mRNA delivery is fundamentally a choice of target.

DLin-MC3-DMA remains the undisputed benchmark for liver-directed mRNA delivery. Its extensive validation and clinical precedent make it a reliable choice for therapies aimed at correcting protein deficiencies or expressing therapeutic proteins in the liver.

This compound emerges as a promising new tool for applications requiring lung-targeted mRNA delivery. The preclinical data showing highly efficient lung expression opens up new possibilities for treating respiratory diseases with mRNA therapeutics. Its cationic nature and 5-component formulation represent a departure from the standard ionizable LNP paradigm, highlighting the expanding toolbox available to LNP formulation scientists.

For researchers and drug developers, the selection process should be guided by the therapeutic goal. For liver-centric applications, DLin-MC3-DMA provides a well-trodden and effective path. For those venturing into pulmonary applications, this compound offers a compelling, albeit newer, alternative that warrants further investigation and validation. As the field of mRNA delivery continues to advance, the development of lipids with diverse and tunable organ tropism will be essential to unlocking the full therapeutic potential of mRNA.

References

A Comparative Guide to IM21.7c and Other Leading Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA-based therapeutics and vaccines is rapidly evolving, with the lipid nanoparticle (LNP) delivery system playing a pivotal role. At the heart of these LNPs are ionizable lipids, which are critical for encapsulating and facilitating the intracellular delivery of mRNA. This guide provides an objective comparison of the novel ionizable lipid IM21.7c against other widely used alternatives, namely DLin-MC3-DMA, ALC-0315, and SM-102, supported by experimental data.

Overview of Ionizable Lipids

Ionizable lipids are amphiphilic molecules with a unique characteristic: they possess a positive charge at acidic pH and are neutral at physiological pH. This property is crucial for their function. In the acidic environment during LNP formulation, the positive charge allows for efficient complexation with negatively charged mRNA. Upon entering the body, the neutral charge at physiological pH reduces toxicity and non-specific interactions. Once inside the cell, within the acidic environment of the endosome, the lipid regains its positive charge, facilitating endosomal escape and the release of mRNA into the cytoplasm.

This compound (LipidBrick® this compound) is a novel, patent-protected cationic lipid with an imidazolium-based polar head.[1][2][3] It is designed to confer an overall positive charge to LNPs, even at physiological pH, which influences their biodistribution.[1][4] This characteristic is reported to enable a wider in vivo biodistribution with reduced liver accumulation and increased targeting to the lungs and spleen.[4]

DLin-MC3-DMA (MC3) was a key component in the first FDA-approved siRNA therapeutic, Onpattro. It has been extensively studied and serves as a benchmark for hepatic delivery of nucleic acids.

ALC-0315 and SM-102 are two other prominent ionizable lipids, famously used in the Pfizer-BioNTech and Moderna COVID-19 mRNA vaccines, respectively. They have demonstrated high efficiency for intramuscular mRNA delivery and subsequent protein expression.

Quantitative Performance Comparison

The following tables summarize the key physicochemical properties and in vivo performance of LNPs formulated with this compound and the other leading ionizable lipids.

Table 1: Physicochemical Properties of LNPs

PropertyThis compound-based LNPDLin-MC3-DMA-based LNPALC-0315-based LNPSM-102-based LNP
Size (nm) < 100[5]~80-100~80-90[6]~75-80[6]
Polydispersity Index (PDI) Low (specific value not stated)≤ 0.25[7]Low (specific value not stated)Low (specific value not stated)
Zeta Potential (mV) Positive[5]Near-neutralNear-neutralNear-neutral
mRNA Encapsulation Efficiency (%) High[5]> 90[7]> 95[6]> 95[6]

Table 2: In Vivo Performance Comparison

ParameterThis compound-based LNPDLin-MC3-DMA-based LNPALC-0315-based LNPSM-102-based LNP
Primary Target Organs Lungs, Spleen[5]LiverMuscle (intramuscular), Liver (intravenous)Muscle (intramuscular), Liver (intravenous)
Relative Transfection Efficiency Effective in vitro transfection[5]High in hepatocytesHighModerately higher than ALC-0315 for intramuscular delivery[6]
Key Reported Advantage Altered biodistribution, reduced liver targeting[5]Potent hepatic gene silencingHigh efficiency in mRNA vaccinesHigh efficiency in mRNA vaccines, good stability[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are outlines of key experimental protocols.

LNP Formulation via Microfluidics

Lipid nanoparticles are typically formulated by the rapid mixing of a lipid-containing organic phase (e.g., ethanol) with an mRNA-containing aqueous phase (e.g., citrate (B86180) or acetate (B1210297) buffer at acidic pH) using a microfluidic device.

Materials:

  • Ionizable lipid (this compound, DLin-MC3-DMA, ALC-0315, or SM-102)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA encoding a reporter protein (e.g., Firefly Luciferase)

  • Ethanol (B145695)

  • Low pH buffer (e.g., 10 mM Sodium Acetate, pH 4.0)[3]

  • PBS, pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr™)[3]

Procedure:

  • Prepare a stock solution of the lipids in ethanol at the desired molar ratio. For example, a common molar ratio for DLin-MC3-DMA LNPs is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).[8]

  • Dilute the mRNA in the low pH buffer.

  • Set up the microfluidic system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[3]

  • The rapid mixing in the microfluidic channels leads to the self-assembly of LNPs.

  • The resulting LNP solution is then dialyzed against PBS to remove the ethanol and raise the pH.

  • Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency.

In Vitro mRNA Transfection and Luciferase Assay

This assay is used to determine the efficiency of LNP-mediated mRNA delivery and subsequent protein expression in cultured cells.

Materials:

  • LNPs encapsulating Firefly Luciferase mRNA

  • Mammalian cell line (e.g., Caco-2, HEK293T)

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Dilute the mRNA-LNPs in cell culture medium to the desired concentrations.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.

In Vivo Biodistribution Study in Mice

This experiment tracks the localization of LNPs and the site of protein expression after administration in a living animal.

Materials:

  • LNPs encapsulating Firefly Luciferase mRNA

  • Laboratory mice (e.g., BALB/c)

  • D-luciferin (substrate for luciferase)

  • In vivo imaging system (IVIS)

Procedure:

  • Administer the mRNA-LNPs to mice via the desired route (e.g., intravenous injection).

  • At various time points post-injection, administer D-luciferin to the mice (e.g., via intraperitoneal injection).

  • Anesthetize the mice and place them in the IVIS imaging chamber.

  • Acquire bioluminescence images to detect the light emitted from tissues where luciferase is being expressed.

  • For more detailed analysis, organs can be harvested for ex vivo imaging to quantify the signal in specific tissues.[9]

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate a typical LNP experimental workflow, the mechanism of endosomal escape, and the logical relationship in lipid screening.

LNP_Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_evaluation Evaluation lipids Lipids in Ethanol mixing Microfluidic Mixing lipids->mixing mrna mRNA in Acidic Buffer mrna->mixing lnps mRNA-LNPs mixing->lnps size Size & PDI lnps->size zeta Zeta Potential lnps->zeta ee Encapsulation Efficiency lnps->ee invitro In Vitro Transfection lnps->invitro invivo In Vivo Biodistribution lnps->invivo

Caption: A typical experimental workflow for LNP formulation and evaluation.

Endosomal_Escape cluster_cell Cell lnp LNP (Neutral) endocytosis Endocytosis lnp->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome protonation Lipid Protonation endosome->protonation destabilization Membrane Destabilization protonation->destabilization release mRNA Release destabilization->release translation Translation release->translation protein Protein translation->protein

Caption: The proposed mechanism of LNP endosomal escape.

Lipid_Screening_Logic start Define Therapeutic Goal (e.g., Liver vs. Lung Targeting) library Ionizable Lipid Library (this compound, MC3, ALC-0315, SM-102, etc.) start->library formulate Formulate LNPs library->formulate test In Vitro & In Vivo Screening formulate->test analyze Analyze Data (Efficiency, Biodistribution, Toxicity) test->analyze select Select Lead Candidate analyze->select

Caption: Logical flow for selecting an optimal ionizable lipid.

References

Revolutionizing mRNA Delivery: In Vivo Validation of IM21.7c Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel cationic lipid, IM21.7c, is challenging the landscape of lipid nanoparticle (LNP) technology for mRNA therapeutics.[1][2] Preclinical in vivo data demonstrates a significant shift in biodistribution, with preferential expression in the lungs and spleen over the liver, a common destination for conventional LNP formulations.[3][4][5] This unique targeting capability, attributed to its imidazolium (B1220033) polar head, presents new avenues for treating a range of diseases.[3][4][6] This guide provides a comprehensive comparison of this compound's in vivo performance against established alternatives, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Alternative Lipids

The in vivo efficacy of LNP formulations is primarily assessed by the biodistribution and expression level of a reporter gene, typically luciferase, following systemic administration in animal models. The data presented below summarizes the key performance indicators of LNPs formulated with this compound compared to those formulated with the widely used cationic lipid DOTAP and the clinically relevant ionizable lipids ALC-0315 and SM-102.

Lipid ComponentPrimary Organ(s) of ExpressionRelative Expression Level (vs. Liver)Reference Experimental Model
This compound Lungs, SpleenLung: >95% Spleen: ~3% Liver: <1%Intravenous injection of FLuc mRNA (7.5 µg) in mice
DOTAP/DODMA Spleen, LiverSpleen dominantIntravenous injection of Luciferase mRNA in mice
ALC-0315 Liver, SpleenLiver dominantIntravenous injection of luciferase mRNA in mice
SM-102 Liver, SpleenLiver dominantIntramuscular injection of Luc mRNA in mice

Experimental Methodologies

The following protocols outline the key in vivo experiments for validating the performance of LNP-formulated mRNA.

In Vivo Biodistribution Study Using Luciferase Reporter Gene

Objective: To determine the organ-specific expression of mRNA delivered by LNPs.

Materials:

  • LNP-formulated mRNA encoding Firefly Luciferase (FLuc)

  • BALB/c mice (female, 6-8 weeks old)

  • D-Luciferin, potassium salt

  • In Vivo Imaging System (IVIS)

  • Anesthesia machine with isoflurane

Protocol:

  • Animal Acclimatization: Acclimate mice for at least one week prior to the experiment.

  • LNP Administration: Administer a single dose of LNP-formulated FLuc mRNA (e.g., 7.5 µg of mRNA per mouse) via intravenous (retro-orbital) injection.

  • Bioluminescence Imaging: At a predetermined time point post-injection (e.g., 24 hours), anesthetize the mice using isoflurane.

  • Substrate Administration: Inject D-Luciferin (150 mg/kg) intraperitoneally.

  • Image Acquisition: After 10-15 minutes, acquire bioluminescence images using an IVIS.

  • Ex Vivo Analysis: Following in vivo imaging, euthanize the mice and harvest key organs (liver, lungs, spleen, heart, kidneys).

  • Ex Vivo Imaging: Arrange the harvested organs in a petri dish and acquire bioluminescence images to quantify organ-specific luciferase expression.

  • Data Analysis: Quantify the bioluminescent signal (total flux in photons/second) from each organ using the imaging software.

Signaling Pathways and Experimental Workflow

The unique biodistribution of this compound-formulated LNPs is attributed to its distinct physicochemical properties, which influence its interaction with blood components and target cells.

This compound LNP In Vivo Biodistribution Pathway cluster_0 Systemic Circulation cluster_1 Organ Targeting cluster_2 Cellular Uptake and Expression IV_Injection Intravenous Injection of this compound-LNP-mRNA Blood_Components Interaction with Blood Components IV_Injection->Blood_Components IM21_7c_LNP Positively Charged This compound LNP Blood_Components->IM21_7c_LNP Lung_Endothelium Anionic Endothelial Cells in Lungs IM21_7c_LNP->Lung_Endothelium Electrostatic Interaction Spleen_Cells Spleen Macrophages/ Dendritic Cells IM21_7c_LNP->Spleen_Cells Liver_Hepatocytes Liver Hepatocytes (Reduced Uptake) IM21_7c_LNP->Liver_Hepatocytes Endocytosis Endocytosis Lung_Endothelium->Endocytosis Spleen_Cells->Endocytosis Endosomal_Escape Endosomal Escape Endocytosis->Endosomal_Escape mRNA_Translation mRNA Translation into Luciferase Protein Endosomal_Escape->mRNA_Translation Bioluminescence Bioluminescence (Luciferase Activity) mRNA_Translation->Bioluminescence

Caption: Proposed mechanism for this compound LNP biodistribution.

The experimental workflow for validating the in vivo performance of novel lipids like this compound follows a systematic process from formulation to data analysis.

Experimental Workflow for In Vivo LNP Validation LNP_Formulation LNP Formulation (this compound, Alternatives) Characterization Physicochemical Characterization (Size, Zeta, Encapsulation) LNP_Formulation->Characterization Animal_Model Animal Model Selection (e.g., BALB/c mice) Characterization->Animal_Model Administration Systemic Administration (e.g., IV injection) Animal_Model->Administration InVivo_Imaging In Vivo Bioluminescence Imaging (IVIS) Administration->InVivo_Imaging ExVivo_Analysis Ex Vivo Organ Imaging and Quantification InVivo_Imaging->ExVivo_Analysis Data_Analysis Comparative Data Analysis and Interpretation ExVivo_Analysis->Data_Analysis

Caption: Workflow for in vivo validation of LNP performance.

References

A Comparative Guide to IM21.7c: A Novel Cationic Lipid for Preclinical mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics and vaccines is rapidly evolving, with lipid nanoparticle (LNP) delivery systems playing a pivotal role. This guide provides a comparative analysis of the novel cationic lipid, IM21.7c, against established ionizable lipids—SM-102, ALC-0315, and DLin-MC3-DMA (MC3)—used in preclinical and clinical development.

Executive Summary

This compound, a key component of the LipidBrick® platform, is a novel cationic lipid designed to optimize the biodistribution of mRNA-LNPs. Preclinical data suggests that LNPs formulated with this compound exhibit a distinct biodistribution profile, with enhanced delivery to the lungs and spleen and reduced accumulation in the liver compared to conventional ionizable lipids. This characteristic presents a promising avenue for therapeutic applications targeting these organs. In contrast, established lipids such as SM-102, ALC-0315, and MC3 have a well-documented history of potent hepatic and intramuscular delivery, leading to their successful use in approved therapeutics. This guide will delve into the available preclinical data for each lipid, offering a comparative overview of their physicochemical properties, biodistribution, and efficacy in various models.

Physicochemical Properties of LNP Formulations

The composition and characteristics of LNPs are critical determinants of their in vivo performance. The following table summarizes the typical physicochemical properties of LNPs formulated with this compound and its key comparators.

Cationic/Ionizable LipidHelper LipidsMolar RatioSize (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
This compound DODMA, DPyPE, Cholesterol, DSG-PEG200040:30:10:18.5:1.597 ± 10.089+1298.0[1]
SM-102 DSPC, Cholesterol, DMG-PEG200050:10:38.5:1.5~80-100< 0.1-5 to -10> 90[2][3]
ALC-0315 DSPC, Cholesterol, ALC-015946.3:9.4:42.7:1.6~80-100< 0.2~ -2> 90[4][5]
DLin-MC3-DMA DSPC, Cholesterol, PEG-DMG50:10:38.5:1.5~70-90< 0.1~ -4> 95[6]

Preclinical Biodistribution

A key differentiator of this compound is its altered biodistribution profile. The permanent positive charge of this compound-containing LNPs is thought to influence their interaction with serum proteins and cell surfaces, leading to different organ tropism.

Cationic/Ionizable LipidPrimary Organ(s) of Accumulation (Intravenous Administration)Secondary Organ(s)Liver AccumulationReference
This compound Lungs (>95%)Spleen (~3%)Low (<1%)[1]
SM-102 LiverSpleen, Adrenal GlandsHigh[7]
ALC-0315 LiverSpleenHigh[4][8]
DLin-MC3-DMA LiverSpleenHigh[6]

Preclinical Efficacy in Oncology Models

While direct comparative efficacy studies are limited, the following table summarizes preclinical findings for mRNA-LNPs in oncology models using the comparator lipids. Data for this compound in a therapeutic oncology model is not yet publicly available.

Ionizable LipidCancer ModelmRNA CargoKey FindingsReference
SM-102 B16F10 MelanomaOVA antigenInduced robust anti-tumor CD8+ T cell response.[9]
ALC-0315 B16F10 MelanomaOVA antigenLN-targeting LNP showed improved CD8+ T cell response and tumor growth inhibition compared to a standard ALC-0315 formulation.[8]
DLin-MC3-DMA Ovarian CancerCas9 mRNA & sgRNAAchieved up to ~80% gene editing in tumor cells, significantly inhibiting tumor growth.[1]
SM-102 Colorectal CancerEpCAM-CD3 bispecific antibodyIntratumoral delivery of mRNA-LNPs with T cells significantly blocked tumor growth.[10]

Preclinical Efficacy in Vaccine Models

The performance of these lipids has been extensively evaluated in preclinical vaccine models, primarily for infectious diseases.

Ionizable LipidVaccine ModelmRNA AntigenKey FindingsReference
SM-102 SARS-CoV-2Spike proteinOutperforms ALC-0315 in inducing antibody production in mice.[11][12]
ALC-0315 SARS-CoV-2RBDElicited higher levels of IgG and its subclasses and enhanced activation of dendritic cells and T cells compared to MC3.[5][6]
DLin-MC3-DMA HIVp55GagInduced a Th2-biased antibody response when administered subcutaneously.[2]
SM-102 & ALC-0315 SARS-CoV-2Spike proteinBoth induced strong anti-spike IgG responses.

Experimental Methodologies

A summary of the typical experimental protocols used in the cited preclinical studies is provided below.

LNP Formulation: Lipid nanoparticles are typically formulated by rapidly mixing an ethanol (B145695) phase containing the lipids (cationic/ionizable lipid, helper lipids, cholesterol, and PEG-lipid) with an aqueous phase containing the mRNA at an acidic pH. The resulting mixture is then dialyzed against a neutral buffer to form the final LNPs.

Animal Models: Commonly used mouse strains for biodistribution and efficacy studies include BALB/c and C57BL/6 mice. For oncology studies, tumor-bearing mouse models are established by subcutaneous or intravenous injection of cancer cells.

In Vivo Biodistribution Studies: mRNA encoding a reporter protein, such as Firefly Luciferase (FLuc), is encapsulated in the LNPs and administered to animals, typically via intravenous or intramuscular injection. At various time points, animals are imaged using an in vivo imaging system (IVIS) to quantify the bioluminescence in different organs.

Oncology Efficacy Studies: Tumor-bearing animals are treated with mRNA-LNPs encoding a therapeutic protein (e.g., an antigen for a cancer vaccine, a cytokine, or a tumor-suppressing protein). Tumor growth is monitored over time, and at the end of the study, tumors may be excised and weighed. Immune responses, such as the activation of tumor-infiltrating lymphocytes, are often assessed by flow cytometry.

Vaccine Efficacy Studies: Animals are immunized with mRNA-LNPs encoding a specific antigen from a pathogen. At different time points post-vaccination, blood samples are collected to measure the levels of antigen-specific antibodies (e.g., IgG) by ELISA. The cellular immune response, such as the activation of T cells, can be evaluated by techniques like ELISpot or intracellular cytokine staining.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved, the following diagrams are provided.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream cluster_cell Target Cell LNP mRNA-LNP Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Ribosome Ribosome Cytoplasm->Ribosome mRNA Translation Protein Therapeutic Protein Ribosome->Protein Protein Synthesis Preclinical_Workflow cluster_setup Experiment Setup cluster_execution Treatment & Monitoring cluster_analysis Endpoint Analysis A LNP Formulation (this compound vs. Alternatives) C LNP Administration (e.g., Intravenous) A->C B Animal Model (e.g., Tumor-bearing mice) B->C D Monitor Tumor Growth C->D G Assess Biodistribution (e.g., IVIS Imaging) C->G E Measure Tumor Volume/Weight D->E F Analyze Immune Response (e.g., Flow Cytometry) D->F

References

A Head-to-Head Comparison of Cationic Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

The success of mRNA vaccines has spotlighted the critical role of delivery systems, with lipid nanoparticles (LNPs) emerging as the clinical gold standard.[1][2] At the heart of these LNPs are cationic lipids, whose primary functions are to electrostatically complex with the negatively charged mRNA, facilitate endosomal escape, and ultimately ensure the mRNA cargo reaches the cytoplasm for protein translation.[][4] This guide provides a head-to-head comparison of prominent cationic lipids, presenting key performance data, experimental protocols, and workflow visualizations for researchers in drug development.

Evolution from Permanent to Ionizable Cationic Lipids

Early formulations utilized permanently cationic lipids, which possess a constant positive charge at physiological pH.[4][5] While effective at complexing with mRNA, their persistent positive charge often leads to cytotoxicity and rapid clearance by the immune system.[5][6] This led to the development of ionizable cationic lipids, which are now the cornerstone of clinically approved mRNA therapies.[1][7][8] These lipids are engineered to be near-neutral at physiological pH (~7.4) but become protonated and thus positively charged in the acidic environment of the endosome (pH 5.0-6.0).[1][9] This pH-sensitivity is crucial for minimizing toxicity during circulation and maximizing efficacy by promoting the disruption of the endosomal membrane to release the mRNA cargo.[4][9][10]

Comparative Performance of Key Cationic Lipids

The selection of a cationic lipid is a critical determinant of an LNP's potency, biodistribution, and safety profile. Below is a comparison of commonly studied and clinically relevant cationic lipids.

Permanently Cationic Lipids

These are foundational lipids primarily used in preclinical research. Their simple structure and low cost make them valuable tools for initial screening and in vitro studies.[5][11]

Lipid NameCommon Helper Lipid(s)Key Characteristics & Performance Notes
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)DOPE, CholesterolOne of the most widely used cationic lipids; maintains a positive charge at all physiological pHs.[11] Formulations can achieve high mRNA loading efficiency (80-100%).[5] Often associated with higher in vitro cytotoxicity compared to ionizable lipids.[6]
DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride)DOPEThe first synthetic cationic lipid developed for nucleic acid delivery.[5] Similar to DOTAP, it has a permanent positive charge. Structural modifications to the linker and tail domains have been shown to impact transfection efficiency.[12]
DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl] cholesterol)DOPEA cholesterol-based cationic lipid. Used in combination with DOPE, it has been optimized for mRNA delivery in cancer cell lines, achieving encapsulation efficiencies of up to 62% with good biocompatibility.[13]
Ionizable Cationic Lipids

These lipids are central to the clinical success of mRNA therapeutics, offering a superior balance of efficacy and safety. The most prominent examples are those used in the FDA-approved COVID-19 vaccines and the first approved siRNA therapeutic, Onpattro®.[5][8][14]

Lipid NameKey Application(s)In Vitro PerformanceIn Vivo Performance
Dlin-MC3-DMA (MC3) Onpattro® (siRNA therapeutic)Effective for siRNA delivery. Lower mRNA protein expression compared to newer lipids.[14][15]Lower protein expression in zebrafish embryos compared to ALC-0315 and SM-102.[14]
SM-102 Moderna COVID-19 VaccineSuperior in inducing protein expression and antigen-specific T cell proliferation in cell cultures compared to MC3 and ALC-0315.[14][15]Yielded high protein expression levels in zebrafish, comparable to ALC-0315.[14] Showed similar immunization efficacy in mice to ALC-0315 and MC3 in one study.[15]
ALC-0315 Pfizer-BioNTech COVID-19 VaccineEfficiently taken up by cells, but with lower protein expression in vitro compared to SM-102.[14][15]Yielded high protein expression levels in zebrafish, nearly identical to SM-102 and significantly higher than MC3.[14][15]

Note: A critical finding across multiple studies is the weak correlation between in vitro and in vivo outcomes, emphasizing the necessity of animal model validation for any LNP formulation.[14][15]

Key Experimental Protocols & Workflows

Reproducible results in LNP formulation and testing hinge on standardized protocols. Below are summarized methodologies for key experimental steps.

Diagram: LNP-mRNA Formulation and Characterization Workflow

G cluster_form Formulation cluster_purify Purification cluster_char Characterization p1 Prepare Lipid Stock (Cationic Lipid, Helper, Cholesterol, PEG) in Ethanol (B145695) f1 Rapid Mixing (Microfluidic Device) p1->f1 p2 Prepare mRNA Stock in Acidic Aqueous Buffer (e.g., Sodium Acetate, pH 4.0) p2->f1 u1 Buffer Exchange & Concentration (e.g., Dialysis, Tangential Flow Filtration) f1->u1 c1 Particle Size & PDI (Dynamic Light Scattering) u1->c1 c2 Zeta Potential u1->c2 c3 Encapsulation Efficiency (RiboGreen Assay) u1->c3 c4 Sterile Filtration c3->c4 end end

Caption: Workflow for mRNA-LNP formulation and quality control.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the self-assembly of LNPs by rapidly mixing lipid and mRNA solutions.[][17]

  • Preparation of Solutions:

    • Lipid Phase: Dissolve the ionizable/cationic lipid, DSPC (phospholipid), cholesterol, and PEG-lipid in absolute ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[][18] The total lipid concentration is typically around 25 mM.[18]

    • Aqueous Phase: Dissolve the mRNA transcript in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0). The acidity ensures the ionizable lipid is protonated for efficient encapsulation.[]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Place the syringes onto a microfluidic mixing device (e.g., NanoAssemblr).

    • Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1.[]

    • Initiate mixing. The rapid change in solvent polarity causes the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is often diluted with a neutral buffer (e.g., PBS, pH 7.4) to halt further assembly.

    • Purify the LNPs and exchange the buffer from the ethanol/acetate mixture to a final formulation buffer (e.g., PBS) using methods like dialysis or tangential flow filtration (TFF).[19] This step removes residual ethanol and non-encapsulated mRNA.

Protocol 2: Characterization of mRNA-LNPs
  • Particle Size and Polydispersity Index (PDI):

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). An acceptable LNP formulation typically has a size between 80-120 nm and a PDI < 0.2.[]

  • mRNA Encapsulation Efficiency (EE):

    • Use a fluorescent dye assay like RiboGreen, which selectively binds to nucleic acids.[]

    • Measure the fluorescence of the LNP sample before (total mRNA) and after (free, unencapsulated mRNA) adding a lysing agent like Triton X-100.

    • Calculate EE % = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100. A high EE (>90%) is desirable.[]

  • In Vitro Transfection:

    • Culture target cells (e.g., HEK293T, HeLa) in appropriate media.[][19]

    • Add the mRNA-LNP solution (encoding a reporter protein like Luciferase or GFP) to the cells at various concentrations.

    • Incubate for 24-48 hours.

    • Assess protein expression via luminescence assay (for Luciferase) or flow cytometry/fluorescence microscopy (for GFP).[19]

Mechanism of Action and Key Structural Relationships

The journey of an mRNA-LNP from injection to protein expression is a multi-step process heavily influenced by the cationic lipid's structure.

Diagram: Cellular Delivery Pathway of an mRNA-LNP

G start mRNA-LNP in Circulation (pH 7.4, Neutral Surface) uptake Cellular Uptake (ApoE-mediated Endocytosis) start->uptake endosome LNP in Endosome (pH drops to 5.0-6.0) uptake->endosome protonation Ionizable Lipid Protonation (Becomes Positively Charged) endosome->protonation escape Endosomal Escape (Membrane disruption) protonation->escape release mRNA Release into Cytoplasm escape->release translation mRNA Translation (Protein Synthesis by Ribosomes) release->translation

Caption: Key steps in LNP-mediated mRNA delivery to the cell.

Diagram: Cationic vs. Ionizable Lipids

Caption: Comparison of permanently cationic and ionizable lipids.

The structure of the lipid's hydrophobic tails also plays a significant role. For example, the inclusion of unsaturated tails (containing double bonds) can increase the fluidity of lipid assemblies, which may enhance membrane fusion and improve endosomal escape.[9][20]

Conclusion and Future Outlook

The field of mRNA delivery has been revolutionized by the rational design of ionizable cationic lipids, which strike a crucial balance between efficacy and safety. While lipids like SM-102 and ALC-0315 have proven highly successful in vaccines, the search for next-generation lipids continues. Key areas of innovation include the development of biodegradable lipids that are broken down into benign metabolites, reducing long-term toxicity concerns.[21][22][23] Furthermore, novel lipids are being designed to target specific tissues beyond the liver, such as the lungs or spleen, by altering LNP surface properties and biodistribution.[7][24] As mRNA technology expands into therapeutics for cancer and genetic diseases, these advanced cationic lipids will be essential for unlocking its full potential.

References

Benchmarking IM21.7c: A Comparative Analysis Against Industry-Standard Lipids for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of nucleic acid therapeutics, the choice of delivery vehicle is paramount to ensuring efficacy and safety. This guide provides an objective comparison of IM21.7c, a novel cationic lipid, against industry-standard ionizable lipids for the formulation of lipid nanoparticles (LNPs) in mRNA delivery. The following analysis is based on publicly available data and is intended for researchers, scientists, and drug development professionals.

This compound is a cationic lipid featuring an imidazolium (B1220033) polar head, which imparts a permanent positive charge to the LNP surface.[1][2] This contrasts with the current industry-standard ionizable lipids, such as DLin-MC3-DMA and SM-102, which are designed to be near-neutral at physiological pH and become protonated in the acidic environment of the endosome.[3][4] This fundamental difference in charge characteristics is hypothesized to influence biodistribution and cellular uptake pathways.[5][6]

Quantitative Performance Comparison

The following tables summarize the key performance attributes of this compound in comparison to standard ionizable lipids. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various sources.

Table 1: In Vitro Transfection Efficiency

Lipid ComponentCell Line(s)Transfection Efficiency (Metric)Source
This compound Caco-2High (qualitative)[7]
DLin-MC3-DMA VariousHigh (Potent gene silencing)[8][9]
SM-102 VariousHigh (Used in Moderna COVID-19 vaccine)[4][10]
ALC-0315 VariousHigh (Used in Pfizer-BioNTech COVID-19 vaccine)[9][10]

Table 2: In Vivo Biodistribution and Protein Expression

Lipid ComponentPrimary Target Organ(s)Secondary Target Organ(s)Liver AccumulationRelative Protein ExpressionSource
This compound Lung, Spleen-ReducedEnhanced in lung and spleen[6][7][11]
DLin-MC3-DMA LiverSpleenHighHigh in liver[10][12]
SM-102 LiverSpleenHighHigh in liver[4][10]
ALC-0315 LiverSpleenHighHigh in liver[9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of lipid performance. Below are representative protocols for key experiments.

Protocol 1: LNP Formulation for In Vitro and In Vivo Studies

This protocol outlines the microfluidic mixing method for producing mRNA-loaded LNPs.

  • Lipid Stock Preparation: Dissolve this compound or a standard ionizable lipid (e.g., DLin-MC3-DMA), DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[9][13]

  • mRNA Preparation: Dilute the mRNA transcript (e.g., encoding Luciferase) in a low pH buffer, such as 10 mM sodium acetate (B1210297) at pH 4.[7]

  • Microfluidic Mixing: Combine the lipid-ethanol mixture and the mRNA-buffer solution using a microfluidic device (e.g., NanoAssemblr™) at a specified flow rate and volume ratio (typically 3:1 aqueous to organic phase).[7]

  • Purification and Buffer Exchange: Remove ethanol and exchange the buffer to a physiological pH (e.g., PBS) through dialysis or tangential flow filtration.[13]

  • Characterization: Analyze the resulting LNPs for particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Determine mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[2][14]

Protocol 2: In Vitro Transfection Efficiency Assay

This protocol describes how to assess the ability of LNPs to transfect cells in culture.

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293T, Huh7) in a 96-well plate at a density that ensures 70-90% confluency at the time of transfection.[13][15]

  • LNP Treatment: Dilute the mRNA-LNPs in a complete cell culture medium to the desired final mRNA concentration and add to the cells.[2]

  • Incubation: Incubate the cells with the LNP-mRNA complexes for 24-48 hours at 37°C in a CO2 incubator.[15]

  • Quantification of Protein Expression:

    • Luciferase Reporter: If using luciferase-encoding mRNA, lyse the cells and measure the bioluminescence using a luciferase assay system and a plate reader.[2]

    • Fluorescent Reporter (e.g., GFP): If using a fluorescent protein-encoding mRNA, analyze the percentage of fluorescent cells and the mean fluorescence intensity using flow cytometry or fluorescence microscopy.[16]

Protocol 3: In Vivo Biodistribution Study

This protocol details the procedure for evaluating the organ-specific delivery of LNPs in an animal model.

  • Animal Model: Utilize a suitable animal model, such as C57BL/6 mice.[12]

  • LNP Administration: Administer the mRNA-LNPs (typically encoding a reporter protein like luciferase or fluorescently labeled mRNA) via intravenous injection (e.g., tail vein or retro-orbital).[7][12]

  • In Vivo Imaging: At a predetermined time point post-injection (e.g., 6 hours), anesthetize the animals. If using luciferase, administer a D-luciferin substrate intraperitoneally and image the whole-body bioluminescence using an in vivo imaging system (IVIS).[2][17]

  • Ex Vivo Organ Analysis: Following in vivo imaging, euthanize the animals and excise the organs of interest (liver, spleen, lungs, heart, kidneys).[12]

  • Quantification: Image the excised organs to quantify the signal (bioluminescence or fluorescence) in each organ. The signal intensity is then typically normalized to the organ weight or total protein content.[7][12]

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and workflows involved in LNP-mediated mRNA delivery.

G cluster_formulation LNP Formulation Workflow lipid_prep 1. Lipid Stock Preparation (this compound or Standard Lipid, Helpers, PEG) in Ethanol mixing 3. Microfluidic Mixing lipid_prep->mixing mrna_prep 2. mRNA Preparation in Low pH Buffer mrna_prep->mixing purification 4. Purification & Buffer Exchange (Dialysis/TFF) mixing->purification characterization 5. LNP Characterization (DLS, RiboGreen) purification->characterization

LNP Formulation Workflow

G cluster_im217c This compound (Cationic Lipid) Pathway cluster_ionizable Standard Ionizable Lipid Pathway im217c_lnp This compound LNP (Permanently Positive Charge) cell_surface_im Electrostatic Interaction with Negatively Charged Cell Surface im217c_lnp->cell_surface_im uptake_im Endocytosis cell_surface_im->uptake_im endosome_im Endosome uptake_im->endosome_im escape_im Membrane Destabilization (Cationic Lipid-Mediated) endosome_im->escape_im Endosomal Membrane Interaction release_im mRNA Release to Cytoplasm escape_im->release_im ionizable_lnp Ionizable LNP (Neutral at Physiological pH) uptake_ion Endocytosis (ApoE-mediated for liver) ionizable_lnp->uptake_ion endosome_ion Endosome (Acidic pH) uptake_ion->endosome_ion protonation Ionizable Lipid Protonation (Becomes Positively Charged) endosome_ion->protonation pH drop escape_ion Hexagonal (HII) Phase Transition & Membrane Fusion protonation->escape_ion Interaction with Endosomal Lipids release_ion mRNA Release to Cytoplasm escape_ion->release_ion

Cellular Uptake and Endosomal Escape

References

IM21.7c in Therapeutic Development: A Comparative Guide to LNP-based mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics has revolutionized the landscape of medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their in vivo delivery. The composition of these LNPs, particularly the choice of the cationic or ionizable lipid, is a critical determinant of their efficacy, biodistribution, and safety profile. This guide provides a comparative analysis of IM21.7c, a novel cationic lipid, with established ionizable lipids used in therapeutic LNP formulations.

Performance Comparison of LNP Formulations

The selection of a lipid component for an LNP formulation significantly impacts its physicochemical properties and in vivo behavior. Below is a comparison of an LNP formulation containing this compound against formulations with the widely used ionizable lipids MC3, SM-102, and ALC-0315.

ParameterThis compound Formulation[1]MC3 FormulationSM-102 FormulationALC-0315 Formulation[2]
Lipid Composition (molar ratio) 40% this compound, 30% DODMA, 10% DPyPE, 18.5% Cholesterol, 1.5% DSG-PEG200050% DLin-MC3-DMA, 10% DSPC, 38.5% Cholesterol, 1.5% DMG-PEG200050% SM-102, 10% DSPC, 38.5% Cholesterol, 1.5% DMG-PEG2000[3]Not specified
Size (nm) 97 ± 1~80-90~80-100[1]< 100[2]
Polydispersity Index (PDI) 0.089< 0.2< 0.1< 0.2[2]
Zeta Potential (mV) +12AnionicNot specifiedNot specified
Encapsulation Efficiency (%) 98.0>80%>80%>90%[1]
Primary Organ Tropism (Intravenous) Lungs (>95%), Spleen (~3%)[1]Liver[4]Liver[4]Liver[2]
Liver Accumulation (Intravenous) <1%[1]High[4]Moderate to High[4]High[2]

Experimental Protocols

LNP Formulation via Microfluidic Mixing

A common method for producing LNPs is through microfluidic mixing, which allows for controlled and reproducible formulation.

  • Preparation of Lipid and mRNA Solutions:

    • The lipid components, including the cationic/ionizable lipid (e.g., this compound, MC3, SM-102, or ALC-0315), a helper phospholipid (e.g., DSPC or DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000), are dissolved in ethanol (B145695) to create the organic phase.[3]

    • The mRNA cargo is diluted in an aqueous buffer at a low pH (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[5]

  • Microfluidic Mixing:

    • The organic and aqueous phases are loaded into separate syringes and placed on a syringe pump connected to a microfluidic mixing cartridge (e.g., NanoAssemblr™).

    • The two phases are mixed at a defined flow rate ratio (typically 3:1 aqueous to organic) and total flow rate.[2] This rapid mixing process leads to the self-assembly of the lipids around the mRNA, forming the LNPs.

  • Purification and Concentration:

    • The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and non-encapsulated components.[2]

    • For in vivo studies, the LNPs may be concentrated using centrifugal filter units.[2]

In Vivo Biodistribution Study in Mice
  • Animal Model: BALB/c or C57BL/6 mice are commonly used for in vivo studies.[5]

  • Administration of mRNA-LNPs:

    • A solution of mRNA-LNPs encapsulating a reporter gene, such as Firefly Luciferase (FLuc), is diluted in sterile PBS.

    • A defined dose of the mRNA-LNP solution (e.g., 0.1-0.75 mg/kg of mRNA) is administered to the mice, typically via intravenous (tail vein) injection to assess systemic biodistribution.[2][5]

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 2, 6, 24 hours), the mice are anesthetized.

    • A substrate for the reporter enzyme (e.g., D-luciferin for luciferase) is administered via intraperitoneal injection.[5]

    • The biodistribution of the expressed reporter protein is visualized and quantified using an in vivo imaging system (IVIS).[5]

  • Ex Vivo Analysis:

    • Following the final in vivo imaging, the mice are euthanized, and major organs (liver, spleen, lungs, heart, kidneys, etc.) are harvested.

    • The organs can be imaged ex vivo to confirm the location of protein expression.

    • Alternatively, the organs can be homogenized, and the amount of reporter protein can be quantified using a luminometer or other appropriate assay to determine the percentage of expression in each organ.[6]

Mechanism of Action and Cellular Delivery

The delivery of mRNA to the cytoplasm of target cells by LNPs is a multi-step process. The cationic or ionizable lipid component is central to the crucial step of endosomal escape.

LNP_Uptake_and_Endosomal_Escape cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP Lipid Nanoparticle (LNP) (Neutral or Cationic Surface) endocytosis Endocytosis LNP->endocytosis Cellular Uptake early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome Maturation mRNA_release mRNA Release late_endosome->mRNA_release Endosomal Escape (Mediated by Cationic/Ionizable Lipid) cytoplasm Cytoplasm translation Translation (Ribosomes) mRNA_release->cytoplasm protein Therapeutic Protein translation->protein

Caption: LNP-mediated mRNA delivery and expression pathway.

The positively charged headgroup of cationic lipids like this compound, or the protonated amine of ionizable lipids in the acidic endosomal environment, interacts with the negatively charged lipids of the endosomal membrane. This interaction is thought to destabilize the membrane, leading to the formation of pores or the fusion of the LNP with the endosomal membrane, ultimately releasing the mRNA cargo into the cytoplasm where it can be translated into the therapeutic protein.

Experimental Workflow for LNP Development and Evaluation

The development and preclinical evaluation of a novel LNP formulation, such as one containing this compound, follows a structured workflow.

LNP_Development_Workflow formulation LNP Formulation (Microfluidics) characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) formulation->characterization in_vitro In Vitro Evaluation (Cellular Uptake, Transfection Efficiency, Cytotoxicity) characterization->in_vitro in_vivo In Vivo Studies (Animal Model) in_vitro->in_vivo biodistribution Biodistribution Analysis (In Vivo Imaging, Ex Vivo Organ Analysis) in_vivo->biodistribution efficacy Therapeutic Efficacy (Disease Model) in_vivo->efficacy safety Safety/Tolerability Assessment in_vivo->safety

Caption: Workflow for preclinical development of mRNA-LNP therapeutics.

This workflow ensures a comprehensive evaluation of the LNP's properties, from its initial formulation and characterization to its performance and safety in a biological context. The distinct biodistribution profile of LNPs formulated with this compound, with a preference for the lungs and spleen over the liver, highlights its potential for therapeutic applications where targeting these organs is desirable. Further preclinical studies in relevant disease models are warranted to fully elucidate the therapeutic potential of this novel cationic lipid.

References

Comparative Guide to Assessing the Immunogenicity of IM21.7c-Based LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of IM21.7c-based lipid nanoparticles (LNPs) against other common LNP formulations, with a focus on assessing immunogenicity. It is intended for researchers, scientists, and drug development professionals working with mRNA delivery systems.

Introduction to this compound-Based LNPs

This compound is a novel cationic lipid developed by Polyplus for the formulation of lipid nanoparticles for mRNA therapeutics and vaccines.[1][2] As a key "active lipid" in the LNP formulation, this compound is designed to protect the mRNA cargo and facilitate its delivery into cells.[3][4] A distinguishing feature of this compound is its imidazolium (B1220033) polar head group, which imparts an overall positive charge to the LNP.[3] This contrasts with many commonly used ionizable lipids, which are designed to be neutral at physiological pH.[5][6]

The developers of this compound, part of the LipidBrick® library, suggest that its unique cationic nature can modulate the biodistribution of LNPs.[3][4] Specifically, it is reported to enable broader biodistribution to tissues such as the lungs and spleen while reducing the liver accumulation often seen with conventional ionizable LNPs.[1][3][7] This altered biodistribution profile may have significant implications for the immunogenic response to the encapsulated mRNA antigen, making a thorough assessment of its immunogenicity crucial.

Performance Comparison: this compound vs. Conventional Ionizable Lipids

The immunogenicity of LNPs is a critical factor in vaccine development, as the lipid components themselves can act as adjuvants, influencing the strength and nature of the immune response.[8] Ionizable lipids are known to activate innate immune pathways, such as those involving Toll-like receptors (TLRs) and the NLRP3 inflammasome, which contributes to their adjuvant effect.[8][9][10] The following table summarizes the key characteristics of this compound-based LNPs compared to established LNP formulations utilizing common ionizable lipids like SM-102 and ALC-0315.

FeatureThis compound-Based LNPsConventional Ionizable LNPs (e.g., SM-102, ALC-0315)
Lipid Type Cationic Lipid (Imidazolium-based)[3]Ionizable Lipids (Tertiary amine structure)[11]
Charge at Physiological pH Positive[3]Generally Neutral (become protonated in acidic endosomes)[5]
Primary Biodistribution Reported to show increased delivery to lungs and spleen, with reduced liver accumulation[1][3][7]Primarily targets the liver due to apolipoprotein E (ApoE) binding[6]
Intellectual Property (IP) Marketed as having an independent patent owned by Polyplus®[1][4]Subject to various IP constraints from different developers.
Reported Advantages Wider biodistribution for applications beyond the liver; potential for modulating immune response via spleen/lung targeting.[1][7]Well-established for liver-targeted therapies and intramuscular vaccines; extensive clinical data available (e.g., COVID-19 vaccines).[11][12]
Potential Immunogenicity The cationic charge and altered biodistribution may influence interactions with immune cells in the spleen and lungs.Known to activate innate immune sensors (e.g., TLRs, NLRP3), contributing to adjuvant activity.[8]

Key Experimental Protocols for Immunogenicity Assessment

A comprehensive evaluation of LNP immunogenicity involves assessing both humoral (antibody-mediated) and cellular (T-cell-mediated) immune responses. Below are detailed protocols for standard assays.

Animal Immunization Protocol

This protocol outlines a general procedure for immunizing mice to evaluate the in vivo immunogenicity of an mRNA-LNP formulation.

  • Animal Model: Use 6-8 week old BALB/c or C57BL/6 mice (n=5-8 per group).[13][14] All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[15]

  • Vaccine Formulation: Prepare the mRNA-LNP formulation (e.g., encoding a model antigen like SARS-CoV-2 Spike protein) under sterile conditions.[16][17] A typical dose for mice is between 1 µg and 10 µg of mRNA in a 50-100 µL volume.[14][17]

  • Administration: Administer the vaccine via intramuscular (I.M.) injection into the thigh muscles.[14] Include a control group receiving empty LNPs or saline.[13][14]

  • Immunization Schedule: Perform a prime-boost immunization schedule. For example, administer a primary vaccination at Day 0 and a booster vaccination at Day 7, 14, or 21.[13][17]

  • Sample Collection: Collect blood samples via submandibular or tail vein bleed at specified time points (e.g., Day 14, Day 28, Day 35) to analyze serum for antibodies.[17] At the end of the experiment (e.g., Day 35), euthanize mice and harvest spleens to isolate splenocytes for cellular response assays.[17]

Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies

ELISA is used to quantify the levels of antigen-specific antibodies (e.g., IgG) in the serum of immunized animals.

  • Plate Coating: Coat 96-well ELISA plates with the recombinant target antigen (e.g., Spike protein) at a concentration of 1-2 µg/mL in a coating buffer (e.g., PBS). Incubate overnight at 4°C.

  • Washing & Blocking: Wash plates 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 5% non-fat milk or BSA) and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plates. Add serially diluted serum samples from immunized and control mice to the wells. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plates. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects the primary antibody isotype (e.g., anti-mouse IgG). Incubate for 1 hour at room temperature.

  • Detection: Wash the plates. Add a substrate solution (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically determined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.

ELISpot for Cytokine-Secreting T-Cells

The ELISpot assay quantifies the number of antigen-specific T-cells that secrete a particular cytokine (e.g., IFN-γ) upon re-stimulation.

  • Plate Preparation: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ). Incubate overnight at 4°C.

  • Cell Plating: Wash and block the plate. Isolate splenocytes from immunized mice. Add 2x10^5 to 5x10^5 splenocytes to each well.

  • Antigen Stimulation: Stimulate the cells in the wells with a peptide pool corresponding to the vaccine antigen.[17] Include a positive control (e.g., PMA/Ionomycin) and a negative control (media only).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for the cytokine. Incubate for 2 hours.

  • Signal Development: Wash the plate and add streptavidin-alkaline phosphatase (ALP). Incubate for 1 hour. Wash again and add the substrate (e.g., BCIP/NBT).

  • Analysis: Stop the reaction by washing with water once spots have formed. Dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

Visualizing Pathways and Processes

Diagrams created with Graphviz are provided below to illustrate key concepts in LNP immunogenicity assessment.

LNP_Immunogenicity_Pathway LNP mRNA-LNP Endosome Endosome LNP->Endosome Uptake NLRP3 NLRP3 Inflammasome LNP->NLRP3 Activation TLR TLR7/8 Endosome->TLR Sensing mRNA_release mRNA Release & Translation Endosome->mRNA_release Escape Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) TLR->Cytokines NLRP3->Cytokines Antigen_Presentation Antigen Presentation (MHC-I / MHC-II) mRNA_release->Antigen_Presentation T_Cell T-Cell Activation Antigen_Presentation->T_Cell

Caption: Innate immune signaling pathways activated by mRNA-LNPs in an antigen-presenting cell.

Immunogenicity_Workflow A 1. Formulate LNP (this compound vs. Control) B 2. Immunize Animal Model (e.g., BALB/c Mice) A->B C 3. Collect Samples B->C D Serum (Blood Collection) C->D E Splenocytes (Spleen Harvest) C->E F 4. Analyze Humoral Response D->F G 5. Analyze Cellular Response E->G H ELISA (Antigen-Specific IgG) F->H I ELISpot / Flow Cytometry (IFN-γ, T-Cell Subsets) G->I LNP_Comparison center LNP Formulations for mRNA Delivery im217c_node This compound-Based LNPs center->im217c_node ionizable_node Conventional Ionizable LNPs center->ionizable_node im_attr1 Lipid Type: Cationic im217c_node->im_attr1 im_attr2 Charge: Permanently Positive im217c_node->im_attr2 im_attr3 Biodistribution: Targets Spleen/Lungs im217c_node->im_attr3 ion_attr1 Lipid Type: Ionizable ionizable_node->ion_attr1 ion_attr2 Charge: pH-Dependent ionizable_node->ion_attr2 ion_attr3 Biodistribution: Primarily Liver ionizable_node->ion_attr3

References

IM21.7c: A Cationic Lipid Nanoparticle Platform for Targeted Lung and Spleen Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of IM21.7c-formulated lipid nanoparticles (LNPs) versus established ionizable lipid-based systems for specific cell-type targeting, providing researchers, scientists, and drug development professionals with essential data for informed decision-making in the field of nucleic acid delivery.

The landscape of therapeutic nucleic acid delivery is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of clinical translation. While traditional ionizable lipids have demonstrated significant success, particularly in liver-directed therapies and vaccines, there is a growing demand for technologies that can efficiently target other tissues and cell types. This compound, a novel cationic lipid, has emerged as a promising alternative for redirecting LNP biodistribution, primarily towards the lungs and spleen. This guide provides a comprehensive comparison of LNPs formulated with this compound against those formulated with the widely used ionizable lipids SM-102, ALC-0315, and DLin-MC3-DMA (MC3).

Performance Comparison: Biodistribution of LNP Formulations

The defining feature of this compound is its ability to modulate the surface charge of LNPs, thereby altering their in vivo biodistribution profile. The following tables summarize quantitative data from preclinical studies, illustrating the organ-specific expression of reporter genes delivered by LNPs formulated with different lipids.

Table 1: In Vivo Luciferase Expression after Intravenous Administration of this compound and DLin-MC3-DMA LNPs in Mice

Lipid FormulationLung (RLU/mg of proteins)Liver (RLU/mg of proteins)Spleen (RLU/mg of proteins)Reference
This compound-based LNP6.0 x 10⁶1.0 x 10⁵Comparable to MC3[1]
DLin-MC3-DMA-based LNP2.0 x 10⁵1.0 x 10⁷Comparable to this compound[1]

This data highlights the significant increase in lung-targeted delivery of the this compound-based LNP compared to the liver-dominant expression of the DLin-MC3-DMA-based LNP after intravenous administration.[1]

Table 2: Comparative Biodistribution of LNPs Formulated with Clinically Relevant Ionizable Lipids

LipidPrimary Target Organ(s)Secondary Target Organ(s)Route of AdministrationKey Findings
This compound Lungs, SpleenMinimal liver accumulationIntravenousSignificantly shifts biodistribution away from the liver.[1][2][3][4][5]
SM-102 Liver, Injection site (muscle)SpleenIntramuscular, IntravenousPrimarily accumulates in the liver after intravenous injection; high expression at the injection site after intramuscular administration with some liver distribution.[6][7][8][9]
ALC-0315 Liver, Injection site (muscle)SpleenIntramuscular, IntravenousShows potent liver expression after intravenous administration and a higher liver-to-injection site ratio compared to SM-102 after intramuscular injection.[6][8][9][10]
DLin-MC3-DMA LiverSpleenIntravenousDemonstrates strong liver tropism.[1][11]

Experimental Methodologies

Reproducibility is paramount in scientific research. The following sections detail the typical protocols used for the formulation and validation of LNP-mediated nucleic acid delivery.

LNP Formulation via Microfluidics

A standard method for producing uniform LNPs involves microfluidic mixing.

  • Preparation of Lipid and mRNA Solutions:

    • The lipid components, including the cationic lipid (this compound) or an ionizable lipid (SM-102, ALC-0315, or MC3), a helper lipid (e.g., DSPC or DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000), are dissolved in ethanol (B145695). Molar ratios are critical and formulation-specific (e.g., a common ratio for ionizable lipids is 50:10:38.5:1.5).

    • The mRNA cargo is diluted in a low pH buffer, such as 10 mM sodium acetate (B1210297) at pH 4.0.

  • Microfluidic Mixing:

    • The ethanolic lipid solution and the aqueous mRNA solution are loaded into separate syringes and placed on a syringe pump connected to a microfluidic mixing device (e.g., NanoAssemblr™).

    • The solutions are mixed at a defined total flow rate (e.g., 10 mL/min) and flow rate ratio (e.g., 3:1 aqueous to organic). This rapid mixing process leads to the self-assembly of LNPs.

  • Purification and Characterization:

    • The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.

    • The LNPs are then characterized for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). mRNA encapsulation efficiency is typically determined using a fluorescent dye-based assay.

In Vitro Cell Targeting Validation

To assess the transfection efficiency in specific cell types:

  • Cell Culture:

    • Plate target cells (e.g., A549 for lung epithelium, Huh7 for hepatocytes) in 96-well plates at a suitable density (e.g., 7,500 cells/well) and allow them to adhere overnight.[10]

  • LNP Treatment:

    • Dilute the LNP-mRNA formulations in complete cell culture medium to achieve the desired final mRNA concentration (e.g., 125-500 ng/mL).[10]

    • Add the diluted LNPs to the cells.

  • Analysis of Reporter Gene Expression:

    • After a 24-hour incubation period, lyse the cells and measure the expression of the reporter gene (e.g., luciferase activity using a luminometer).[10]

In Vivo Biodistribution Analysis in Mice

Animal models are crucial for evaluating the organ-specific delivery of LNPs.

  • Animal Model:

    • Use a suitable mouse strain (e.g., BALB/c or C57BL/6). All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • LNP Administration:

    • Administer the LNP-mRNA (encoding a reporter like luciferase) via the desired route, typically intravenous (tail vein) injection for assessing systemic biodistribution, at a specific dosage (e.g., 0.3-0.75 mg/kg).[7][10]

  • In Vivo and Ex Vivo Imaging:

    • At a predetermined time point post-injection (e.g., 6 hours), administer a substrate for the reporter enzyme (e.g., D-luciferin for luciferase) via intraperitoneal injection.[10]

    • Anesthetize the mice and perform in vivo imaging using an in vivo imaging system (IVIS).

    • Following in vivo imaging, euthanize the animals, perfuse with saline, and harvest key organs (liver, lungs, spleen, heart, kidneys).

    • Perform ex vivo imaging of the harvested organs to quantify reporter gene expression in each tissue.

Mechanistic Insights into Cell-Type Targeting

The differential biodistribution of LNPs is governed by their physicochemical properties and their interactions with biological components.

G Proposed Uptake Mechanisms of LNPs cluster_im217c This compound LNP (Cationic) cluster_ionizable Ionizable LNP (e.g., SM-102, ALC-0315, MC3) IM217c_LNP This compound LNP (Positive Charge) Lung_Endothelium Lung Endothelial Cell (Anionic Surface) IM217c_LNP->Lung_Endothelium Electrostatic Interaction Spleen_Cells Spleen Cells IM217c_LNP->Spleen_Cells Targeting Ionizable_LNP Ionizable LNP ApoE ApoE Protein (in blood) Ionizable_LNP->ApoE Binding LNP_ApoE_Complex LNP-ApoE Complex ApoE->LNP_ApoE_Complex Hepatocyte Hepatocyte LNP_ApoE_Complex->Hepatocyte Uptake via LDLR LDL Receptor Endosome Endosome LDLR->Endosome Endocytosis mRNA_Release mRNA Release Endosome->mRNA_Release Endosomal Escape

Caption: Proposed uptake mechanisms for cationic vs. ionizable LNPs.

The diagram illustrates the distinct pathways for cellular uptake. Cationic LNPs, such as those formulated with this compound, are thought to interact directly with the anionic surfaces of cells, for instance, in the lung endothelium, leading to their accumulation in these tissues. In contrast, ionizable LNPs in the bloodstream tend to be coated with proteins like Apolipoprotein E (ApoE). This complex is then recognized by the LDL receptor on hepatocytes, leading to receptor-mediated endocytosis and predominant liver uptake.[3][4]

Conclusion

The choice of lipid is a critical determinant of LNP performance, particularly for applications requiring targeted delivery beyond the liver. This compound represents a significant advancement in this regard, offering a platform for enhanced delivery to the lungs and spleen. This is achieved by leveraging the positive surface charge of the LNPs to alter their biodistribution. While ionizable lipids like SM-102, ALC-0315, and MC3 remain the cornerstone of liver-targeted therapies and intramuscularly administered vaccines, the development of cationic lipids such as this compound opens up new avenues for treating a broader range of diseases affecting other organs. The data and protocols presented in this guide are intended to assist researchers in selecting the most appropriate LNP formulation for their specific therapeutic goals.

References

Safety Operating Guide

Navigating the Disposal of IM21.7c: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals handling IM21.7c, a cationic lipid used in LNP formulation, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe disposal of this compound.

Core Principles of this compound Disposal

The primary guideline for the disposal of this compound is to adhere to local and national regulations.[4] Waste materials should be managed in a way that is both safe and environmentally sound. Whenever feasible, recovery of the chemical is recommended.[4]

Key Handling Precautions:

  • Avoid contact with skin and eyes.[4]

  • Prevent the formation of dust and aerosols.[4]

  • Work in a well-ventilated area.[4]

  • Use appropriate personal protective equipment (PPE).[4]

Step-by-Step Disposal Procedures

  • Initial Assessment: Before beginning any disposal process, consult the Safety Data Sheet (SDS) for this compound.[4][5][6] This document contains vital information on handling, hazards, and emergency procedures.

  • Waste Collection:

    • For solid this compound, carefully sweep up and shovel the material, avoiding the creation of dust.[4]

    • For liquid solutions or spills absorbed with an absorbent material, collect the waste into a designated container.[5]

    • Place all waste into suitable, closed, and clearly labeled containers.[4][5] Do not mix with other waste.[5][7]

  • Container Management:

    • Ensure waste containers are made of a stable material and can be securely sealed.

    • Store containers in a designated, well-ventilated satellite accumulation area.

  • Disposal Pathway:

    • Waste material must be disposed of in accordance with national and local regulations.[5][7]

    • Engage a licensed waste disposal company for final disposal. The producer of the waste is ultimately responsible for its final disposal.

    • Handle uncleaned containers as you would the product itself.[5][7]

In the event of a spill, prevent further leakage if it is safe to do so. Do not allow the product to enter drains and avoid discharge into the environment.[4]

Quantitative Data

Currently, publicly available documentation does not specify quantitative disposal limits or concentrations for this compound. Disposal procedures are guided by the hazardous characteristics of the waste and prevailing regulations.

Experimental Protocols

No specific experimental protocols for the detection or quantification of this compound in waste streams are detailed in the provided safety and product information sheets. Standard analytical techniques, such as chromatography, would likely be adapted for such purposes, but specific methodologies are not publicly available.

This compound Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

IM21_7c_Disposal_Workflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_storage_disposal Storage & Final Disposal start Start: Have this compound Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds assess_form Assess Waste Form (Solid, Liquid, Contaminated Material) consult_sds->assess_form collect_waste Collect Waste into Appropriate Container assess_form->collect_waste label_container Label Container Clearly 'this compound Waste' collect_waste->label_container seal_container Securely Seal Container label_container->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal end End: Compliant Disposal contact_disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling LipidBrick® IM21.7c

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with LipidBrick® IM21.7c, a cationic lipid used in the formulation of lipid nanoparticles (LNPs) for mRNA delivery, adherence to strict safety protocols is paramount.[1][2][3][4][5] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

The Safety Data Sheet (SDS) for LipidBrick® this compound outlines several precautionary measures to avoid direct contact and inhalation.[6] While extensive toxicological data is unavailable, the compound should be handled with care, assuming potential for skin and eye irritation.[6] The recommended personal protective equipment is crucial for minimizing exposure risks.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

CategoryRequired PPESpecifications and Best Practices
Eye/Face Protection Safety glasses with side shields or goggles.[7][8]Must be tested and approved under appropriate government standards such as NIOSH (US) or EN166 (EU).[6] A face shield may be necessary for splash hazards.[7][8][9]
Skin Protection Chemical-resistant gloves (e.g., nitrile).[6]Gloves must be inspected prior to use and a proper removal technique must be employed to avoid skin contact.[6]
Body Protection Laboratory coat.A chemical-resistant apron or coveralls should be considered for larger quantities or when there is a significant risk of splashing.[8][9]
Respiratory Protection Use in a well-ventilated area. Provide appropriate exhaust ventilation where dust is formed.[6]A respirator may be required when unpacking hazardous drugs not in plastic containers to protect against spills or breaks.[10]

Operational Handling and Storage

Proper operational procedures are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Table 2: Operational and Storage Protocols for this compound

AspectProtocolDetails
Storage Store at -20°C ± 5°C upon arrival.[1][6]Keep the container tightly closed in a dry and well-ventilated place. The compound is hygroscopic and should be stored under an inert gas.[6]
Solubilization Dissolve in ethanol (B145695) (EtOH) at a concentration of 100 mM.[1]Solubilization can be aided by heating up to 37°C in an ultrasonic bath for 30 minutes, followed by vortexing. Once solubilized, it can be stored at 4°C for long-term storage.[1]
General Handling Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[6]Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]

Experimental Workflow

The following diagram outlines a typical workflow for the formulation of lipid nanoparticles using this compound. This process involves the careful mixing of lipid components with a nucleic acid payload.

IM21_7c_Workflow cluster_preparation Preparation cluster_formulation LNP Formulation cluster_purification Purification & Finalization A Dissolve this compound and other lipids in Ethanol C Combine Lipid and mRNA solutions in Microfluidic System A->C B Dilute mRNA in Sodium Acetate Buffer B->C D Remove Ethanol using Centrifugal Filter Units C->D E Filter LNPs and Dilute in PBS D->E

Caption: Workflow for Lipid Nanoparticle (LNP) formulation using this compound.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous waste.

Table 3: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Contaminated Disposables Collect in a suitable, closed, and labeled container for disposal.[6]
Unused Product Dispose of in accordance with local, state, and federal regulations. Do not let the product enter drains.[6]

Emergency Procedures

In case of accidental exposure, follow these immediate steps:

Table 4: Emergency Response for this compound Exposure

Exposure RouteImmediate Action
If Inhaled Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]
In Case of Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
If Swallowed Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[6]

For firefighting, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6] Wear self-contained breathing apparatus for firefighting if necessary.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.